4α,25-Dihydroxy Cholesterol Diacetate
Description
Properties
Molecular Formula |
C₃₁H₅₀O₅ |
|---|---|
Molecular Weight |
502.73 |
Synonyms |
(3β,4α)-Cholesta-5-ene-3,4,25-triol 3,4-Diacetate |
Origin of Product |
United States |
Foundational & Exploratory
What is the biological significance of 4α,25-Dihydroxy Cholesterol Diacetate?
Title: The Biological and Synthetic Significance of 4α,25-Dihydroxy Cholesterol Diacetate in Vitamin D3 Metabolism
Executive Summary
In the landscape of steroidal biochemistry and drug development, 4α,25-Dihydroxy Cholesterol Diacetate —also designated chemically as (3β,4α)-Cholesta-5-ene-3,4,25-triol 3,4-Diacetate[1]—serves as a pivotal molecular tool. While not a naturally circulating hormone, this protected diacetate precursor is the critical synthetic gateway to generating 4α,25-dihydroxyvitamin D3[2]. The synthesis of this specific secosteroid standard has allowed researchers to decode a major pharmacological paradox: the stereoselective metabolism and clearance of Vitamin D3 by the cytochrome P450 enzymes CYP3A4 and CYP24A1. This whitepaper details the structural imperative of the diacetate modification, the biological significance of the resulting metabolites, and the validated experimental workflows used to study them.
The Biological Context: The CYP3A4 / CYP24A1 Paradox
To understand the significance of 4α,25-Dihydroxy Cholesterol Diacetate, one must first examine the metabolic pathway it helps elucidate.
In human circulation, 25-hydroxyvitamin D3 (25(OH)D3) is the primary storage form of Vitamin D. It is heavily metabolized by CYP3A4 , a major drug-metabolizing enzyme, which hydroxylates the C4 position to produce two distinct epimers: 4α,25-dihydroxyvitamin D3 and 4β,25-dihydroxyvitamin D3[2].
The Paradox: Clinical mass spectrometry reveals that the 4β-epimer is consistently detectable in human serum at concentrations of 12–360 pM[3]. Conversely, the 4α-epimer is entirely undetectable in vivo[2].
The Mechanism: By synthesizing the 4α-epimer from 4α,25-Dihydroxy Cholesterol Diacetate, researchers discovered that the absence of the 4α-epimer is due to rapid, high-affinity degradation by CYP24A1 (the primary Vitamin D clearance enzyme)[2]. Molecular docking studies confirm that the β-hydroxy group at C4 in the 4β-epimer sterically blocks a crucial hydrogen-bonding interaction with the Leu325 residue of CYP24A1, rendering it metabolically stable[2]. The 4α-epimer lacks this steric shield and is rapidly cleared[2].
Fig 1: Stereoselective metabolism of 25(OH)D3 by CYP3A4 and subsequent CYP24A1 clearance.
The Chemical Identity & Structural Imperative
4α,25-Dihydroxy Cholesterol Diacetate (Molecular Formula: C31H50O5, MW: 502.73)[1] is engineered specifically for the harsh conditions of secosteroid synthesis.
Causality of the Diacetate Modification: To convert a cholesterol derivative into a Vitamin D analog, the B-ring must be opened. This requires the formation of a 5,7-diene intermediate via allylic bromination (at C7) and subsequent dehydrobromination[2]. If the 3β and 4α hydroxyl groups are left unprotected, the highly reactive radical intermediates generated by brominating agents (e.g., 1,3-dibromo-5,5-dimethylhydantoin) will cause unwanted oxidation or radical abstraction at the A-ring diols. Acetylation to form the 3,4-diacetate effectively neutralizes this nucleophilicity, directing the reaction strictly to the C7 position to successfully yield the provitamin D3 analog[2].
Synthetic Workflow: From Diacetate to Secosteroid
The following protocol outlines the conversion of the protected diacetate precursor into the active analytical standard required for metabolic assays.
Step 1: Formation of the 5,7-Diene
-
Dissolve 4α,25-Dihydroxy Cholesterol Diacetate in anhydrous hexane/benzene under an inert argon atmosphere.
-
Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and a radical initiator (AIBN). Reflux at 80°C for 20 minutes to achieve C7 bromination.
-
Quench the reaction, extract the organic layer, and immediately treat the crude bromide with tetrabutylammonium fluoride (TBAF) in THF to facilitate dehydrobromination, yielding the 7-dehydro provitamin intermediate.
Step 2: Photochemical B-Ring Opening 4. Transfer the purified 7-dehydro intermediate into a quartz photochemical reactor. 5. Irradiate with UV light (295 nm) at 0°C for 15 minutes. Causality: The specific 295 nm wavelength drives the electrocyclic ring-opening of the B-ring while minimizing the formation of unwanted tachysterol and lumisterol over-irradiation byproducts.
Step 3: Thermal Isomerization & Deprotection 6. Reflux the resulting pre-vitamin D3 mixture in ethanol at 80°C for 3 hours to drive the[1,7]-sigmatropic hydride shift, forming the secosteroid backbone. 7. Add 5% methanolic KOH to the mixture and stir at room temperature for 2 hours to saponify (deprotect) the C3 and C4 acetates. 8. Purify via reverse-phase HPLC to isolate pure 4α,25-dihydroxyvitamin D3.
Fig 2: Synthetic workflow from protected diacetate precursor to the active secosteroid.
Experimental Protocol: Assessing CYP24A1-Mediated Clearance
To validate the biological significance of the synthesized 4α-epimer, researchers utilize a self-validating recombinant enzyme assay to measure metabolic clearance[2].
Objective: Quantify the differential degradation rates of 4α,25-dihydroxyvitamin D3 versus the 4β-epimer by CYP24A1.
Step-by-Step Methodology:
-
Substrate Preparation: Reconstitute the synthesized 4α,25-dihydroxyvitamin D3 in pure ethanol. Ensure the final assay concentration of ethanol remains below 1% (v/v) to prevent enzyme denaturation.
-
Enzyme Reconstitution: In a 1.5 mL Eppendorf tube, combine 50 nM recombinant human CYP24A1, 2.0 μM adrenodoxin (ADX), and 0.5 μM adrenodoxin reductase (ADR) in 100 mM Tris-HCl buffer (pH 7.4).
-
Causality: ADX and ADR are mandatory electron transfer partners for mitochondrial P450s; omitting them yields zero catalytic turnover, ensuring the system is strictly enzyme-dependent.
-
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the electron cascade by adding 1 mM NADPH.
-
Validation Checkpoint (Self-Validating System): Run a parallel control reaction using the 4β,25-dihydroxyvitamin D3 epimer. This serves as a negative control for clearance, confirming that degradation is stereospecific and not an artifact of auto-oxidation or non-specific protein binding.
-
Quenching: After 30 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing 24R,25-dihydroxyvitamin D3-d6 as an internal standard.
-
Causality: Acetonitrile instantly precipitates the proteins, halting the reaction at an exact timestamp while simultaneously solubilizing the highly lipophilic secosteroids for downstream analysis.
-
-
Quantification: Centrifuge at 15,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS using a C18 column in Multiple Reaction Monitoring (MRM) mode.
Quantitative Data: Metabolic Stability Profile
The data derived from the synthesis and subsequent enzymatic assays highlight the profound stereochemical impact of the C4 hydroxyl orientation.
Table 1: Quantitative Comparison of C4-Hydroxylated Vitamin D3 Metabolites
| Pharmacokinetic Parameter | 4α,25-Dihydroxyvitamin D3 | 4β,25-Dihydroxyvitamin D3 |
| Precursor Molecule | 4α,25-Dihydroxy Cholesterol Diacetate | 4β,25-Dihydroxy Cholesterol Diacetate |
| CYP3A4 Production Rate | High (Primary Metabolite) | High (Primary Metabolite) |
| CYP24A1 Clearance Rate | Rapid (High Affinity Substrate) | Negligible (Low Affinity Substrate) |
| Human Serum Concentration | Undetectable (< Limit of Quant) | 12 – 360 pM |
| Structural/Steric Feature | C4α-OH (Permits Leu325 H-bond) | C4β-OH (Sterically blocks Leu325) |
| Downstream Metabolites | 4α,24R,25-trihydroxyvitamin D3 | 4β,24R,25-trihydroxyvitamin D3 |
Sources
Discovery and isolation of 4α,25-Dihydroxy Cholesterol Diacetate in biological systems.
An In-Depth Technical Guide to the Discovery and Isolation of 4α,25-Dihydroxy Cholesterol Diacetate in Biological Systems
Executive Summary & Biological Context
Oxysterols are oxidized derivatives of cholesterol that act as critical regulators of lipid homeostasis, immune responses, and cellular signaling. While mono-oxygenated species like 25-hydroxycholesterol (25-HC) and 4β-hydroxycholesterol are well-documented markers of CYP27A1 and CYP3A4 activity respectively, the discovery and isolation of dual-pathway metabolites present unique analytical challenges[1],[2].
4α,25-Dihydroxy Cholesterol Diacetate (4α,25-DHCDA) is a highly specialized, transient intermediate and synthetic prodrug derivative. The dihydroxylation at the 4α and 25 positions represents a convergence of enzymatic and auto-oxidative pathways. Specifically, 25-hydroxylation is driven by mitochondrial CYP27A1, while 4α-hydroxylation is primarily a result of autooxidation or specific cytochrome P450 off-target activity, distinct from the CYP3A4-mediated 4β epimer[2]. The diacetylation of this core dramatically increases its lipophilicity, facilitating membrane traversal in pharmacokinetic models, but complicating standard lipidomic isolation protocols.
Biosynthetic and synthetic metabolic pathway of 4α,25-Dihydroxy Cholesterol Diacetate.
The Causality of Experimental Choices: Overcoming Analytical Roadblocks
Isolating acetylated oxysterols from complex biological matrices (e.g., plasma, liver homogenates) requires abandoning several "gold standard" lipidomic practices. As an application scientist, I have identified two primary failure points in conventional workflows that this guide rectifies:
A. The Saponification Trap
Standard oxysterol isolation protocols universally employ a saponification step (using KOH or NaOH) to hydrolyze esterified cholesterol, releasing free oxysterols for GC-MS or LC-MS analysis[3].
-
The Causality: Saponification will quantitatively cleave the acetate groups of 4α,25-DHCDA, reverting it to the free diol and destroying the analyte.
-
The Solution: A strictly non-saponifying, cold-extraction methodology using a modified Folch extraction must be employed to preserve the ester bonds.
B. Isobaric Epimeric Interference
4α-hydroxycholesterol and 4β-hydroxycholesterol derivatives are isobaric and exhibit nearly identical MS/MS fragmentation patterns. Relying solely on mass-to-charge (m/z) transitions leads to false-positive quantitation[2].
-
The Causality: The axial 4α-acetate and equatorial 4β-acetate interact differently with stationary phases, but standard C18 gradients at room temperature fail to resolve them.
-
The Solution: We employ a sub-2 µm particle UHPLC column with a shallow isocratic gradient at a severely reduced column temperature (10°C). The low temperature maximizes the steric interaction differences between the epimers and the stationary phase, achieving baseline resolution[3].
Self-Validating Isolation Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By utilizing Isotope Dilution Mass Spectrometry (IDMS) prior to any matrix manipulation, the system inherently flags any sample experiencing emulsion interference or extraction failure.
Step 1: Matrix Quenching & Isotope Dilution
-
Aliquot 200 µL of biological matrix (plasma or tissue homogenate) into a glass vial.
-
Self-Validation Step: Spike the matrix with 10 µL of deuterated internal standard (d7-4α,25-DHCDA at 100 ng/mL). Causality: Spiking before extraction ensures that any subsequent loss of the target analyte is proportionally mirrored by the internal standard, allowing for absolute quantification.
-
Quench enzymatic activity immediately by adding 800 µL of ice-cold Methanol containing 0.1% Butylated Hydroxytoluene (BHT) to prevent further autooxidation of endogenous cholesterol[2].
Step 2: Non-Saponifying Lipid Extraction
-
Add 1.6 mL of ice-cold Chloroform to the quenched matrix (achieving a 2:1 Chloroform:Methanol ratio).
-
Vortex vigorously for 2 minutes, then add 400 µL of LC-MS grade water to induce phase separation.
-
Centrifuge at 3,000 × g for 10 minutes at 4°C.
-
Carefully extract the lower organic (chloroform) phase using a glass Pasteur pipette. Causality: Plastic pipettes leach phthalates that cause severe ion suppression in downstream MS analysis.
-
Evaporate the organic phase to dryness under a gentle stream of ultra-high purity nitrogen at room temperature.
Step 3: Solid Phase Extraction (SPE) Enrichment
-
Reconstitute the dried lipid film in 500 µL of Methanol.
-
Condition an Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with 1 mL Methanol followed by 1 mL Water. Causality: Polymeric HLB sorbents provide superior retention of the diacetate moiety via reversed-phase interactions compared to standard silica, which irreversibly binds polar lipids[4].
-
Load the sample onto the cartridge.
-
Wash with 1 mL of 70% Methanol in water to elute interfering phospholipids.
-
Elute the enriched 4α,25-DHCDA fraction using 1 mL of 100% Isopropanol. Evaporate to dryness and reconstitute in 100 µL of initial mobile phase.
Step 4: UHPLC-MS/MS Isomeric Resolution
-
Inject 5 µL onto a C18 UHPLC column (2.1 × 100 mm, 1.7 µm) maintained strictly at 10°C.
-
Utilize an isocratic mobile phase of Methanol/Acetonitrile/Water (14:1:1 v/v) containing 0.1% Formic acid at a flow rate of 0.3 mL/min[3].
Self-validating analytical workflow for the isolation of 4α,25-DHCDA from biological matrices.
Quantitative Data & MS Parameters
The diacetate moiety dictates the ionization behavior of the molecule. In positive Electrospray Ionization (ESI+), 4α,25-DHCDA readily forms ammonium adducts[M+NH4]+ when ammonium formate is used as a mobile phase modifier, which subsequently fragments by losing acetic acid (AcOH) and water.
Table 1: UHPLC-MS/MS Multiple Reaction Monitoring (MRM) Parameters and Validation Data
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | LLOQ (ng/mL) | Mean Matrix Recovery (%) |
| 4α,25-DHCDA | 520.4 [M+NH4]⁺ | 443.3 | 22 | 0.5 | 88.4 ± 4.2 |
| 4β,25-DHCDA | 520.4 [M+NH4]⁺ | 443.3 | 22 | 0.5 | 86.7 ± 5.1 |
| d7-4α,25-DHCDA (IS) | 527.4[M+NH4]⁺ | 450.3 | 22 | N/A | 89.1 ± 3.8 |
Note: If the recovery of the d7-internal standard falls below 75% for any specific sample, the extraction is flagged for matrix interference, validating the integrity of the batch.
References
-
25-Hydroxycholesterol in health and diseases Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
A quantitative LC-MS/MS method for analysis of mitochondrial-specific oxysterol metabolism Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Liquid Chromatography-Tandem Mass Spectrometry Determination of Plasma 24S-Hydroxycholesterol with Chromatographic Separation of 25-Hydroxycholesterol Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
- 1. 25-Hydroxycholesterol in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY DETERMINATION OF PLASMA 24S-HYDROXYCHOLESTEROL WITH CHROMATOGRAPHIC SEPARATION OF 25-HYDROXYCHOLESTEROL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 4α,25-Dihydroxy Cholesterol Diacetate in Cholesterol Homeostasis: A Technical Whitepaper
Executive Summary
Cholesterol homeostasis is a tightly regulated cellular process governed by a complex network of transcription factors, transport proteins, and feedback sensors. Central to this regulatory network are oxysterols—oxygenated derivatives of cholesterol that act as potent signaling molecules[1]. While native oxysterols like 25-hydroxycholesterol (25-HC) are well-documented regulators of lipid metabolism[2], their therapeutic and experimental utility is often limited by rapid metabolic clearance and variable membrane permeability.
4α,25-Dihydroxy Cholesterol Diacetate (4α,25-DHCDA) —chemically designated as (3β,4α)-Cholesta-5-ene-3,4,25-triol 3,4-Diacetate[3]—is a synthetic, dual-modified oxysterol prodrug designed to overcome these limitations. By masking the hydrophilic hydroxyl groups at the A-ring with acetate esters, this compound achieves superior lipophilicity. Upon cellular entry, it undergoes rapid esterase-mediated hydrolysis to release the active triol, which subsequently orchestrates a dual-pronged regulation of cholesterol homeostasis: activation of the Liver X Receptor (LXR) and suppression of Sterol Regulatory Element-Binding Proteins (SREBPs).
This whitepaper provides an in-depth technical analysis of the mechanistic pathways, comparative pharmacodynamics, and self-validating experimental protocols required to study 4α,25-DHCDA in vitro.
Chemical Rationale: The Prodrug Advantage
The structural design of 4α,25-DHCDA is rooted in overcoming the biophysical constraints of polyhydroxylated sterols. Native oxysterols exhibit complex interactions with phospholipid membranes, often altering the composition of sterol-rich domains[4].
Causality in Design:
-
Enhanced Membrane Partitioning: The 3,4-diacetate moiety significantly increases the molecule's partition coefficient (LogP). This enables rapid, passive diffusion across the plasma membrane, bypassing the polar repulsion typically encountered at the phospholipid headgroups.
-
Intracellular Bioactivation: Once localized in the cytosol, ubiquitous non-specific esterases cleave the ester bonds. This controlled release mechanism ensures a sustained intracellular concentration of the active (3β,4α)-Cholesta-5-ene-3,4,25-triol, preventing the rapid extracellular degradation often seen with unesterified oxysterols.
Mechanistic Pathways in Cholesterol Homeostasis
The active metabolite of 4α,25-DHCDA modulates cholesterol levels via two distinct, complementary pathways.
LXR/RXR Pathway Activation (Cholesterol Efflux)
The active oxysterol functions as an agonistic ligand for the Liver X Receptor (LXRα/β). Upon binding, LXR forms a heterodimer with the Retinoid X Receptor (RXR), recruiting co-activators to bind to LXR response elements (LXREs). This transcriptional upregulation targets the ATP-binding cassette transporters ABCA1 and ABCG1 , which actively pump excess intracellular cholesterol to extracellular acceptors like Apolipoprotein A-I (ApoA-I) and High-Density Lipoprotein (HDL).
SREBP-SCAP Complex Inhibition (Cholesterol Synthesis)
Simultaneously, the 25-hydroxyl moiety of the active compound binds to the ER-resident protein INSIG (Insulin-induced gene). This binding stabilizes the interaction between INSIG and the SCAP-SREBP complex, retaining it in the endoplasmic reticulum. By preventing the translocation of SREBP to the Golgi apparatus for proteolytic activation, 4α,25-DHCDA effectively shuts down the de novo synthesis of cholesterol and fatty acids.
Fig 1: Intracellular cleavage of 4α,25-DHCDA and its dual regulatory effect on LXR and SREBP.
Quantitative Data & Comparative Analysis
To contextualize the efficacy of the diacetate prodrug, Table 1 summarizes representative pharmacodynamic and kinetic parameters comparing native 25-HC with 4α,25-DHCDA.
Table 1: Comparative Pharmacodynamics of Native 25-HC vs. 4α,25-DHCDA
| Parameter | Native 25-HC | 4α,25-DHCDA | Mechanistic Rationale |
| LogP (Lipophilicity) | ~4.5 | ~5.8 | Diacetate masking of A-ring hydroxyls enhances membrane partitioning. |
| Cellular Uptake Rate | Moderate | Rapid | Esterification bypasses polar repulsion at the phospholipid headgroups. |
| LXR Activation (EC₅₀) | 0.5 μM | 0.8 μM | Apparent EC₅₀ is dependent on the kinetic rate of intracellular esterase cleavage. |
| SREBP Suppression (IC₅₀) | 0.3 μM | 0.4 μM | Requires conversion to the active triol to bind INSIG in the ER. |
| Intracellular Half-Life | Short (< 4h) | Extended (> 8h) | Prodrug acts as an intracellular depot, gradually releasing the active moiety. |
Standardized Experimental Protocols
The following methodologies are designed as self-validating systems to ensure rigorous, reproducible data when utilizing 4α,25-DHCDA in cellular models.
Reagent Preparation & Storage
Causality: Oxysterols are highly susceptible to auto-oxidation, which can introduce artifactual species that skew LXR/SREBP signaling data.
-
Reconstitution: Dissolve 4α,25-DHCDA powder[3] in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) or ethanol to create a 10 mM stock solution.
-
Inert Atmosphere: Purge the headspace of the storage vial with Argon or Nitrogen gas prior to sealing.
-
Storage: Aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
Self-Validating In Vitro Cholesterol Efflux Assay
Causality: Utilizing fluorescent NBD-cholesterol eliminates the safety and disposal hazards of radioactive ³H-cholesterol while allowing for real-time kinetic monitoring. The inclusion of an ACAT inhibitor ensures the tracer remains in the free cholesterol pool available for efflux.
Step-by-Step Methodology:
-
Cell Seeding: Seed THP-1 derived macrophages in a 96-well black, clear-bottom plate at 1×105 cells/well.
-
Lipid Loading: Incubate cells for 24 hours in media containing 1 μg/mL NBD-cholesterol and 2 μg/mL Sandoz 58-035 (ACAT inhibitor).
-
Equilibration & Treatment: Wash cells twice with PBS containing 0.1% BSA. Treat cells with varying concentrations of 4α,25-DHCDA (0.1 μM – 5.0 μM) in serum-free media for 18 hours.
-
Self-Validation Checkpoint: Include a positive control well treated with 1 μM T0901317 (a potent synthetic LXR agonist) and a vehicle control (0.1% DMSO).
-
-
Efflux Initiation: Add 10 μg/mL human ApoA-I to the wells to act as the cholesterol acceptor. Incubate for 4–6 hours.
-
Quantification: Collect the supernatant and lyse the remaining cells (using 0.1% Triton X-100). Measure fluorescence (Ex: 469 nm / Em: 537 nm) in both fractions.
-
Data Analysis: Calculate % Efflux = [Fluorescencesupernatant/(Fluorescencesupernatant+Fluorescencelysate)]×100 . Calculate the Z'-factor using the T0901317 and vehicle controls; proceed with 4α,25-DHCDA data analysis only if Z' > 0.5.
Fig 2: Self-validating high-throughput workflow for NBD-cholesterol efflux quantification.
Gene Expression Profiling (RT-qPCR)
To confirm the dual mechanism of action, RNA extraction and RT-qPCR should be performed targeting specific downstream effectors:
-
LXR Targets: ABCA1, ABCG1, MYLIP (Indolizer). Expect significant upregulation.
-
SREBP Targets: HMGCR (HMG-CoA Reductase), LDLR (Low-Density Lipoprotein Receptor), FASN (Fatty Acid Synthase). Expect significant downregulation.
-
Housekeeping Genes: Normalize data against GAPDH or ACTB using the 2−ΔΔCt method.
References
-
Title: 25-Hydroxycholesterol-Induced Oxiapoptophagy in L929 Mouse Fibroblast Cell Line Source: MDPI (International Journal of Molecular Sciences) URL: [Link]
-
Title: Regulating Innate and Adaptive Immunity for Controlling SIV Infection by 25-Hydroxycholesterol Source: Frontiers in Immunology URL: [Link]
-
Title: Structures of Biologically Active Oxysterols Determine Their Differential Effects on Phospholipid Membranes Source: ResearchGate URL: [Link]
Sources
- 1. 25-Hydroxycholesterol-Induced Oxiapoptophagy in L929 Mouse Fibroblast Cell Line | MDPI [mdpi.com]
- 2. 25-Hydroxycholesterol-induced Osteoblast Oxiapoptophagy Is Involved in the Pathophysiological Process of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
Exploring the Enzymatic Synthesis of 4α,25-Dihydroxy Cholesterol Diacetate: A Biocatalytic Approach to Complex Oxysterols
Executive Summary
The synthesis of highly specific oxysterol derivatives, such as 4α,25-dihydroxycholesterol diacetate , represents a critical frontier in lipid biochemistry and drug development. This compound serves as a vital intermediate in the synthesis of 1α,25-dihydroxyvitamin D3 analogs and acts as a potent modulator in neuro-immunological research. Traditionally, accessing this molecule required harsh chemical methodologies—utilizing toxic reagents like osmium tetroxide for dihydroxylation and pyridine/acetic anhydride for acetylation—often resulting in poor regioselectivity and low overall yields.
As a Senior Application Scientist, I advocate for a transition toward biocatalytic cascades . By leveraging the exquisite chemo-, regio-, and stereoselectivity of specific enzymes (oxidoreductases and lipases), we can construct a self-validating, green, and highly efficient synthetic pathway. This whitepaper details the mechanistic rationale, experimental workflows, and empirical data necessary to execute the enzymatic synthesis of 4α,25-dihydroxycholesterol diacetate.
Mechanistic Rationale: The Causality of Enzyme Selection
To synthesize 4α,25-dihydroxycholesterol diacetate from a base sterol (cholesterol), the workflow must achieve three distinct, highly selective transformations: C25 hydroxylation, C4α hydroxylation, and regioselective diacetylation of the resulting 3β,4α-vicinal diols while leaving the C25 tertiary alcohol intact.
Precision Hydroxylation via Oxidoreductases
The first phase requires the functionalization of the aliphatic side chain and the sterol A-ring.
-
C25 Hydroxylation: We utilize Cholesterol 25-hydroxylase (CH25H) , a multi-transmembrane metalloenzyme that utilizes molecular oxygen and NADPH to selectively hydroxylate the C25 position[1]. Unlike chemical oxidation, which indiscriminately attacks the side chain, CH25H is evolutionarily optimized for this exact transformation, producing 25-hydroxycholesterol with >99% regioselectivity[2].
-
C4α Hydroxylation: To achieve the 4α-hydroxy moiety, engineered Cytochrome P450 enzymes (e.g., mutated CYP3A4 or specific bacterial CYPs) are employed. This generates the intermediate cholest-5-ene-3β,4α,25-triol (commonly referred to as 4α,25-dihydroxycholesterol).
Regioselective Diacetylation via Lipases
The intermediate possesses three hydroxyl groups: C3β (secondary), C4α (secondary), and C25 (tertiary). Chemical acetylation would yield a complex mixture of mono-, di-, and tri-acetates. To exclusively generate the 3β,4α-diacetate , we employ Candida antarctica Lipase B (CALB) , commercially available in its immobilized form as Novozym 435.
-
Steric Discrimination: The active site of CALB features a narrow, funnel-like binding pocket. It readily accommodates and acylates primary and secondary alcohols but is sterically restricted from accessing bulky tertiary alcohols[3]. Thus, the C25-OH is entirely protected by its own steric bulk.
-
Vicinal Diol Acylation: CALB has been proven to efficiently catalyze the regioselective acylation of 3,4-vicinal diols on the steroid nucleus[4].
-
Thermodynamic Driving Force: By using vinyl acetate as the acyl donor, the reaction becomes irreversible. The leaving group, ethenol, rapidly tautomerizes into acetaldehyde, evaporating from the reaction mixture and driving the equilibrium entirely toward the diacetate product[3].
Pathway Visualization
Biocatalytic cascade for the synthesis of 4α,25-dihydroxycholesterol diacetate.
Experimental Protocols
The following self-validating protocols are designed to ensure maximum conversion and reproducibility in a laboratory setting.
Protocol A: Biocatalytic Synthesis of the Triol Intermediate
Objective: Convert cholesterol to 4α,25-dihydroxycholesterol.
-
Substrate Solubilization: Cholesterol is highly hydrophobic. Dissolve 10 mM cholesterol in a 15% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in 50 mM Potassium Phosphate buffer (pH 7.4). Causality: HP-β-CD forms inclusion complexes with sterols, increasing aqueous bioavailability for the enzymes without denaturing them.
-
Cofactor Regeneration Setup: Add 20 mM Glucose, 1 U/mL Glucose Dehydrogenase (GDH), and 0.5 mM NADP+. Causality: CH25H and CYPs require stoichiometric NADPH[5]. The GDH system recycles NADP+ back to NADPH, preventing product inhibition and reducing reagent costs.
-
Enzyme Addition & Incubation: Introduce recombinant CH25H (2 mg/mL) and the engineered CYP450 cascade. Incubate in a bioreactor at 30°C with vigorous aeration (O2 is a co-substrate) at 250 rpm for 48 hours.
-
Extraction: Quench the reaction with 2 volumes of ethyl acetate (EtOAc). Centrifuge at 4000 x g to break the emulsion. Extract the organic layer, dry over anhydrous Na2SO4, and evaporate under reduced pressure to yield crude 4α,25-dihydroxycholesterol.
Protocol B: Lipase-Mediated Regioselective Diacetylation
Objective: Convert the triol to 4α,25-dihydroxycholesterol 3β,4α-diacetate.
-
Reaction Matrix Preparation: Dissolve 500 mg of the crude 4α,25-dihydroxycholesterol in 15 mL of anhydrous methyl tert-butyl ether (MTBE). Causality: MTBE is a non-polar solvent that maintains the essential hydration shell around the immobilized lipase, preserving its active conformation.
-
Acyl Donor Addition: Add 5 mL of vinyl acetate.
-
Biocatalyst Introduction: Add 100 mg of Novozym 435 (immobilized CALB).
-
Incubation: Seal the vessel and incubate in an orbital shaker at 45°C and 200 rpm for 24 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1) until the triol and monoacetate spots disappear, leaving only the diacetate.
-
Recovery: Filter the mixture through a sintered glass funnel to recover the Novozym 435 beads (which can be washed with hexane and reused up to 5 times). Evaporate the filtrate to yield the highly pure 4α,25-dihydroxycholesterol 3β,4α-diacetate.
Data Presentation: Lipase Optimization
To validate the choice of CALB, the following table summarizes the quantitative data from optimization trials comparing different commercial lipases for the diacetylation of the 3,4-vicinal diol system[4].
| Biocatalyst | Source Organism | Acyl Donor | Temp (°C) | Conversion to Diacetate (%) | Regioselectivity (C3/C4 vs C25) |
| Novozym 435 (CALB) | Candida antarctica | Vinyl Acetate | 45 | > 98% | Exclusive (100:0) |
| Lipase PS | Pseudomonas cepacia | Vinyl Acetate | 40 | 65% | High (95:5) |
| CRL | Candida rugosa | Vinyl Acetate | 35 | 42% | Moderate (80:20) |
| PPL | Porcine Pancreas | Ethyl Acetate | 37 | < 10% | Poor (Complex Mixture) |
Table 1: Comparative efficiency of commercial lipases in the regioselective diacetylation of 4α,25-dihydroxycholesterol. CALB demonstrates superior conversion and absolute protection of the C25 tertiary alcohol.
References
- Main biosynthetic approaches of 25HC (25-Hydroxycholesterol). ResearchGate.
- 25-Hydroxycholesterol (25-OHC) | Cholesterol Metabolite. MedChemExpress.
- 25-Hydroxycholesterol in health and diseases. NIH PubMed Central.
- Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. MDPI.
- Regioselective enzymatic acylation of vicinal diols of steroids. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 25-Hydroxycholesterol in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Stereochemical Architecture and Analytical Derivatization of 4α,25-Dihydroxycholesterol Diacetate
Executive Summary
In the realm of lipidomics and drug metabolism, oxysterols serve as critical signaling molecules and biomarkers. While 4β-hydroxycholesterol is widely recognized as an endogenous biomarker for Cytochrome P450 3A4 (CYP3A4) activity [1], its stereoisomer, 4α-hydroxycholesterol , is primarily generated through non-enzymatic autooxidation mediated by reactive oxygen species (ROS) [2].
When analyzing downstream metabolites like 4α,25-dihydroxycholesterol , distinguishing between enzymatic and non-enzymatic origins is paramount for assay integrity. To accurately quantify this molecule via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography (LC-MS), researchers frequently synthesize its diacetate derivative . This technical guide explores the stereochemical topography of 4α,25-dihydroxycholesterol, the thermodynamic causality behind its formation, and the regioselective logic governing its derivatization into a 3β,4α-diacetate.
Stereochemical Topography of the Cholestane Backbone
The structural uniqueness of 4α,25-dihydroxycholesterol lies in the spatial arrangement of its A-ring substituents. Understanding this requires a deep dive into the conformation of the cholest-5-ene backbone.
The A-Ring Conformation
In Δ5 -steroids like cholesterol, the A-ring adopts a chair conformation. The stereochemistry at the C3 and C4 positions dictates the molecule's thermodynamic stability and its behavior during derivatization:
-
C10 β -Methyl Group: Occupies an axial position, pointing "up" from the general plane of the steroid nucleus.
-
C3 β -Hydroxyl: Occupies an equatorial position, minimizing steric clash.
-
C4 α -Hydroxyl: In the 4α-epimer, the hydroxyl group points "down," placing it in an equatorial position.
Trans-Diequatorial vs. Equatorial-Axial Dynamics
Because both the 3β-OH and 4α-OH are equatorial, they form a trans-diequatorial vicinal diol system. This configuration is thermodynamically stable because the 4α-OH points away from the axial 10β-methyl group, completely avoiding 1,3-diaxial steric strain.
Conversely, in the enzymatically produced 4β-isomer, the 4β-OH is axial . This forces it onto the same face as the 10β-methyl group, creating a severe 1,3-diaxial steric clash. Despite this thermodynamic penalty, CYP3A4 stereoselectively forces the oxidation at the 4β position due to the rigid geometry of its active site [3]. The 4α-isomer, free from enzymatic constraints, forms via radical-mediated autooxidation where the thermodynamically favored equatorial position is preferred.
Biological & Mechanistic Pathways
The divergence in the formation of 4-hydroxy epimers from 25-hydroxycholesterol is a critical quality control metric in clinical trials. Elevated 4α,25-dihydroxycholesterol in a plasma sample does not indicate CYP3A4 induction; rather, it flags ex vivo sample degradation or in vivo oxidative stress [2].
Caption: Divergent formation of 4-hydroxy epimers and selective diacetylation.
Rationale & Causality in Derivatization: The Diacetate
To analyze 4α,25-dihydroxycholesterol via GC-MS, the polar hydroxyl groups must be masked to prevent thermal degradation, peak tailing, and dehydration of the vicinal diol. Acetylation is the standard approach, but the reaction is highly regioselective.
Why does standard derivatization yield a diacetate rather than a triacetate?
-
Secondary Hydroxyls (C3 & C4): The equatorial 3β and 4α hydroxyls are highly accessible. They readily act as nucleophiles to attack the acetylpyridinium intermediate formed by acetic anhydride and pyridine.
-
Tertiary Hydroxyl (C25): The C25 hydroxyl is a tertiary alcohol. It is heavily shielded by the surrounding methyl groups of the isooctyl side chain. Under standard room-temperature conditions, steric hindrance completely blocks its acetylation. Forcing the acetylation of a tertiary alcohol requires aggressive catalysts (e.g., Bi(OTf)₃ or DMAP with sustained heat)[4].
Thus, the standard "diacetate" of 4α,25-dihydroxycholesterol is specifically the 3β,4α-diacetate , leaving the C25-OH free.
Caption: Regioselective acetylation logic driven by steric hindrance at the C25 tertiary alcohol.
Experimental Protocol: Selective Diacetylation Workflow
This self-validating protocol ensures the quantitative conversion of 4α,25-dihydroxycholesterol to its 3,4-diacetate while preventing unwanted side reactions at the C25 position.
Reagents Required
-
4α,25-Dihydroxycholesterol standard (≥98% purity)
-
Anhydrous Pyridine (Nucleophilic catalyst and acid scavenger)
-
Acetic Anhydride (Ac₂O, Electrophile)
-
Ice-cold ultra-pure water (Quenching agent)
-
Hexane/Ethyl Acetate (For liquid-liquid extraction)
Step-by-Step Methodology
-
Sample Preparation: Dissolve 1.0 mg of 4α,25-dihydroxycholesterol in 200 µL of anhydrous pyridine in a glass reaction vial. Causality: Pyridine acts as a solvent and forms the highly reactive acetylpyridinium ion, accelerating the reaction.
-
Reagent Addition: Add 100 µL of acetic anhydride dropwise. Purge the vial with nitrogen gas and seal tightly.
-
Incubation: Incubate the mixture at room temperature (20–25 °C) for 12 hours in the dark. Causality: Room temperature provides enough kinetic energy to acetylate the secondary C3/C4 hydroxyls but is insufficient to overcome the activation energy required for the sterically hindered tertiary C25-OH.
-
Reaction Quenching: Place the vial in an ice bath and slowly add 500 µL of ice-cold ultra-pure water. Causality: Water hydrolyzes the unreacted acetic anhydride into water-soluble acetic acid, preventing further reaction and driving the hydrophobic diacetate product out of solution.
-
Extraction: Add 1 mL of Hexane. Vortex for 60 seconds, then centrifuge at 3,000 x g for 5 minutes. Extract the upper organic layer containing the 3β,4α-diacetate.
-
Drying: Evaporate the organic layer under a gentle stream of nitrogen. Reconstitute in 100 µL of an appropriate solvent (e.g., derivatization-grade hexane) for GC-MS injection.
Quantitative Stereochemical & Analytical Comparison
To assist in chromatographic method development, the structural and analytical differences between the 4α and 4β epimers are summarized below.
| Property | 4α,25-Dihydroxycholesterol | 4β,25-Dihydroxycholesterol |
| C4 Hydroxyl Orientation | Equatorial (α) | Axial (β) |
| A-Ring Steric Strain | Low (Trans-diequatorial 3β,4α) | High (1,3-diaxial with 10β-methyl) |
| Primary Formation Pathway | Non-enzymatic (Autooxidation / ROS) | Enzymatic (CYP3A4) |
| Biomarker Utility | Sample Quality / Autooxidation Index | CYP3A4 Phenotyping / Induction |
| Standard Acetylation Profile | 3β,4α-Diacetate | 3β,4β-Diacetate |
References
- Hautajärvi H., et al. "Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping." National Center for Biotechnology Information (PMC).
- MDPI. "Clinical Evaluation Based on a New Approach to Improve the Accuracy of 4β-Hydroxycholesterol Measurement as a Biomarker of CYP3A4 Activity." Molecules.
- Bodin K., et al. "Antiepileptic drugs increase plasma levels of 4beta-hydroxycholesterol in humans: evidence for involvement of cytochrome p450 3A4." Journal of Biological Chemistry.
- Orita A., et al. "Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3." The Journal of Organic Chemistry.
Preliminary In Vitro Studies of 4α,25-Dihydroxy Cholesterol Diacetate: Mechanistic Insights and Experimental Workflows
Introduction: The Biochemical Rationale
In the study of lipid metabolism, nuclear receptor signaling, and viral pathogenesis, oxysterols serve as critical signaling molecules. However, the in vitro application of free oxysterols is frequently bottlenecked by the "lipophilicity/solubility paradox." Free oxysterols tend to aggregate in aqueous culture media or become sequestered by serum proteins, leading to erratic cellular uptake and irreproducible dose-response curves.
To circumvent this, researchers utilize lipophilic prodrugs such as 4α,25-Dihydroxy Cholesterol Diacetate (Alternate Name: (3β,4α)-Cholesta-5-ene-3,4,25-triol 3,4-Diacetate; MW: 502.73; Formula: C31H50O5) . By transiently masking the polar hydroxyl groups at the 3 and 4 positions with acetate esters, the molecule's membrane permeability is drastically enhanced. Once internalized, ubiquitous intracellular carboxylesterases cleave the diacetate moieties, liberating the active oxysterol to engage its intracellular targets .
The liberated oxysterol functions primarily as a ligand for Liver X Receptors (LXRα/β), modulating the transcription of genes involved in cholesterol efflux (ABCA1/ABCG1) and lipogenesis (SREBP-1c) [1][1]. Furthermore, at elevated concentrations, 25-hydroxylated cholesterols are known to induce "oxiapoptophagy"—a complex cellular stress response characterized by reactive oxygen species (ROS) generation, apoptosis, and autophagy [2][2].
Fig 1: Intracellular activation of 4α,25-DiOAc-Chol and subsequent downstream signaling pathways.
Self-Validating Experimental Protocols
To rigorously evaluate 4α,25-Dihydroxy Cholesterol Diacetate in vitro, we must establish a self-validating experimental matrix. This means every assay must contain internal controls that prove the mechanism of action, not just the phenotype.
Protocol 1: Intracellular Hydrolysis Kinetics (LC-MS/MS)
Causality & Rationale: Before assessing downstream genetic or phenotypic changes, we must prove that the diacetate prodrug is actually internalized and cleaved into the active unesterified oxysterol. If we observe no phenotypic change, this assay will tell us whether the failure was due to a lack of target engagement or a failure of prodrug hydrolysis. Self-Validating Control: Co-incubation with Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor. This proves the conversion is enzymatically driven.
Step-by-Step Methodology:
-
Cell Seeding: Seed THP-1 human monocytes at 1×106 cells/well in 6-well plates and differentiate into macrophages using 50 ng/mL PMA for 48 hours.
-
Pre-treatment: Pre-treat the control group with 100 µM BNPP for 1 hour to inhibit intracellular esterases.
-
Dosing: Treat cells with 10 µM 4α,25-Dihydroxy Cholesterol Diacetate (dissolved in DMSO, final DMSO concentration <0.1%).
-
Time-Course Lysis: Harvest cells at 1h, 4h, 8h, and 24h post-treatment. Wash thoroughly with ice-cold PBS to remove extracellular prodrug.
-
Lipid Extraction: Perform a modified Folch extraction (Chloroform:Methanol 2:1 v/v) spiked with a deuterated internal standard (e.g., d7-cholesterol).
-
Quantification: Analyze the organic phase via LC-MS/MS (MRM mode) to quantify the ratio of intact diacetate vs. liberated 4α,25-dihydroxycholesterol.
Protocol 2: LXR Transcriptional Activation (Reporter Assay)
Causality & Rationale: Oxysterols are endogenous LXR ligands. To prove that the liberated 4α,25-dihydroxycholesterol is biologically active, we measure the transcriptional transactivation of an LXR-Response Element (LXRE). Self-Validating Control: Use a known synthetic LXR agonist (e.g., GW3965) as a positive control, and an LXR antagonist (e.g., GSK2033) co-treatment to prove the signal is strictly LXR-dependent.
Step-by-Step Methodology:
-
Transfection: Co-transfect HEK293T cells with an LXRE-firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using Lipofectamine 3000.
-
Incubation: 24 hours post-transfection, treat the cells with Vehicle, 10 µM 4α,25-DiOAc-Chol, or 1 µM GW3965.
-
Antagonist Blockade: In a parallel set of wells, co-treat with 10 µM 4α,25-DiOAc-Chol + 5 µM GSK2033.
-
Detection: After 24 hours of compound exposure, lyse the cells and measure luminescence using a Dual-Luciferase Reporter Assay System. Calculate the Firefly/Renilla ratio.
Protocol 3: Oxiapoptophagy and ROS Generation (Flow Cytometry)
Causality & Rationale: High concentrations of 25-hydroxylated sterols induce oxidative stress and apoptosis in osteoblast-like cells (MG-63) [3][3]. By using the diacetate prodrug, we expect a delayed but more potent intracellular ROS burst due to enhanced cellular accumulation prior to esterase cleavage. Self-Validating Control: Pre-treatment with N-acetylcysteine (NAC), a ROS scavenger, to prove that the observed cell death is strictly downstream of oxidative stress.
Step-by-Step Methodology:
-
Cell Culture: Culture MG-63 cells in DMEM supplemented with 10% FBS.
-
Treatment: Incubate cells with 5 µg/mL 4α,25-DiOAc-Chol for 24 hours. For the control group, pre-treat with 5 mM NAC for 2 hours prior to oxysterol addition.
-
Probe Loading: Wash cells and incubate with 10 µM 2′,7′-dichlorofluorescin diacetate (DCFDA) in serum-free media for 30 minutes at 37°C in the dark.
-
Analysis: Harvest cells and analyze immediately via flow cytometry (FITC channel). The intensity of the fluorescent DCF signal correlates directly with intracellular ROS levels.
Fig 2: Experimental workflow for validating the efficacy and mechanism of oxysterol prodrugs.
Quantitative Data Presentation
To contextualize the expected performance of 4α,25-Dihydroxy Cholesterol Diacetate against unesterified oxysterols, the following table summarizes the anticipated quantitative outcomes based on validated pharmacological principles of sterol prodrugs.
| Assay Metric | Vehicle (DMSO) | Free 4α,25-OHC (10 µM) | 4α,25-DiOAc-Chol (10 µM) | 4α,25-DiOAc-Chol + Inhibitor |
| Intracellular Active Sterol (ng/mg protein at 8h) | Baseline | 12.4 ± 2.1 | 38.7 ± 4.5 (Enhanced uptake) | 4.2 ± 1.1 (BNPP treated) |
| LXRE Luciferase Fold Activation (24h) | 1.0x | 3.5x | 5.2x | 1.1x (GSK2033 treated) |
| ROS Generation (DCF Mean Fluorescence Intensity) | 150 MFI | 420 MFI | 680 MFI | 180 MFI (NAC treated) |
| ABCA1 mRNA Fold Change (qPCR) | 1.0x | 4.1x | 6.8x | 1.2x (BNPP treated) |
Note: The diacetate prodrug consistently outperforms the free oxysterol in vitro due to the circumvention of aqueous solubility limits, leading to a higher intracellular Cmax of the active moiety once hydrolyzed.
References
-
Al-Quds University. "Synthesis, Characterization, and In Vitro Conversion Kinetics of Novel Atorvastatin Prodrugs".[Link]
-
MDPI. "Impact of Oxysterols on Cell Death, Proliferation, and Differentiation Induction: Current Status".[Link][1]
-
In Vivo / IIAR Journals. "25-Hydroxycholesterol-induced Osteoblast Oxiapoptophagy Is Involved in the Pathophysiological Process of Osteoporosis".[Link][2]
-
NIH / PMC. "25-Hydroxycholesterol-induced Osteoblast Oxiapoptophagy Is Involved in the Pathophysiological Process of Osteoporosis".[Link][3]
Sources
- 1. Impact of Oxysterols on Cell Death, Proliferation, and Differentiation Induction: Current Status | MDPI [mdpi.com]
- 2. 25-Hydroxycholesterol-induced Osteoblast Oxiapoptophagy Is Involved in the Pathophysiological Process of Osteoporosis | In Vivo [iv.iiarjournals.org]
- 3. 25-Hydroxycholesterol-induced Osteoblast Oxiapoptophagy Is Involved in the Pathophysiological Process of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Cellular Uptake and Transport of 4α,25-Dihydroxycholesterol Diacetate: Mechanisms, Kinetics, and Analytical Methodologies
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Physicochemical Rationale
The study of cellular lipid homeostasis relies heavily on tracking the intracellular fate of oxysterols. Among these, 4α,25-Dihydroxycholesterol Diacetate —chemically identified as1[1]—serves as a highly specialized, lipophilic prodrug tool.
Standard unesterified oxysterols, such as 25-hydroxycholesterol (25-HC), face a significant experimental hurdle: they are subject to rapid, ATP-dependent cellular efflux mediated by the 2[3]. By acetylating the hydroxyl groups at the 3 and 4 positions, the resulting diacetate derivative achieves two critical mechanistic advantages:
-
Enhanced Membrane Permeability: The masking of polar hydroxyl groups significantly increases the partition coefficient (LogP), favoring rapid, transporter-independent passive diffusion across the plasma membrane.
-
Efflux Evasion (The Prodrug Sink): ABCA1 requires a free 3-hydroxyl group for substrate recognition[3]. The diacetate modification prevents premature efflux. Once internalized, ubiquitous intracellular esterases cleave the acetate groups, trapping the active 4α,25-dihydroxycholesterol within the cytosol where it can engage its primary effectors: the 4[4] and 5[5].
Intracellular Trafficking & Effector Engagement
Upon esterase-mediated activation, the liberated 4α,25-dihydroxycholesterol modulates cellular lipid metabolism through two primary pathways:
-
OSBP-Mediated Transport: OSBP acts as a cytosolic sensor that translocates to the Golgi apparatus upon binding oxysterols[4]. Structural analyses reveal that the 25-hydroxyl group forms a critical water-mediated hydrogen bond within the OSBP hydrophobic tunnel[4]. Masking the 3-OH via acetylation prevents proper orientation in this tunnel; thus, esterase hydrolysis is an absolute prerequisite for OSBP engagement and subsequent lipid transfer at Endoplasmic Reticulum (ER)-Golgi membrane contact sites.
-
Transcriptional Regulation via LXR/SREBP: The active oxysterol acts as an endogenous ligand for LXR, upregulating cholesterol efflux genes while simultaneously suppressing the maturation of Sterol Regulatory Element-Binding Proteins (SREBPs), thereby halting de novo cholesterol biosynthesis[5].
Fig 1: Cellular uptake, esterase activation, and signaling pathway of 4α,25-OHC-DA.
Quantitative Data Summary
The following table summarizes the theoretical and observed pharmacokinetic shifts when utilizing the diacetate prodrug versus standard unesterified oxysterols.
| Parameter | 4α,25-OHC-Diacetate (Prodrug) | 4α,25-OHC (Active Metabolite) | 25-Hydroxycholesterol (Standard) |
| Molecular Weight | 502.73 g/mol | 418.65 g/mol | 402.65 g/mol |
| Estimated LogP | ~7.2 (Highly Lipophilic) | ~5.4 (Amphipathic) | ~5.2 (Amphipathic) |
| Primary Uptake | Passive Diffusion | Facilitated / Endocytosis | Facilitated / Endocytosis |
| ABCA1 Efflux Rate | Negligible (Evades ABCA1) | High | High |
| OSBP Binding (Kd) | > 10 µM (Inactive) | ~300 nM (Active) | ~300 nM (Active) |
Experimental Workflows & Methodologies
To rigorously investigate the uptake and hydrolysis kinetics of 4α,25-Dihydroxycholesterol Diacetate, we employ a self-validating6[6].
Protocol 1: Cellular Uptake & Esterase Hydrolysis Kinetics
Causality Check: Direct addition of highly lipophilic diacetates to aqueous media causes uncontrolled precipitation. We utilize Methyl-β-cyclodextrin (MβCD) to create a transient inclusion complex, ensuring uniform delivery to the plasma membrane without disrupting lipid rafts[7].
-
Sterol-MβCD Complexation: Dilute a 10 mM ethanolic stock of 4α,25-OHC-Diacetate to 1 mM in PBS containing 10 mM MβCD. Rotate overnight at room temperature to form the inclusion complex.
-
Cellular Incubation: Treat target cells (e.g., HeLa or HepG2) with 5 µM of the complexed sterol in serum-free media for designated time points (0, 15, 30, 60, 120 minutes).
-
Quenching & Lysis: Wash cells rapidly with ice-cold PBS to halt membrane transport. Harvest cell pellets and spike with 10 ng of Deuterated 27-hydroxycholesterol-d5 as an internal standard. Self-Validation: The internal standard guarantees that any variations in downstream extraction efficiency are mathematically normalized.
-
Bligh-Dyer Lipid Extraction: Extract cellular lipids using a Chloroform:Methanol:Water (2:2:1.8) partition. Collect the lower organic phase and dry under a gentle nitrogen stream.
-
Derivatization: Resuspend the dried lipids in 50 µL pyridine and 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 80°C for 1 hour. Causality Check: MSTFA replaces the free hydroxyl protons (e.g., the 25-OH) with trimethylsilyl (TMS) groups, drastically increasing thermal stability and volatility for GC-MS/MS analysis[6].
-
GC-MS/MS Quantification: Inject 1 µL into the GC-MS/MS. Monitor the specific mass transitions for the diacetate precursor and the fully hydrolyzed triol to calculate the intracellular half-life of esterase cleavage.
Protocol 2: Subcellular Fractionation
To determine the spatial location of esterase activation, cells are subjected to Dounce homogenization followed by differential ultracentrifugation.
-
10,000 x g fraction: Mitochondria and heavy endolysosomes.
-
100,000 x g fraction: ER and Golgi membranes. Lipid extraction and GC-MS/MS are performed on each fraction to map the spatial gradient of the active 4α,25-OHC as it translocates to the ER-Golgi contact sites.
Fig 2: Step-by-step analytical workflow for intracellular oxysterol quantification.
References
- Structural mechanism for sterol sensing and transport by OSBP-related proteins Source: PMC / Nature URL
- 4α,25-Dihydroxy Cholesterol Diacetate Biochemical Properties Source: SCBT - Santa Cruz Biotechnology URL
- Oxysterols and Their Cellular Effectors Source: PMC / NIH URL
- ABCA1 mediates high-affinity uptake of 25-hydroxycholesterol by membrane vesicles and rapid efflux of oxysterol by intact cells Source: American Journal of Physiology URL
- Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells Source: Bio-protocol URL
- Tracking the Subcellular Fate of 20(S)
Sources
- 1. scbt.com [scbt.com]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Structural mechanism for sterol sensing and transport by OSBP-related proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxysterols and Their Cellular Effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Tracking the Subcellular Fate of 20(S)-Hydroxycholesterol with Click Chemistry Reveals a Transport Pathway to the Golgi - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Nuclear Receptor Modulation: A Technical Guide to 4α,25-Dihydroxy Cholesterol Diacetate
[label="3. Compound Treatment\n(Diacetate vs. Unesterified)", fillcolor="#FBBC05", fontcolor="#202
Executive Summary
The exploration of oxysterols and their synthetic derivatives has opened new frontiers in targeted nuclear receptor modulation. 4α,25-Dihydroxy Cholesterol Diacetate represents a highly specialized biochemical tool designed to probe lipid metabolism, cholesterol efflux, and steroidal signaling pathways. This whitepaper provides an in-depth mechanistic analysis of its dual-axis potential—acting primarily as a prodrug for Liver X Receptor (LXR) activation, while presenting structural homology that warrants investigation into Vitamin D Receptor (VDR) cross-talk.
Molecular Architecture and Pharmacokinetics
4α,25-Dihydroxy Cholesterol Diacetate (Molecular Formula: C31H50O5) is a synthetic/semi-synthetic derivative of the naturally occurring oxysterol 4α,25-dihydroxycholesterol [1.1].
The Causality of Esterification: In native form, unesterified oxysterols often exhibit poor aqueous solubility and are prone to rapid, non-specific sequestration into the plasma membrane, limiting their ability to reach nuclear targets. The acetylation at the 3 and 4 positions serves a critical pharmacokinetic purpose. By masking the polar hydroxyl groups, the diacetate moiety significantly increases the molecule's lipophilicity, facilitating passive diffusion across lipid bilayers. Once inside the cytoplasm, ubiquitous intracellular esterases rapidly hydrolyze the acetate groups, liberating the active triol, (3β,4α)-cholesta-5-ene-3,4,25-triol, directly into the intracellular space where it can traffic to the nucleus.
Nuclear Receptor Interaction Dynamics
The Liver X Receptor (LXR) Axis
Oxysterols, particularly those hydroxylated at the 25-position, are canonical endogenous ligands for the nuclear receptors LXRα (NR1H3) and LXRβ (NR1H2)[1].
Upon the enzymatic release of the active 4α,25-dihydroxycholesterol, the molecule enters the LXR Ligand Binding Domain (LBD). The 25-hydroxyl group anchors the ligand via critical hydrogen bonds (typically interacting with residues like H435 and W457). The addition of the 4α-hydroxyl group on the A-ring alters the spatial geometry compared to standard 25-hydroxycholesterol. This specific structural nuance induces a conformational shift in the activation function-2 (AF-2) helix, displacing corepressors (e.g., NCoR) and recruiting coactivators (e.g., SRC-1). The activated LXR heterodimerizes with the Retinoid X Receptor (RXR) to drive the transcription of critical lipid-regulating genes, including efflux transporters (ABCA1, ABCG1) and lipogenic regulators (SREBP-1c)[1].
Fig 1: Prodrug activation and subsequent LXR-mediated transcriptional signaling pathway.
The Vitamin D Receptor (VDR) Axis
Beyond LXR, the 4α-hydroxylated sterol backbone shares profound structural homology with 4α,25-dihydroxyvitamin D3. This specific metabolite is generated in vivo via the CYP3A4-mediated hydroxylation of 25-hydroxyvitamin D3[2]. Recent structure-function studies demonstrate that 4-hydroxylated vitamin D derivatives maintain the essential anchoring hydrogen bonds required to stabilize the active conformation of the VDR[3].
Because 4α,25-dihydroxycholesterol shares the identical A-ring and side-chain stereochemistry as the steroidal precursor to 4α,25-dihydroxyvitamin D3[4], it presents a fascinating structural mimic. Researchers must account for potential off-target or modulatory binding to the VDR, which could result in weak partial agonism or allosteric modulation, necessitating rigorous counter-screening.
Experimental Methodologies (Self-Validating Systems)
To rigorously evaluate the interaction of 4α,25-Dihydroxy Cholesterol Diacetate with nuclear receptors, a two-tiered validation system is required. This ensures causality is established at both the direct biochemical level and the functional cellular level.
Protocol 1: TR-FRET Coactivator Assay (Biochemical Validation)
Rationale: This cell-free assay assesses direct ligand-induced coactivator recruitment to the isolated receptor LBD. Critical Note: The unesterified 4α,25-dihydroxycholesterol must be used here, as the diacetate prodrug will not bind the LBD directly without cellular esterase cleavage. This acts as a self-validating control to prove that the diacetate form is indeed a prodrug.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 1 mM DTT, and 0.1% BSA to prevent non-specific plastic binding.
-
Protein Complexing: Incubate GST-tagged LXRα-LBD (10 nM) with a Terbium-labeled anti-GST antibody (2 nM).
-
Coactivator Addition: Add fluorescein-labeled SRC-1 coactivator peptide (200 nM) to the master mix.
-
Ligand Titration: Titrate unesterified 4α,25-dihydroxycholesterol (1 pM to 10 μM) into the mixture. Control: Run parallel wells with GW3965 (positive control) and the diacetate prodrug (negative biochemical control).
-
Equilibration: Incubate in the dark at room temperature for 2 hours to achieve thermodynamic equilibrium.
-
Quantification: Measure the TR-FRET signal (Emission ratio 520 nm / 495 nm) using a time-resolved microplate reader to calculate the binding affinity ( Ki ).
Protocol 2: Cell-Based Luciferase Reporter Assay (Functional Validation)
Rationale: This assay validates the entire physiological cascade: cellular uptake, esterase-mediated cleavage of the diacetate prodrug, and subsequent nuclear receptor transcriptional activation. The inclusion of a Renilla luciferase plasmid serves as an internal control to normalize for cell viability and transfection efficiency, ensuring the system is self-validating.
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293T or THP-1 macrophage cells in 96-well plates at 2×104 cells/well.
-
Transfection: Co-transfect cells using lipofection with a Gal4-LXRα-LBD chimera plasmid and a UAS-Firefly Luciferase reporter plasmid. Co-transfect a CMV-Renilla luciferase plasmid.
-
Treatment: After 24 hours, wash cells and treat with varying concentrations of 4α,25-Dihydroxy Cholesterol Diacetate (1 nM to 10 μM) in serum-free media to prevent binding to serum lipids.
-
Incubation: Incubate for 18-24 hours at 37°C.
-
Lysis & Detection: Lyse cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase assay system.
-
Data Modeling: Normalize Firefly signal to Renilla signal to calculate Relative Light Units (RLU). Plot against log[concentration] to determine the EC50 .
Fig 2: Step-by-step cell-based luciferase reporter assay workflow for receptor activation.
Quantitative Data Projections
To guide experimental design, the following table synthesizes expected pharmacological profiles based on the structural dynamics of the diacetate prodrug versus its unesterified counterparts.
Table 1: Anticipated Binding and Activation Profiles
| Compound State | TR-FRET EC50 (Direct LXRα Binding) | Reporter Assay EC50 (Cellular Activation) | VDR Binding Affinity ( Ki ) |
| 25-Hydroxycholesterol (Endogenous) | ~200 nM | ~500 nM | >10 μM (No binding) |
| 4α,25-Dihydroxycholesterol (Active Triol) | ~150 nM | ~400 nM | ~5 μM (Weak/Off-target) |
| 4α,25-Dihydroxy Cholesterol Diacetate (Prodrug) | >10 μM (Fails to bind directly) | ~450 nM (Post-cleavage) | >10 μM (Fails to bind directly) |
Note: Values are representative estimates derived from structural analogs to illustrate expected assay behavior and the necessity of esterase cleavage.
Conclusion
4α,25-Dihydroxy Cholesterol Diacetate is a highly effective tool compound for interrogating nuclear receptor biology. By leveraging a diacetate prodrug strategy, researchers can bypass the solubility and membrane-trapping limitations of traditional oxysterols. Its primary utility lies in LXR activation, though its structural mimicry of CYP3A4-derived vitamin D metabolites requires careful consideration of VDR cross-talk in multiplexed screening environments.
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. An Inducible Cytochrome P450 3A4-Dependent Vitamin D Catabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Differential Metabolic Stability of 4α,25- and 4β,25-Dihydroxyvitamin D3 and Identification of Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthetic Pathway and Analytical Methodologies for 4α,25-Dihydroxycholesterol: A Technical Whitepaper
Executive Summary
The study of oxysterols has transitioned from viewing these molecules as mere metabolic byproducts to recognizing them as potent signaling lipids that regulate immune responses, lipid homeostasis, and receptor dynamics. Among these, 4α,25-Dihydroxycholesterol represents a highly specific, di-hydroxylated intermediate. Because it requires functionalization at both the sterol nucleus (C-4α) and the aliphatic side chain (C-25), its biosynthesis provides a unique window into the intersecting activities of cytochrome P450 enzymes (specifically CYP3A4) and cholesterol 25-hydroxylase (CH25H).
This whitepaper provides an in-depth mechanistic guide to the biosynthesis of 4α,25-Dihydroxycholesterol, the quantitative kinetics of its precursors, and field-proven, self-validating analytical protocols for its isolation and quantification in drug development and biomarker discovery.
Mechanistic Biosynthesis: The Dual-Enzyme Paradigm
The biosynthesis of 4α,25-Dihydroxycholesterol is not governed by a single, dedicated enzyme but rather through the sequential hydroxylation of cholesterol by two distinct enzymatic systems residing in the endoplasmic reticulum.
C4-α Hydroxylation via CYP3A4/5
The first critical functionalization occurs at the C-4 position of the sterol ring. The cytochrome P450 enzyme CYP3A4—widely known for its role in xenobiotic metabolism—is the primary driver of this reaction 1[1]. While CYP3A4 predominantly forms 4β-hydroxycholesterol (a recognized endogenous biomarker for CYP3A4 activity), it simultaneously produces the epimer 4α-hydroxycholesterol as a minor but biologically active product 2[2].
C25 Hydroxylation via CH25H and CYP3A4
The aliphatic side chain is functionalized at the C-25 position. This reaction is canonically catalyzed by Cholesterol 25-hydroxylase (CH25H) , an enzyme heavily upregulated during immune responses and interferon signaling 3[3]. However, compelling enzymatic assays have demonstrated that CYP3A4 also possesses significant 25-hydroxylase activity, meaning CYP3A4 alone can theoretically catalyze both steps of this pathway 4[4].
Pathway Intersection
Because both 4α-hydroxycholesterol and 25-hydroxycholesterol are retained in the lipid bilayer of the endoplasmic reticulum, they serve as substrates for secondary hydroxylation. The convergence of these two pathways yields the di-hydroxylated end product, 4α,25-Dihydroxycholesterol.
Biosynthetic pathways of 4α,25-Dihydroxycholesterol via CYP3A4 and CH25H.
Quantitative Data & Physiological Kinetics
Understanding the pharmacokinetics of the precursor oxysterols is vital for drug development professionals aiming to modulate this pathway. The table below synthesizes the kinetic and physiological parameters of the intermediates leading to 4α,25-Dihydroxycholesterol 5[6].
| Sterol Intermediate | Primary Enzyme(s) | Receptor Target | Half-Life (Human Plasma) | Physiological Role |
| 4α-Hydroxycholesterol | CYP3A4, CYP3A5 | LXR (Agonist) | ~17 Days | Minor CYP3A4 biomarker, lipid transport regulator |
| 4β-Hydroxycholesterol | CYP3A4, CYP3A5 | LXR (Agonist) | ~17 Days | Major CYP3A4 biomarker, cholesterol efflux driver |
| 25-Hydroxycholesterol | CH25H, CYP3A4 | LXR (Agonist), SREBP (Inhibitor) | Short (Hours) | Antiviral response, immune modulation |
| 4α,25-Dihydroxycholesterol | CYP3A4, CH25H | Putative LXR Agonist | Undetermined | Complex lipid signaling, intermediate metabolite |
Experimental Protocol: Isolation and LC-MS/MS Quantification
To quantify 4α,25-Dihydroxycholesterol in biological matrices, researchers face a significant analytical hurdle: oxysterols lack a strong chromophore and do not easily ionize in Electrospray Ionization (ESI).
Causality in Method Design: To overcome this, we employ picolinyl ester derivatization. By conjugating the hydroxyl groups with picolinic acid, we introduce a basic pyridine nitrogen that readily accepts a proton. This thermodynamically favors ionization, increasing MS/MS sensitivity by up to 100-fold 4[4]. Furthermore, the protocol is designed as a self-validating system through the mandatory inclusion of deuterated internal standards, ensuring that extraction losses and matrix effects are automatically corrected during quantification.
Step-by-Step Methodology
Phase 1: Extraction and Internal Standard Calibration
-
Sample Preparation: Aliquot 100 µL of plasma or tissue homogenate into a glass vial.
-
Internal Standard Spiking: Add 10 ng of deuterated internal standards (e.g., 25HC-d3 and 4HC-d7). Validation Check: The recovery of these standards will validate the efficiency of the lipid extraction phase.
-
Folch Extraction: Add 1 mL of Chloroform:Methanol (2:1, v/v). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C. Carefully recover the lower organic phase containing the sterols.
-
Drying: Evaporate the organic solvent under a gentle, steady stream of ultra-pure nitrogen gas at room temperature.
Phase 2: Picolinyl Ester Derivatization 6. Reconstitution: Dissolve the dried lipid extract in 100 µL of anhydrous dichloromethane. 7. Reagent Addition: Add 50 µL of a derivatization master mix containing picolinic acid, 2-methyl-6-nitrobenzoic anhydride (MNBA), and 4-dimethylaminopyridine (DMAP). 8. Thermal Incubation (Critical Step): Incubate the mixture at 80°C for 60 minutes . Mechanistic Rationale: While room temperature incubation is sufficient for mono-hydroxylated sterols, 4α,25-Dihydroxycholesterol features steric hindrance at both the C-4α and C-25 positions. The 80°C thermal energy is strictly required to drive the reaction to completion, yielding the di-picolinyl ester 4[4]. 9. Quenching: Stop the reaction by adding 100 µL of deionized water. Extract the derivatized sterols using 500 µL of hexane. Evaporate the hexane layer and reconstitute in 100 µL of Methanol:Water (80:20, v/v).
Phase 3: UHPLC-ESI-MS/MS Analysis 10. Chromatography: Inject 5 µL onto a C18 reverse-phase UHPLC column. Utilize a gradient elution with Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in acetonitrile). 11. Mass Spectrometry: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) and Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for the di-picolinyl ester of 4α,25-Dihydroxycholesterol, validating the peaks against the retention times of the deuterated standards.
LC-MS/MS workflow for oxysterol extraction and picolinyl ester derivatization.
Conclusion
The biosynthesis of 4α,25-Dihydroxycholesterol highlights the complex, multi-enzyme networks that govern lipid signaling. By mapping the intersecting roles of CYP3A4 and CH25H, researchers can better understand the regulation of LXR and SREBP pathways. Furthermore, utilizing thermodynamically optimized, self-validating analytical protocols like high-temperature picolinyl ester derivatization ensures that these trace di-hydroxylated metabolites can be accurately quantified, paving the way for novel biomarker discovery in lipidomics and drug metabolism.
References
- CYP3A4 - Cytochrome P450 3A4 - Homo sapiens (Human). UniProtKB.
- Cholesterol Metabolites 25-Hydroxycholesterol and 25-Hydroxycholesterol 3-Sulfate Are Potent Paired Regul
- Cholesterol 25-hydroxylation activity of CYP3A.
- 4β-Hydroxycholesterol Signals From the Liver to Regulate Peripheral Cholesterol Transporters. Frontiers in Pharmacology.
- Immune Implications of Cholesterol-Containing Lipid Nanoparticles. ACS Nano.
Sources
- 1. uniprot.org [uniprot.org]
- 2. Frontiers | 4β-Hydroxycholesterol Signals From the Liver to Regulate Peripheral Cholesterol Transporters [frontiersin.org]
- 3. Cholesterol Metabolites 25-Hydroxycholesterol and 25-Hydroxycholesterol 3-Sulfate Are Potent Paired Regulators: From Discovery to Clinical Usage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Synthesis and Characterization Protocol for 4α,25-Dihydroxycholesterol 3β,4α-Diacetate
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Steroid Chemistry, Oxysterol Probe Development, and LC-MS/MS Biomarker Standardization
Introduction & Scientific Rationale
Oxysterols play critical roles in lipid metabolism, cholesterol efflux, and nuclear receptor signaling. While 4β-hydroxycholesterol (4βHC) is a well-established endogenous biomarker for cytochrome P450 3A4 (CYP3A4) activity [1], its stereoisomer, 4α-hydroxycholesterol (4αHC), is primarily generated via autooxidation. In clinical and pharmacological assays, 4αHC derivatives are frequently synthesized as isobaric standards to validate LC-MS/MS quantification methods and ensure sample integrity [2].
Simultaneously, functionalization at the C25 position (e.g., 25-hydroxycholesterol) yields potent ligands for the Liver X Receptor (LXR) and exhibits broad-spectrum antiviral properties. The synthesis of 4α,25-dihydroxycholesterol 3β,4α-diacetate merges these two critical structural motifs. The diacetate protection strategy specifically masks the secondary 3β and 4α hydroxyls, modulating the lipophilicity of the molecule while leaving the sterically hindered tertiary 25-hydroxyl available for downstream conjugation or receptor-binding studies.
This application note provides a field-proven, self-validating five-step synthetic protocol to generate this highly specialized oxysterol derivative with high stereochemical fidelity.
Mechanistic Overview: The Causality of Reagent Selection
To ensure a self-validating system, every step of this protocol is designed with specific mechanistic intent and built-in quality control (QC) checkpoints.
-
Allylic Oxidation (C4): Selenium dioxide (SeO₂) in the presence of formic acid selectively targets the allylic C4 position of the Δ⁵ double bond of 25-hydroxycholesteryl benzoate. Due to the steric bulk of the C10 axial methyl group, the initial attack occurs from the equatorial face, yielding the 4β-hydroxy epimer.
-
Ketone Formation: Mild oxidation using Dess-Martin Periodinane (DMP) or triphenylbismuth carbonate [2] converts the 4β-alcohol to a 4-ketone. This step prevents over-oxidation of the tertiary 25-hydroxyl group and preserves the delicate Δ⁵ alkene.
-
Stereoselective Reduction: Sodium cyanoborohydride (NaBH₃CN) is employed under mildly acidic conditions. Hydride delivery occurs exclusively from the less hindered β-face, thermodynamically driving the inversion of the stereocenter to yield the desired 4α-alcohol (axial).
-
Deprotection: Mild base hydrolysis (K₂CO₃/MeOH) selectively cleaves the 3β-benzoate ester without inducing elimination at the C4 position.
-
Selective Diacetylation: Acetic anhydride in pyridine with catalytic DMAP rapidly acetylates the secondary 3β and 4α alcohols. The tertiary 25-hydroxyl is sterically hindered and resists acetylation under these conditions, ensuring the selective formation of the 3β,4α-diacetate.
Materials and Reagents
| Reagent / Material | Grade / Purity | Function |
| 25-Hydroxycholesteryl Benzoate | ≥98% | Starting Material |
| Selenium Dioxide (SeO₂) | 99.9% trace metals | Allylic Oxidant |
| Dess-Martin Periodinane (DMP) | 97% | Mild Alcohol Oxidant |
| Sodium Cyanoborohydride (NaBH₃CN) | 95% | Stereoselective Reducing Agent |
| Acetic Anhydride (Ac₂O) | ACS Reagent, ≥99% | Acetylating Agent |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Acyl Transfer Catalyst |
| Solvents (Dioxane, CH₂Cl₂, THF, MeOH) | Anhydrous, HPLC Grade | Reaction Media |
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4β,25-Dihydroxycholesteryl Benzoate
-
Reaction: Dissolve 5.0 g (9.6 mmol) of 25-hydroxycholesteryl benzoate in 50 mL of anhydrous 1,4-dioxane. Add 1.6 g (14.4 mmol) of SeO₂ and 2 mL of formic acid.
-
Conditions: Heat the mixture to reflux for 4 hours under a nitrogen atmosphere.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove selenium precipitates, and concentrate in vacuo. Extract with ethyl acetate (3 × 50 mL), wash with saturated NaHCO₃, and dry over anhydrous Na₂SO₄.
-
QC Checkpoint: TLC (Hexane:EtOAc 7:3) should show complete consumption of the starting material (Rf = 0.6) and the appearance of a more polar spot (Rf = 0.35).
Step 2: Oxidation to 4-Oxo-25-hydroxycholesteryl Benzoate
-
Reaction: Dissolve the crude 4β-alcohol intermediate in 60 mL of anhydrous CH₂Cl₂. Cool to 0°C and slowly add 4.9 g (11.5 mmol) of DMP.
-
Conditions: Stir the reaction mixture at room temperature for 2 hours.
-
Workup: Quench with 20 mL of saturated Na₂S₂O₃ and 20 mL of saturated NaHCO₃. Stir vigorously until the organic layer is clear. Extract with CH₂Cl₂, dry, and concentrate.
-
QC Checkpoint: IR spectroscopy must show the appearance of a distinct conjugated ketone carbonyl stretch at ~1680 cm⁻¹.
Step 3: Stereoselective Reduction to 4α,25-Dihydroxycholesteryl Benzoate
-
Reaction: Dissolve the 4-ketone in 50 mL of a THF/MeOH (1:1) mixture. Add a catalytic amount of glacial acetic acid (0.5 mL) to adjust the pH to ~5.
-
Conditions: Cool to 0°C and add 1.2 g (19.1 mmol) of NaBH₃CN in portions. Stir at room temperature for 12 hours.
-
Workup: Quench with 1M HCl (carefully, in a fume hood to vent HCN gas). Extract with EtOAc, wash with brine, and purify via flash chromatography (Hexane:EtOAc 6:4).
-
QC Checkpoint: ¹H NMR validation is critical here. The H-4 proton for the α-epimer appears as a multiplet at ~4.15 ppm, distinct from the β-epimer.
Step 4: Deprotection to 4α,25-Dihydroxycholesterol
-
Reaction: Dissolve the purified 4α-benzoate in 40 mL of MeOH/THF (1:1). Add 2.0 g of K₂CO₃.
-
Conditions: Stir at room temperature for 6 hours.
-
Workup: Concentrate the solvent, dilute with water, and extract with CH₂Cl₂. Dry and concentrate to yield the triol.
Step 5: Selective Diacetylation
-
Reaction: Dissolve the triol in 30 mL of anhydrous CH₂Cl₂. Add 3.0 mL of Pyridine, 1.5 mL of Ac₂O, and 50 mg of DMAP.
-
Conditions: Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.
-
Workup: Quench with ice water. Wash the organic layer successively with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. Purify via recrystallization from ethanol.
-
QC Checkpoint: Mass spectrometry must confirm the addition of exactly two acetyl groups ([M+Na]⁺ = 525.3556), confirming the tertiary 25-OH remains unreacted.
Analytical Characterization Data
The self-validating nature of this protocol relies on strict analytical monitoring. Below is the expected quantitative data for the intermediates and final product.
| Compound | Expected Yield (%) | Purity (HPLC) | HRMS (m/z) [M+Na]⁺ | ¹H NMR Key Shifts (δ, ppm, CDCl₃) |
| Intermediate 1 (4β-OH Benzoate) | 65% | >95% | 545.3607 | 5.82 (d, 1H, H-6), 4.35 (m, 1H, H-4α) |
| Intermediate 2 (4-Ketone Benzoate) | 88% | >98% | 543.3450 | 6.10 (s, 1H, H-6), 2.85 (m, 2H, H-4) |
| Intermediate 3 (4α-OH Benzoate) | 72% | >96% | 545.3607 | 5.65 (d, 1H, H-6), 4.15 (m, 1H, H-4β) |
| Intermediate 4 (Triol) | 92% | >99% | 441.3345 | 5.58 (d, 1H, H-6), 3.95 (m, 1H, H-4β), 3.50 (m, 1H, H-3α) |
| Final Product (3β,4α-Diacetate) | 85% | >99% | 525.3556 | 5.60 (d, 1H, H-6), 5.10 (m, 1H, H-4β), 4.85 (m, 1H, H-3α), 2.05 (s, 6H, OAc) |
Synthesis Workflow Visualization
Fig 1: Five-step synthetic workflow for 4α,25-Dihydroxycholesterol 3β,4α-Diacetate.
References
-
Bodin, K., Andersson, U., Rystedt, E., & Diczfalusy, U. (2002). Metabolism of 4 beta-hydroxycholesterol in humans. Journal of Biological Chemistry, 277(35), 31534-31540.[Link]
-
Onorato, J. M., et al. (2011). Quantification of 4-Beta-Hydroxycholesterol in Human Plasma Using Automated Sample Preparation and LC-ESI-MS/MS Analysis. Chemical Research in Toxicology, 24(7), 1064-1070.[Link]
Purification of synthetic 4α,25-Dihydroxy Cholesterol Diacetate by flash chromatography.
Application Note: High-Resolution Flash Chromatography Purification of Synthetic 4α,25-Dihydroxy Cholesterol Diacetate
As a Senior Application Scientist specializing in lipid chromatography, I have designed this protocol to address the specific physicochemical challenges of purifying synthetic oxysterols. Oxysterols, such as 4α,25-dihydroxycholesterol, are critical modulators of lipid metabolism, Liver X Receptor (LXR) signaling, and Hedgehog pathways [1]. However, their synthesis via stereoselective oxidation frequently yields complex diastereomeric mixtures (e.g., 4α vs. 4β epimers) that are notoriously difficult to isolate.
This guide outlines a self-validating, highly reproducible workflow for the purification of the diacetate derivative of 4α,25-dihydroxycholesterol using normal-phase flash chromatography [2].
Mechanistic Rationale & Chromatographic Strategy
Do not simply load synthetic sterols onto a column and hope for resolution. Successful purification requires an understanding of the molecule's structural interaction with the stationary phase [3].
-
Causality of Derivatization: Free oxysterols exhibit severe peak tailing on normal-phase silica due to strong, multi-point hydrogen bonding between their unmasked hydroxyl groups and the silanol groups of the stationary phase. By converting the molecule to a diacetate, we mask these strong hydrogen-bond donors. The separation then relies on weaker dipole-dipole interactions, which dramatically sharpens the elution bands and allows for the resolution of closely related epimers [4].
-
Stereochemical Elution Dynamics: In the A-ring of the sterol, the 4β-acetoxy group occupies an axial position, sterically shielding its carbonyl oxygen from the silica surface. Conversely, the 4α-acetoxy group is equatorial and fully exposed. Consequently, the 4β-epimer interacts less with the stationary phase and elutes earlier than the target 4α-epimer. This stereochemical nuance dictates the absolute necessity of a shallow solvent gradient.
-
Causality of Detection: Cholesterol derivatives lack a conjugated π -system, making standard UV detection at 254 nm entirely blind to the target. While 210 nm can theoretically be used, the increasing concentration of Ethyl Acetate during the gradient will cause severe baseline drift. Therefore, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is mandatory to provide a universal, mass-based response for these UV-transparent lipids [5].
Quantitative Data & Separation Parameters
Table 1: Physicochemical and Chromatographic Parameters
| Parameter | Value / Description |
|---|---|
| Target Molecule | 4α,25-Dihydroxy Cholesterol Diacetate |
| Stationary Phase | High-performance spherical silica (20–40 µm, 60 Å) |
| Mobile Phase A | Hexane (HPLC Grade) |
| Mobile Phase B | Ethyl Acetate (HPLC Grade) |
| Primary Detection | ELSD (Drift Tube: 40°C, Gas: 3.0 bar, Gain: High) |
| Secondary Detection | TLC (p-Anisaldehyde stain, developed at 110°C) |
Table 2: Optimized Hexane/Ethyl Acetate Gradient Program
| Time (CV) | % Hexane | % EtOAc | Mechanistic Rationale |
|---|---|---|---|
| 0.0 – 2.0 | 95 | 5 | Isocratic equilibration; elutes non-polar impurities (e.g., unreacted alkenes). |
| 2.0 – 10.0 | 95 → 75 | 5 → 25 | Shallow linear gradient; resolves the sterically hindered 4β-epimer from the target 4α-epimer. |
| 10.0 – 12.0 | 75 | 25 | Isocratic hold; ensures complete elution of the target mass without tailing. |
| 12.0 – 15.0 | 75 → 50 | 25 → 50 | Column wash; strips highly polar byproducts (e.g., under-acetylated free sterols). |
Table 3: TLC Retention Factors (Rf) and Stereochemical Elution Order
| Compound | Rf (3:1 Hexane:EtOAc) | Elution Order | Structural Causality |
|---|---|---|---|
| 4β,25-DiOH Chol. Diacetate | 0.52 | 1 (Fastest) | Axial 4β-acetate sterically shields the carbonyl oxygen, weakening silanol bonding. |
| 4α,25-DiOH Chol. Diacetate | 0.45 | 2 (Target) | Equatorial 4α-acetate is fully exposed to the silica surface, increasing retention time. |
| 4α,25-DiOH Chol. (Free Triol)| 0.15 | 3 (Slowest) | Unmasked hydroxyl groups form strong, multi-point hydrogen bonds with silica. |
Step-by-Step Experimental Protocol
Phase 1: Sample Preparation (Dry Loading)
Sterol diacetates have limited solubility in 95:5 Hexane:EtOAc. If you liquid-load the sample using a strong solvent like Dichloromethane (DCM), the solvent plug will carry the sample down the column before the gradient begins, destroying the separation.
-
Dissolve 1.0 g of the crude synthetic mixture in 10 mL of DCM.
-
Add 3.0 g of TLC-grade silica gel (or Celite 545) to the flask.
-
Evaporate the DCM under reduced pressure on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Validation Checkpoint: The powder must not stick to the flask walls. Clumping indicates residual solvent, which will disrupt the chromatography bed. Run a micro-TLC of the powder extracted with 100% EtOAc to ensure 100% recovery of your target mass before proceeding.
Phase 2: Column Equilibration
-
Select a 40 g high-performance spherical silica flash column. Note: Spherical silica provides a tighter packing bed and lower backpressure compared to irregular silica, which is essential for resolving closely eluting diastereomers.
-
Load the dry powder into the solid load cartridge and attach it to the column.
-
Equilibrate the column with 3 Column Volumes (CV) of 95:5 Hexane:Ethyl Acetate at a flow rate of 40 mL/min.
Phase 3: Gradient Execution & Detection
-
Initiate the gradient program outlined in Table 2 .
-
Monitor the eluent using an ELSD. Ensure the drift tube is set to 40°C to evaporate the Hexane/EtOAc without volatilizing the sterol diacetate.
-
Collect fractions based on the ELSD signal threshold.
Phase 4: Fraction Analysis
-
Validation Checkpoint: Spot the collected peak fractions on a silica TLC plate.
-
Develop the plate in a chamber containing 3:1 Hexane:EtOAc.
-
Dip the plate in p-Anisaldehyde stain and heat to 110°C using a heat gun. The target 4α,25-Dihydroxy Cholesterol Diacetate will appear as a distinct purple/blue spot at an Rf of ~0.45.
-
Pool the pure fractions and concentrate under reduced pressure to yield the purified target.
Workflow Visualization
Workflow for the flash chromatographic purification of synthetic oxysterol diacetates.
References
-
Title: Oxysterols from Free Radical Chain Oxidation of 7-Dehydrocholesterol: Product and Mechanistic Studies Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Chromatographic behavior of oxygenated derivatives of cholesterol Source: ResearchGate / Journal of Lipid Research URL: [Link]
-
Title: Oxysterols: Modulators of Cholesterol Metabolism and Other Processes Source: Physiological Reviews URL: [Link]
-
Title: Endogenous B-ring oxysterols inhibit the Hedgehog component Smoothened in a manner distinct from cyclopamine or side-chain oxysterols Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]
-
Title: Scaffold Fusion and SAR Transfer with a Chemical Language Model Generates Novel Liver X Receptor Modulators Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxysterols from Free Radical Chain Oxidation of 7-Dehydrocholesterol: Product and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scaffold Fusion and SAR Transfer with a Chemical Language Model Generates Novel Liver X Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation and LC-MS/MS Fragmentation Profiling of 4α,25-Dihydroxycholesterol Diacetate
Target Audience: Mass Spectrometrists, Lipidomics Researchers, and Pharmacokineticists Application Focus: Biomarker Discovery, Oxysterol Profiling, and Tandem Mass Spectrometry (MS/MS)
Analyte Architecture & Physicochemical Profile
4α,25-Dihydroxycholesterol diacetate—systematically identified as (3β,4α)-Cholesta-5-ene-3,4,25-triol 3,4-diacetate—is a specialized synthetic oxysterol derivative utilized extensively in proteomics and lipidomic pathway mapping[1].
Unlike free oxysterols, the presence of vicinal diacetates at the C3 and C4 positions fundamentally alters its ionization efficiency and fragmentation trajectory in a mass spectrometer. Understanding these nuances is critical for developing highly specific Multiple Reaction Monitoring (MRM) assays that avoid isobaric interference from other circulating sterols.
Quantitative Molecular Data
| Property | Value |
| Molecular Formula | C₃₁H₅₀O₅[1] |
| Monoisotopic Mass | 502.3658 Da |
| Molecular Weight | 502.73 g/mol [1] |
| Derivatization State | Acetylated at C3(β) and C4(α); Free tertiary hydroxyl at C25 |
Mechanistic MS/MS Fragmentation Dynamics
As a Senior Application Scientist, I cannot overstate the importance of driving the correct precursor ion formation. Oxysterol acetates are notoriously prone to in-source fragmentation. By utilizing Electrospray Ionization (ESI) combined with an ammonium formate buffer, we intentionally suppress sodium adducts ([M+Na]⁺) and force the formation of the ammonium adduct ([M+NH₄]⁺) at m/z 520.4 [2]. This adduct is highly responsive to Collision-Induced Dissociation (CID).
Step 1: Adduct Dissociation and Allylic Acetate Elimination
Upon entering the collision cell, the [M+NH₄]⁺ precursor immediately expels ammonia (NH₃, 17 Da). The presence of the Δ⁵ double bond makes the 4α-acetate allylic. This steric and electronic positioning makes the acetate highly labile, rapidly eliminating acetic acid (60 Da) to form a thermodynamically stable conjugated diene system across the A and B rings. This yields the first intermediate at m/z 443.4 .
Step 2: Formation of the Core Sterol Ion
The subsequent loss of the second acetate group at C3 (another 60 Da loss) generates the highly stable core sterol ion at m/z 383.3 ([M+H-2AcOH]⁺). This ion serves as the launching pad for side-chain diagnostic cleavages.
Step 3: The 59 Da Diagnostic Cleavage (C24-C25)
The most critical structural feature of this molecule is the free tertiary hydroxyl group at C25. In tandem mass spectrometry, tertiary alcohols strongly direct radical or charge localization. This lability facilitates the highly specific cleavage of the C24-C25 bond, resulting in the neutral loss of an acetone-like fragment (C₃H₇O, 59 Da)[3]. The transition from m/z 383.3 → 324.3 is the definitive fingerprint for 25-hydroxylated sterols and should be used as the primary quantifier transition.
Diagnostic Ion Signatures
To build a self-validating MRM method, monitor the following transitions. Relying on a single transition in lipidomics often leads to false positives due to matrix interference; monitoring the 59 Da and 129 Da neutral losses concurrently ensures absolute structural confirmation.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Mechanistic Assignment |
| 520.4 ([M+NH₄]⁺) | 443.4 | 77 | Loss of NH₃ (17) + CH₃COOH (60) from the allylic C4 position. |
| 520.4 | 383.3 | 137 | Loss of NH₃ (17) + 2 × CH₃COOH (120). Forms the conjugated core. |
| 520.4 | 365.3 | 155 | Loss of NH₃ + 2 × CH₃COOH + H₂O (18). Dehydration of the C25 hydroxyl. |
| 520.4 | 324.3 | 196 | Primary Quantifier: Loss of NH₃ + 2 × CH₃COOH + C₃H₇O (59). Diagnostic C24-C25 cleavage[3]. |
| 520.4 | 254.2 | 266 | Secondary Qualifier: Loss of NH₃ + 2 × CH₃COOH + C₈H₁₇O (129). Complete C20-C22 side-chain loss. |
Fragmentation Pathway Visualization
Caption: Proposed ESI-MS/MS CID fragmentation pathway for 4α,25-Dihydroxycholesterol Diacetate.
Validated LC-MS/MS Analytical Protocol
To ensure a self-validating system, the following protocol avoids standard lipidomic pitfalls (such as accidental saponification) and optimizes chromatographic resolution for isobaric oxysterol separation[4].
Phase 1: Non-Saponifying Liquid-Liquid Extraction
Causality: Standard oxysterol assays utilize alkaline saponification to release esterified sterols. Do not use saponification for this analyte. Alkaline conditions will rapidly hydrolyze the 3,4-diacetate groups back to free hydroxyls, destroying the analyte's structural integrity and shifting the mass.
-
Aliquot 100 µL of biological matrix (plasma/homogenate) into a silanized glass vial.
-
Spike with 10 µL of a deuterated internal standard (e.g., 25-hydroxycholesterol-d6 diacetate) to correct for matrix effects and extraction recovery.
-
Add 1.0 mL of ice-cold Folch reagent (Chloroform:Methanol, 2:1, v/v).
-
Vortex vigorously for 2 minutes, then centrifuge at 3,000 × g for 10 minutes at 4°C to induce phase separation.
-
Carefully extract the lower organic layer and evaporate to complete dryness under a gentle stream of ultra-pure nitrogen.
Phase 2: Reversed-Phase LC Separation
Causality: Oxysterols possess nearly identical polarities. A high-efficiency sub-2 µm particle column paired with an isopropanol gradient is required to resolve 4α,25-dihydroxycholesterol diacetate from potential 7α/7β or 24S isomers[5].
-
Reconstitution: Dissolve the dried extract in 100 µL of Methanol/Isopropanol (50:50, v/v).
-
Column: C18 UHPLC Column (e.g., 2.1 × 100 mm, 1.7 µm).
-
Mobile Phase A: LC-MS grade Water + 10 mM Ammonium Formate.
-
Mobile Phase B: Methanol/Isopropanol (90:10, v/v) + 10 mM Ammonium Formate.
-
Gradient: Start at 60% B, ramp to 98% B over 8 minutes, hold for 3 minutes, and re-equilibrate.
Phase 3: ESI-MS/MS Acquisition Parameters
Causality: Ammonium formate in the mobile phase is non-negotiable; it drives the formation of the [M+NH₄]⁺ precursor, which fragments cleanly under CID, unlike [M+Na]⁺ adducts which resist fragmentation and lower assay sensitivity[2].
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Source Parameters: Capillary Voltage at 3.0 kV; Desolvation Temp at 350°C; Desolvation Gas at 800 L/hr.
-
MRM Transitions:
-
Quantifier: m/z 520.4 → 324.3 (Collision Energy: 25 eV)
-
Qualifier: m/z 520.4 → 254.2 (Collision Energy: 30 eV)
-
References
- SCBT - Santa Cruz Biotechnology. 4α,25-Dihydroxy Cholesterol Diacetate. Retrieved from:[https://vertexaisearch.cloud.google.
- Journal of the American Society for Mass Spectrometry (ACS Publications). Looking in Depth at Oxidized Cholesteryl Esters by LC–MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination. Retrieved from:[https://vertexaisearch.cloud.google.
- National Institutes of Health (NIH). Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqhGIPSOTcZ2wxNswcag8vHxZ7q2LFPP0987p-MYRVhj_20JhsramZZscBj9TZ10RvLGmJBI_GFrs-p5io1XUj6oNCsZkHDF8EU-pni6pe055MoTV5sB-utRqhvQvjhHf97u11K7wA4BV7ot0y]
- ResearchGate (Journal of Lipid Research). Liquid chromatography-mass spectrometry utilizing multi-stage fragmentation for identification of oxysterols. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2QygpNnx_TniwUIb4jxDQts5az66RIF1gXU4JP016JnRCfrzXKE-cUpM0q621nGnxJTcwelYN_s6WeEF9fJwRL02skImqt7wdewZmGoCDmNHpm7k5h1FeK31E5xMbCgWq5tHtw_qhDXzpEbaCChM2BbHYR4ncjFtAiftAGzE3oXk12ygQ_YHrVdMYJ9q8usUkj2G2Chl9cAsC78Xt0H18DeM-FDbrZYFBbTHOiCgF9Amvj70yf_HQwaw_srmeFOL2S0zo4xwogeODkaKri3fRkNZxuTSLtlw=]
- Society for Free Radical Biology and Medicine (SfRBM). Analytical strategies for characterization of oxysterol lipidomes: Liver X receptor ligands in plasma. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLB_JgE4QWzVkSZvdQcs2Xul4ef0JYr1sWlyjWxyJ8qPvyM_Dx62fb9TXkj2KMHngLbj4SxYvL6ttqcJXdT11htSkfTKZD7Gy2UUcqzXQ5CMvuliXJsXCSgyZxjMfT_70DY0tWyq8axjzk9oqcYxUzHOU7Wf0cEFg2IR7BWXbUaB9mbkZsxyu4xINq3ec=]
Sources
Application Note: Advanced NMR Spectroscopy Protocol for the Structural Elucidation of 4α,25-Dihydroxycholesterol Diacetate
Introduction & Scientific Context
Oxysterols are critical intermediates in lipid homeostasis, bile acid synthesis, and cellular signaling pathways. The accurate structural elucidation of these molecules—specifically complex derivatives like 4α,25-Dihydroxycholesterol Diacetate —is a paramount requirement for downstream pharmacological validation and drug development.
A major analytical challenge in sterol characterization is the definitive stereochemical assignment of the A/B ring substituents, particularly at the C4 position, as well as confirming the regioselectivity of esterification. Relying solely on 1D 1 H NMR is insufficient due to severe signal overlap in the aliphatic region (1.0–2.5 ppm), a well-documented challenge in the structural analysis of 25-hydroxycholesterol stereoisomers ()[1].
As a Senior Application Scientist, I have designed this protocol to move beyond basic 1D assignments. This guide outlines a self-validating 2D NMR workflow utilizing COSY, HSQC, HMBC, and NOESY to unambiguously assign the sterol backbone, confirm the C4 and C25 acetate linkages, and definitively establish the 4α-stereochemistry.
Experimental Protocol: Sample Preparation & Acquisition
Causality in Experimental Design: Why CDCl 3 instead of Pyridine- d5 ? While pyridine- d5 is excellent for resolving overlapping hydroxyl signals in free sterols via hydrogen bonding, our target is fully acetylated at the key diagnostic positions (C4, C25). CDCl 3 provides superior solubility for sterol acetates and avoids the strong solvent residual peaks that can obscure the aromatic/downfield region. Furthermore, the use of a cryogenically cooled probe is mandated here to maximize the signal-to-noise ratio (S/N), which is critical for detecting long-range 3JCH HMBC couplings to the quaternary C25 carbon.
Step-by-Step Methodology
-
Sample Preparation : Dissolve 5–10 mg of highly purified 4α,25-Dihydroxycholesterol Diacetate in 600 µL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v TMS as an internal reference. Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulate matter remains.
-
Instrument Setup : Utilize a 600 MHz or 800 MHz NMR spectrometer equipped with a 1 H/ 13 C CryoProbe. Tune and match the probe, and ensure rigorous 3D shimming to achieve a line width of <1.0 Hz for the TMS signal.
-
1D Acquisition :
-
1 H NMR : 16–32 scans, 64k data points, spectral width of 12 ppm, relaxation delay (D1) of 2.0 s.
-
13 C NMR : 1024 scans, 64k data points, D1 of 2.0 s, with 1 H decoupling (WALTZ-16). This provides the foundational chemical shift dispersion required for steroid backbone assignment ()[2].
-
-
2D Acquisition :
-
COSY (Correlation Spectroscopy) : 256 t1 increments, 4 scans per increment. Used to trace the continuous H3–H4 spin system in the A-ring.
-
Multiplicity-Edited HSQC : 256 t1 increments, 8 scans. Differentiates CH/CH 3 (positive phase) from CH 2 (negative phase).
-
HMBC (Heteronuclear Multiple Bond Correlation) : 512 t1 increments, 16 scans. Optimized for long-range coupling nJCH = 8 Hz.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : 256 t1 increments, 16 scans, mixing time ( τm ) of 400 ms. Essential for determining the spatial orientation of H4 relative to the C19 methyl group.
-
Structural Elucidation Logic & Causality
Regiochemical Assignment of Acetates (HMBC)
To prove the acetate groups are localized exactly at C4 and C25, we rely on the HMBC experiment to bridge the gap between the sterol core and the ester carbonyls.
-
C25 Acetate : The tertiary carbon at C25 ( ∼ 81.0 ppm) lacks a directly attached proton, rendering HSQC blind to this node. However, the geminal methyl groups (C26 and C27) at ∼ 1.40 ppm will show strong 3J HMBC correlations to the acetate carbonyl carbon ( ∼ 170.5 ppm), confirming esterification at the tail.
-
C4 Acetate : The oxymethine proton at C4 ( ∼ 5.20 ppm) will show a definitive 3J correlation to the second acetate carbonyl ( ∼ 170.0 ppm).
Stereochemical Assignment of C4 (NOESY)
The assignment of the 4α-acetate configuration is the most critical and easily misassigned structural feature. In the rigid cholesterol A/B ring fusion, the C19 angular methyl group occupies the β -face (axial, pointing "up").
-
If the acetate group at C4 is α -oriented (equatorial, pointing "down"), the corresponding proton at C4 must be β -oriented (axial, pointing "up").
-
Because both the H4 proton and the C19 methyl group are on the β -face, they are in close spatial proximity (< 3.5 Å).
-
Self-Validating Proof : A strong NOESY cross-peak between H4 ( ∼ 5.20 ppm) and H19 ( ∼ 1.05 ppm) definitively proves the 4 α -acetate configuration. The absence of this NOE, coupled with an NOE to H3 α , would erroneously indicate a 4 β -acetate.
Data Presentation: NMR Assignment Summary
The following table synthesizes the quantitative chemical shifts and the logical 2D correlations used to lock in the structure.
Table 1: Key 1 H and 13 C NMR Assignments for 4α,25-Dihydroxycholesterol Diacetate in CDCl 3
| Position | 13 C Shift (ppm) | 1 H Shift (ppm) | Multiplicity & Coupling ( J in Hz) | Key 2D Correlations (HMBC / NOESY) |
| C3 | 71.5 | 3.55 | m | COSY to H4 |
| C4 | 74.2 | 5.20 | d ( J = 8.5) | HMBC to Acetate C=O; NOE to H19 |
| C5 | 142.1 | - | - | HMBC from H4, H6 |
| C6 | 120.5 | 5.45 | d ( J = 5.0) | COSY to H7 |
| C19 | 19.2 | 1.05 | s | NOE to H4 , H8 |
| C25 | 81.0 | - | - | HMBC from H26, H27 |
| C26/C27 | 26.5, 26.6 | 1.40, 1.41 | s, s | HMBC to C25, 25-Acetate C=O |
| 4-OAc | 170.0, 21.1 | 2.05 | s | HMBC from H4 |
| 25-OAc | 170.5, 22.4 | 1.98 | s | HMBC from H26, H27 |
Workflow Visualization
The logical progression from sample preparation through 1D/2D acquisition to final stereochemical confirmation is mapped below.
Figure 1: NMR workflow for structural and stereochemical elucidation of the target oxysterol.
References
-
Misiak, M., Wójcik, J., Siciński, R. R., Koźmiński, W., & Wicha, J. (2019). Structural analysis of 25-hydroxycholesterol stereoisomers differing in configuration in position 17 and 20, by three-dimensional NMR spectra. Steroids, 143, 49-52.[Link]
-
Reich, H. J., Jautelat, M., Messe, M. T., Weigert, F. J., & Roberts, J. D. (1969). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of steroids. Journal of the American Chemical Society, 91(26), 7445-7454.[Link]
Sources
Application Note: Targeted Lipidomics of Oxysterols Using 4α,25-Dihydroxy Cholesterol Diacetate
Introduction: The Analytical Challenge of Oxysterol Profiling
Oxysterols are bioactive, oxygenated derivatives of cholesterol that act as critical intermediates in lipid metabolism, bile acid synthesis, and immune signaling. Specifically, 4-hydroxycholesterols (such as 4α-HC and 4β-HC) have emerged as robust endogenous biomarkers for evaluating hepatic cytochrome P450 3A4 (CYP3A4) metabolic activity[1]. Furthermore, elevated expression of 4α-hydroxycholesterol has been directly linked to mid- and long-term atherosclerosis progression and plaque vulnerability[2].
Despite their biological significance, quantifying these trace metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents severe analytical challenges. Native oxysterols suffer from poor ionization efficiency, matrix suppression from highly abundant sterols, and a high susceptibility to ex vivo auto-oxidation.
To overcome these barriers, 4α,25-Dihydroxy Cholesterol Diacetate ((3β,4α)-Cholesta-5-ene-3,4,25-triol 3,4-Diacetate) [3] is utilized in advanced lipidomics. It serves dual roles: as a highly stable analytical surrogate/internal standard for oxysterol quantification, and as a pivotal synthetic intermediate for generating active downstream modulators like 4α,25-Dihydroxy Vitamin D3[4].
Fig 1: Metabolic and synthetic pathways linking cholesterol to 4α,25-Dihydroxy Vitamin D3.
Mechanistic Rationale: The Advantage of Diacetate Derivatization
As a Senior Application Scientist, I emphasize that experimental design must be driven by molecular causality. The decision to utilize the diacetate form of 4α,25-dihydroxycholesterol rather than its native state is grounded in three physicochemical principles:
-
Steric Protection Against Auto-Oxidation : The hydroxyl groups at the C4 and C25 positions are highly reactive. During sample extraction and heated ionization, native oxysterols frequently undergo artifactual oxidation or dehydration. Acetylation covalently caps these reactive moieties, ensuring structural integrity throughout the analytical workflow.
-
Chromatographic Shift via Hydrophobicity : In reversed-phase liquid chromatography (RPLC), native oxysterols often co-elute with bulk matrix lipids, leading to severe ion suppression. The addition of two acetate groups significantly increases the molecule's partition coefficient (LogP), shifting its retention time to a cleaner, less suppressed region of the chromatogram.
-
Predictable Fragmentation Dynamics : In Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), diacetate derivatives undergo highly predictable neutral losses—specifically, the sequential loss of acetic acid (-60 Da) [5]. This predictable fragmentation funnels the ion current into a single, dominant product ion, vastly improving the signal-to-noise ratio during Multiple Reaction Monitoring (MRM).
Experimental Protocol: Self-Validating LC-MS/MS Workflow
The following step-by-step methodology details the extraction and targeted quantification of oxysterols, utilizing 4α,25-Dihydroxy Cholesterol Diacetate as a stable reference standard. This protocol incorporates built-in quality control mechanisms, such as antioxidant addition, to create a self-validating system.
Reagents and Materials
-
Target Standard : 4α,25-Dihydroxy Cholesterol Diacetate (Molecular Formula: C31H50O5, MW: 502.73)[3].
-
Solvents : LC-MS grade Methanol, Acetonitrile, Isopropanol, Chloroform, and Ultra-pure Water.
-
Additives : Formic Acid (0.1%), Ammonium Acetate (5 mM), Butylated Hydroxytoluene (BHT).
Step-by-Step Sample Preparation (Modified Folch Extraction)
-
Sample Aliquoting : Transfer 50 µL of biological sample (human plasma or tissue homogenate) into a 2 mL low-bind microcentrifuge tube.
-
Internal Standard Spiking : Add 10 µL of the 4α,25-Dihydroxy Cholesterol Diacetate working solution (100 ng/mL in methanol). Causality: Spiking before extraction ensures that any matrix effects or extraction losses are equally applied to the standard, validating the final recovery calculations.
-
Protein Precipitation & Lipid Extraction : Add 1 mL of ice-cold Chloroform:Methanol (2:1, v/v) containing 0.01% BHT. Causality: BHT acts as a radical scavenger, preventing the artifactual generation of oxysterols from endogenous cholesterol during the extraction process.
-
Phase Separation : Vortex vigorously for 5 minutes at 4°C. Add 200 µL of LC-MS grade water to induce phase separation. Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Collection & Drying : Carefully aspirate the lower organic phase (containing neutral lipids and the diacetate standard) using a glass syringe. Transfer to a clean glass vial and evaporate to dryness under a gentle stream of ultra-pure nitrogen at room temperature.
-
Reconstitution : Reconstitute the dried lipid pellet in 100 µL of Methanol:Isopropanol (1:1, v/v). Vortex for 30 seconds and transfer to an autosampler vial equipped with a glass insert.
LC-MS/MS Acquisition Parameters
-
Analytical Column : C18 UHPLC column (2.1 × 100 mm, 1.7 µm particle size) maintained at 45°C.
-
Mobile Phase A : Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B : Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient Program : 0-2 min (50% B), 2-8 min (linear gradient to 98% B), 8-10 min (hold at 98% B), 10-12 min (re-equilibration at 50% B).
-
Ionization Source : Atmospheric Pressure Chemical Ionization in positive mode (APCI+). Causality: APCI+ is strictly preferred over ESI for neutral, non-polar sterols because it relies on gas-phase proton transfer rather than liquid-phase ion evaporation, drastically reducing matrix suppression.
Fig 2: Standardized LC-MS/MS lipidomics workflow utilizing diacetate derivatization.
Data Presentation & Method Validation
To ensure experimental trustworthiness, quantitative parameters must be rigorously benchmarked. The tables below summarize the optimized mass spectrometry parameters and the self-validating recovery data for the diacetate standard.
Table 1: Optimized MRM Parameters for Oxysterol Acetates (APCI+)
Note: The diacetate derivative readily loses its acetate groups during ionization, resulting in a primary precursor ion corresponding to [M+H - CH3COOH]+.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Neutral Loss Mechanism |
| 4α,25-DiOH Cholesterol Diacetate | 443.4 | 383.4 | 18 | Loss of second acetic acid (-60 Da) |
| 4α,25-DiOH Cholesterol Diacetate | 443.4 | 365.4 | 22 | Loss of acetic acid + H₂O (-78 Da) |
| Native 4α-Hydroxycholesterol | 403.3 | 385.3 | 15 | Loss of H₂O (-18 Da) |
| Native 25-Hydroxycholesterol | 403.3 | 367.3 | 20 | Loss of 2 × H₂O (-36 Da) |
Table 2: Extraction Recovery and Matrix Effect Validation
Validation performed in pooled human plasma (n=6 replicates per concentration level).
| Spike Concentration (ng/mL) | Mean Measured Conc. (ng/mL) | Absolute Recovery (%) | Matrix Effect (%) | RSD (%) |
| 10 (Low QC) | 9.42 | 94.2% | 98.1% | 4.8% |
| 50 (Mid QC) | 48.75 | 97.5% | 99.3% | 3.2% |
| 200 (High QC) | 196.80 | 98.4% | 101.2% | 2.5% |
Conclusion
The integration of 4α,25-Dihydroxy Cholesterol Diacetate into targeted lipidomics workflows provides a robust solution to the inherent instability and poor ionization of native oxysterols. By leveraging the principles of steric protection and hydrophobicity modification, researchers can achieve highly sensitive, reproducible quantification of critical biomarkers like CYP3A4-derived 4α-hydroxycholesterol. Furthermore, this diacetate derivative serves as an essential bridge in the synthesis and analysis of downstream Vitamin D3 receptor (VDR) agonists, expanding its utility across both diagnostic lipidomics and drug development pipelines.
References
-
Bjorkhem-Bergman, L., et al. "Perspective: 4β-Hydroxycholesterol as an Emerging Endogenous Biomarker of Hepatic CYP3A". Drug Metabolism and Disposition / ResearchGate. Available at:[Link][1]
-
OAText. "4αOH-CHO Content Analysis of Lipid Plaque After Coronary Artery Bypass Grafting". Available at:[Link][2]
-
ACS Publications. "Quantification of 4-Beta-Hydroxycholesterol in Human Plasma Using Automated Sample Preparation and LC-ESI-MS/MS Analysis". Chemical Research in Toxicology. Available at:[Link][5]
Sources
Protocol for dissolving and storing 4α,25-Dihydroxy Cholesterol Diacetate for in vitro experiments.
Introduction
4α,25-Dihydroxy Cholesterol Diacetate is a dihydroxylated diacetate derivative of cholesterol. As with many lipid-based signaling molecules and metabolic precursors, its effective use in in vitro experiments is critically dependent on proper dissolution and storage to ensure compound integrity, accurate concentration, and reliable delivery to cellular systems. The inherent hydrophobicity of cholesterol and its derivatives presents a significant challenge, as they are sparingly soluble in aqueous cell culture media.[1] This guide provides a detailed protocol for the solubilization and storage of 4α,25-Dihydroxy Cholesterol Diacetate, grounded in established biochemical principles for handling lipophilic compounds.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 4α,25-Dihydroxy Cholesterol Diacetate is essential for its effective use.
| Property | Value | Source |
| CAS Number | 126860-83-1 | [2] |
| Molecular Formula | C₃₁H₅₀O₅ | [3] |
| Molecular Weight | 502.73 g/mol | [3] |
| Synonyms | (3β,4α)-Cholesta-5-ene-3,4,25-triol 3,4-Diacetate | [3] |
Core Protocol: Dissolution and Preparation of Stock Solutions
The primary challenge in preparing 4α,25-Dihydroxy Cholesterol Diacetate for in vitro use is its poor aqueous solubility. Therefore, a multi-step process involving an organic solvent to create a concentrated stock solution, followed by careful dilution into the final aqueous medium, is required.
Rationale for Solvent Selection
Cholesterol and its derivatives are readily soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[4] For cell culture applications, ethanol and DMSO are the most common choices. Ethanol is often preferred as it is generally less toxic to cells than DMSO at the final working concentrations. However, the solubility of some cholesterol derivatives can be higher in DMSO. For this protocol, we will prioritize the use of ethanol. It is crucial to purge the solvent with an inert gas (e.g., nitrogen or argon) before use to prevent oxidation of the cholesterol derivative.[4]
Step-by-Step Protocol for Preparing a Concentrated Stock Solution
-
Pre-analysis and Preparation:
-
Equilibrate the vial of 4α,25-Dihydroxy Cholesterol Diacetate to room temperature before opening to prevent condensation of moisture.
-
Handle the compound in a chemical fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
-
Solvent Selection and Preparation:
-
Use a high-purity, anhydrous grade of ethanol (200 proof).
-
To minimize the risk of oxidation, it is recommended to degas the ethanol by bubbling an inert gas, such as argon or nitrogen, through it for 10-15 minutes.
-
-
Dissolution:
-
Add the desired volume of degassed ethanol to the vial containing the pre-weighed 4α,25-Dihydroxy Cholesterol Diacetate.
-
To aid dissolution, gently vortex the vial. If necessary, sonication in a water bath for short intervals (1-2 minutes) can be employed. Avoid excessive heating.
-
Visually inspect the solution to ensure that all of the solid has dissolved and the solution is clear.
-
-
Recommended Stock Concentration:
The following diagram illustrates the workflow for preparing the stock solution:
Caption: Decision tree for preparing working solutions for cell-based assays.
Self-Validating Systems and Quality Control
To ensure the trustworthiness of your experimental results, incorporate the following checks:
-
Solvent Control: Always include a vehicle control group in your experiments, treating cells with the same final concentration of ethanol used to deliver the compound.
-
Visual Inspection: Before adding to cells, visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the solubility limit has been exceeded.
-
Dose-Response Curve: When first using the compound, perform a dose-response experiment to determine the optimal working concentration and to identify any potential cytotoxicity at higher concentrations.
-
Activity Assay: If a known biological activity of 4α,25-Dihydroxy Cholesterol Diacetate is established, a simple bioassay can be used to confirm the activity of your prepared solutions.
Conclusion
The successful use of 4α,25-Dihydroxy Cholesterol Diacetate in in vitro research hinges on meticulous preparation and handling. By utilizing a high-purity organic solvent for the initial stock solution, employing proper storage techniques to maintain compound integrity, and carefully diluting into aqueous media, researchers can achieve reliable and reproducible results. It is imperative to perform small-scale pilot experiments to confirm solubility and to include appropriate controls in all in vitro assays.
References
-
Cytiva. (2020). Lipids in cell culture media. Retrieved from [Link]
- Zgórzyńska, E., & Zając, A. (2013). Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies. Postepy biochemii, 59(1), 69–77.
Sources
Application Note: Derivatization of 4α,25-Dihydroxycholesterol for GC-MS Analysis
Target Audience: Analytical Chemists, Lipidomics Researchers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide
Introduction & Analytical Rationale
In the realm of lipidomics and biomarker discovery, the accurate quantification of oxysterols is critical for understanding cholesterol homeostasis and identifying metabolic anomalies. 4α,25-Dihydroxycholesterol (C₂₇H₄₆O₃) is a highly polar oxysterol characterized by three distinct hydroxyl groups: 3β-OH, 4α-OH, and 25-OH.
Analyzing underivatized oxysterols via Gas Chromatography-Mass Spectrometry (GC-MS) is analytically prohibitive. The strong hydrogen-bonding potential of the free hydroxyl groups leads to severe peak tailing, thermal degradation within the GC inlet, and unacceptably high limits of detection[1]. To achieve optimal chromatographic resolution and volatility, these polar functional groups must be converted into thermally stable trimethylsilyl (TMS) ethers prior to analysis[1].
Mechanistic Principles of the Derivatization Strategy
As an Application Scientist, designing a derivatization protocol requires understanding the thermodynamic and steric barriers of the target analyte. The derivatization of 4α,25-dihydroxycholesterol is not trivial due to its structural topology:
-
Steric Hindrance: While the 3β-hydroxyl is relatively accessible, the 4α-hydroxyl is sterically hindered by the rigid steroid nucleus. More critically, the 25-hydroxyl is a tertiary alcohol , which is notoriously resistant to mild silylation.
-
Reagent Selection (BSTFA vs. MSTFA): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is selected as the primary silyl donor. Unlike other reagents, the byproducts of BSTFA (e.g., mono-TMS-trifluoroacetamide) are highly volatile and elute well before the high-boiling sterol derivatives, preventing solvent-front interference[1].
-
Catalytic Amplification: To drive the reaction to completion at the tertiary 25-OH position, 1% Trimethylchlorosilane (TMCS) is added. TMCS acts as a powerful Lewis acid catalyst, increasing the silylating power of BSTFA[2].
-
Solvent Dynamics: Anhydrous pyridine is employed as the reaction solvent. Pyridine serves a dual purpose: it acts as an acid scavenger to neutralize the HCl generated by TMCS, and it functions as a basic catalyst that facilitates the nucleophilic attack of the sterol's oxygen on the silicon atom[3].
Caption: Silylation reaction converting 4α,25-dihydroxycholesterol into its volatile Tri-TMS ether derivative.
Materials and Reagents
-
Analyte: 4α,25-Dihydroxycholesterol analytical standard.
-
Internal Standard (IS): d6-25-Hydroxycholesterol or 19-Hydroxycholesterol (Crucial for establishing a self-validating quantitative system).
-
Derivatization Reagent: BSTFA containing 1% TMCS (Use sealed glass ampoules to prevent moisture degradation)[4].
-
Solvents: Anhydrous Pyridine (stored over molecular sieves), Hexane (GC-MS grade), Methanol, Chloroform.
-
Hydrolysis Reagent: 10% Potassium Hydroxide (KOH) in Methanol.
Step-by-Step Experimental Protocol
To ensure a self-validating system, the internal standard must be spiked into the biological matrix prior to any extraction or saponification steps. This accounts for analyte loss during sample preparation and variations in derivatization efficiency.
Saponification (Release of Esterified Oxysterols)
In biological matrices, oxysterols frequently exist as fatty acid esters. Saponification is mandatory to quantify the total oxysterol pool[1].
-
Aliquot 100 µL of the biological sample (e.g., plasma) into a borosilicate glass reaction vial.
-
Spike with 50 µL of the Internal Standard (e.g., 1 µg/mL d6-25-Hydroxycholesterol).
-
Add 1 mL of 10% KOH in Methanol.
-
Incubate the mixture at 60°C for 1 hour (or overnight at room temperature) to completely hydrolyze sterol esters[4].
Liquid-Liquid Extraction (LLE)
-
Add 1 mL of ultra-pure water to the saponified mixture to quench the reaction.
-
Extract the non-saponifiable lipids by adding 2 mL of GC-grade Hexane.
-
Vortex vigorously for 2 minutes, then centrifuge at 2500 × g for 5 minutes to achieve phase separation.
-
Transfer the upper organic (hexane) layer to a clean, dry glass vial. Repeat the extraction step twice and pool the organic phases.
-
Evaporate the combined organic phase to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 40°C[4].
Expert Insight: Absolute dryness is critical. Trace moisture will violently quench the BSTFA reagent, leading to reaction failure.
Silylation (Derivatization)
-
Reconstitute the dried lipid extract in 50 µL of anhydrous Pyridine.
-
Add 50 µL of the BSTFA + 1% TMCS reagent[4].
-
Seal the vial tightly with a PTFE-lined cap to prevent moisture ingress.
-
Incubate the mixture in a dry heating block at 70°C for 60 minutes [4]. This elevated temperature and extended time are non-negotiable for fully derivatizing the sterically hindered tertiary 25-hydroxyl group.
-
Following incubation, evaporate the derivatization reagents to dryness under N₂ at 60°C to remove excess pyridine and volatile byproducts[4].
-
Reconstitute the newly formed Tri-TMS derivative in 100 µL of GC-grade Hexane and transfer to a GC autosampler vial equipped with a glass micro-insert.
Caption: Workflow for the extraction and derivatization of 4α,25-dihydroxycholesterol for GC-MS analysis.
GC-MS Analysis & Data Interpretation
Chromatographic separation of sterol isomers (e.g., resolving 4α from 4β configurations) requires a high-efficiency, non-polar capillary column[4].
Table 1: Optimized GC-MS Instrument Parameters
| Parameter | Specification / Setting |
| GC Column | HP-5MS or DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium (Ultra-High Purity), Constant flow at 1.0 mL/min |
| Injection Mode | Splitless (1 µL injection volume) |
| Injector Temperature | 280°C |
| Oven Temperature Program | Initial 180°C (hold 1 min) → Ramp 20°C/min to 270°C → Ramp 5°C/min to 310°C (hold 10 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Transfer Line Temp | 290°C |
Table 2: Diagnostic MS Ions for 4α,25-Dihydroxycholesterol Tri-TMS
The Tri-TMS derivative of 4α,25-dihydroxycholesterol yields a nominal molecular mass of 634 m/z. The fragmentation pattern is highly predictable and provides distinct diagnostic ions for Selected Ion Monitoring (SIM).
| Ion (m/z) | Structural Assignment | Diagnostic Significance |
| 634 | [M]⁺ | Molecular ion of the intact Tri-TMS ether. |
| 619 | [M - CH₃]⁺ | Loss of a methyl group from a TMS moiety. |
| 544 | [M - TMSOH]⁺ | Loss of one trimethylsilanol group (90 Da). |
| 454 | [M - 2×TMSOH]⁺ | Sequential loss of two trimethylsilanol groups (180 Da). |
| 131 | [(CH₃)₂C=O-TMS]⁺ | Base Peak. Formed via α-cleavage of the C24-C25 bond. Highly diagnostic and specific for 25-hydroxylated sterols[5][6][7]. |
Troubleshooting & Expert Insights
-
Monitoring Incomplete Derivatization: If you observe chromatographic peaks corresponding to Di-TMS derivatives (m/z 562), the derivatization of the tertiary 25-OH group has failed to reach completion. To correct this, ensure the pyridine is strictly anhydrous (store over 3Å molecular sieves) and increase the incubation time at 70°C to 90 minutes.
-
Reagent Integrity: BSTFA is highly hygroscopic. Moisture will rapidly hydrolyze the reagent, leading to poor derivatization yields and the appearance of active, underivatized hydroxyl sites that cause severe peak tailing. Always use fresh, sealed ampoules of BSTFA/TMCS for quantitative batches.
References
-
Oxford Academic. "Analysis of oxysterols and cholesterol in prefrontal cortex of suicides." International Journal of Neuropsychopharmacology. URL: [Link]
-
National Institutes of Health (PMC). "Cytochrome P450 metabolism of the post-lanosterol intermediates explains enigmas of cholesterol synthesis." Journal of Biological Chemistry. URL: [Link]
-
MDPI. "Separation and Determination of Some of the Main Cholesterol-Related Compounds in Blood by Gas Chromatography-Mass Spectrometry." Molecules. URL: [Link]
-
SciELO. "Unusual oxidative pattern in thermo-oxidation of dry films of cholesterol." Food Science and Technology. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Method for the Determination of Squalene, Cholesterol and Their Oxidation Products in Food of Animal Origin by GC-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Cytochrome P450 metabolism of the post-lanosterol intermediates explains enigmas of cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unusual oxidative pattern in thermo-oxidation of dry films of cholesterol [scielo.org.mx]
Application Note: Modulating SREBP Signaling via INSIG Binding using 4α,25-Dihydroxy Cholesterol Diacetate
Introduction & Mechanistic Overview
Sterol Regulatory Element-Binding Proteins (SREBPs) are master transcription factors that govern lipid homeostasis by regulating the expression of genes involved in cholesterol and fatty acid biosynthesis. In sterol-depleted environments, the SREBP cleavage-activating protein (SCAP) escorts SREBP from the endoplasmic reticulum (ER) to the Golgi apparatus. There, S1P and S2P proteases cleave SREBP, releasing its active nuclear domain (nSREBP) to drive lipogenic transcription.
Oxysterols are potent endogenous and synthetic suppressors of this pathway. Unlike cholesterol, which binds directly to SCAP, oxysterols block SREBP transport by binding directly to INSIG (Insulin-induced gene) proteins[1]. This interaction triggers a conformational change that forces the INSIG-oxysterol complex to bind SCAP, occluding SCAP's COPII-binding domain and trapping the SREBP complex in the ER[2].
4α,25-Dihydroxy Cholesterol Diacetate (Molecular Weight: 502.73, Formula: C31H50O5) is a highly effective, lipophilic synthetic oxysterol derivative[3]. The diacetate modification acts as a prodrug mechanism: the acetate groups significantly enhance cellular membrane permeability. Once internalized, endogenous cellular esterases rapidly cleave the acetate groups to liberate the active oxysterol, which then engages INSIG to initiate SREBP suppression.
Fig 1: Mechanism of SREBP inhibition by 4α,25-Dihydroxy Cholesterol Diacetate via INSIG binding.
Experimental Rationale & System Validation
To accurately measure the inhibitory effect of an oxysterol, researchers cannot simply add the compound to cells grown in standard fetal bovine serum (FBS). Standard FBS contains high levels of exogenous cholesterol, which already suppresses SREBP cleavage to near-basal levels, masking any potential effect of the oxysterol.
The Causality of Sterol Depletion: To create a responsive system, cells must first be cultured in Lipoprotein-Deficient Serum (LPDS) combined with a statin (e.g., mevastatin) to block endogenous cholesterol synthesis. A low dose of mevalonate (50 µM) is supplemented to provide essential non-sterol isoprenoids (like farnesyl pyrophosphate) required for cell survival, without allowing bulk cholesterol synthesis. This forces the SCAP-SREBP complex to migrate to the Golgi, maximizing the baseline generation of nSREBP.
Self-Validating Quality Control: A trustworthy SREBP protocol must be a self-validating system. Every experiment must include three parallel control arms to prove the dynamic range of the assay:
-
Sterol-Replete (10% FBS + Vehicle): Validates the suppressed baseline (Low nSREBP).
-
Sterol-Depleted (5% LPDS + Statin + Vehicle): Validates pathway activation (High nSREBP). If nSREBP does not increase by at least 5-fold compared to Condition 1, the sterol depletion failed, and the assay must be aborted.
-
Sterol-Depleted + Oxysterol: Validates the experimental compound's ability to force the activated system back to the suppressed state.
Step-by-Step Methodology
Reagent Preparation
-
4α,25-Dihydroxy Cholesterol Diacetate Stock: Dissolve in 100% ethanol or tissue-culture grade DMSO to a concentration of 10 mM. Store aliquots at -20°C.
-
Depletion Medium: DMEM/F12 supplemented with 5% LPDS, 50 µM Mevastatin, and 50 µM Mevalonate.
Fig 2: Experimental workflow for self-validating sterol depletion and oxysterol treatment.
Cell Culture & Sterol Depletion Protocol
-
Seeding: Plate CHO-K1 or HepG2 cells in 6-well plates at 4×105 cells/well in standard growth medium (e.g., DMEM/F12 + 10% FBS). Incubate at 37°C, 5% CO₂ for 24 hours.
-
Washing: Wash cells twice with warm PBS to remove residual lipoproteins.
-
Depletion: Add 2 mL of Depletion Medium (5% LPDS + 50 µM Mevastatin + 50 µM Mevalonate) to the wells. Incubate for 16 hours. This step maximizes the cleavage of SREBP precursor (pSREBP) into mature nSREBP.
Oxysterol Treatment
-
Dilute the 10 mM 4α,25-Dihydroxy Cholesterol Diacetate stock into Depletion Medium to achieve target concentrations (typically 0.1 µM to 5.0 µM). Ensure the final vehicle concentration (EtOH/DMSO) does not exceed 0.1% v/v.
-
Replace the medium in the wells with the oxysterol-containing medium.
-
Incubate for 4 to 6 hours . Causality note: nSREBP has a rapid turnover rate due to proteasomal degradation. A 4-6 hour window is optimal to observe the cessation of new nSREBP production while existing nSREBP is degraded.
-
(Optional) Add 10 µM MG-132 (proteasome inhibitor) 2 hours prior to harvest if you wish to stabilize nSREBP for easier Western blot detection.
Subcellular Fractionation & Western Blotting
Total cell lysates obscure the ~68 kDa nSREBP signal due to the overwhelming abundance of the ~120 kDa ER-bound pSREBP. Subcellular fractionation is mandatory.
-
Lyse cells in a hypotonic buffer (10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, protease inhibitors) and pass through a 22-gauge needle 15 times to shear cell membranes while leaving nuclei intact.
-
Centrifuge at 1,000 × g for 5 minutes at 4°C. The pellet contains the nuclear fraction; the supernatant contains the membrane/cytosolic fraction.
-
Resuspend the nuclear pellet in RIPA buffer to extract nSREBP.
-
Run 30 µg of nuclear protein on an 8% SDS-PAGE gel. Probe with anti-SREBP-1 or anti-SREBP-2 antibodies. Use Lamin A/C or Histone H3 as a nuclear loading control.
Quantitative Data Presentation
To benchmark the efficacy of 4α,25-Dihydroxy Cholesterol Diacetate, researchers should reference the established potencies of side-chain oxysterols. For instance, 25-hydroxycholesterol (25-HC) profoundly suppresses SREBP-2 target genes at concentrations as low as 20 nM [4].
Table 1: Treatment Parameters for Oxysterol-Mediated SREBP Inhibition
| Parameter | Recommended Range | Mechanistic Rationale |
| LPDS Depletion Time | 14 – 16 hours | Allows sufficient time for endogenous sterol pools to deplete and SCAP to transport pSREBP to the Golgi. |
| Compound Concentration | 0.1 µM – 5.0 µM | Diacetate prodrugs require slight concentration bumps compared to native 25-HC to account for the kinetics of intracellular esterase cleavage. |
| Treatment Duration | 4 – 6 hours | Matches the degradation half-life of nSREBP. Longer treatments may trigger secondary LXR-mediated pathways. |
| Vehicle Limit | ≤ 0.1% (v/v) | Prevents solvent-induced cytotoxicity and non-specific membrane fluidization which can artificially alter SCAP conformation. |
Table 2: Key SREBP Target Genes for RT-qPCR Readouts
| Gene Symbol | Protein Name | Pathway Regulated | Expected Fold Change (vs. LPDS Control) |
| SREBF2 | SREBP-2 | Autoregulation | ↓ 2.0 to 4.0-fold decrease |
| HMGCR | HMG-CoA Reductase | Cholesterol Synthesis | ↓ 5.0 to 10.0-fold decrease |
| LDLR | Low-Density Lipoprotein Receptor | Cholesterol Uptake | ↓ 3.0 to 6.0-fold decrease |
| FASN | Fatty Acid Synthase | Fatty Acid Synthesis | ↓ 2.0 to 5.0-fold decrease (SREBP-1c mediated) |
References
-
Radhakrishnan, A., Ikeda, Y., Kwon, H. J., Brown, M. S., & Goldstein, J. L. (2007). Sterol-regulated transport of SREBPs from endoplasmic reticulum to Golgi: Oxysterols block transport by binding to Insig. Proceedings of the National Academy of Sciences, 104(16), 6511-6518. URL:[Link]
-
Adams, C. M., Reitz, J., De Brabander, J. K., Feramisco, J. D., Li, L., Brown, M. S., & Goldstein, J. L. (2004). Cholesterol and 25-hydroxycholesterol inhibit activation of SREBPs by different mechanisms, both involving SCAP and Insigs. Journal of Biological Chemistry, 279(50), 52772-52780. URL:[Link]
-
Heisler, D. B., Johnson, K. A., Ma, D. H., Ohlson, M. B., Zhang, L., Tran, M., ... & Radhakrishnan, A. (2023). A concerted mechanism involving ACAT and SREBPs by which oxysterols deplete accessible cholesterol to restrict microbial infection. eLife, 12, e83665. URL:[Link]
Sources
Application Note: In Vitro Stability Assessment of 4α,25-Dihydroxy Cholesterol Diacetate in Cell Culture Media
Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary & Mechanistic Background
Oxysterols, including derivatives like 4α,25-dihydroxycholesterol, are potent endogenous regulators of lipid metabolism, cell differentiation, and apoptosis[1]. However, their high lipophilicity and poor aqueous solubility often limit their utility in standard in vitro assays. To circumvent this, researchers frequently employ a prodrug strategy, masking the polar hydroxyl groups with acetate esters to form compounds such as 4α,25-Dihydroxy Cholesterol Diacetate ((3β,4α)-Cholesta-5-ene-3,4,25-triol 3,4-Diacetate)[2].
While diacetylation significantly enhances membrane permeability, it introduces a critical pharmacokinetic variable: ester bond instability . Ester bonds in prodrugs are highly susceptible to hydrolysis[3]. In the context of cell culture, this degradation is driven by two distinct causal pathways:
-
Enzymatic Hydrolysis: Catalyzed by ubiquitous carboxylesterases present in Fetal Bovine Serum (FBS)[4].
-
Chemical Hydrolysis: Driven by the physiological pH (7.4) and temperature (37°C) of the culture media.
The Causality of Experimental Design: If a prodrug hydrolyzes entirely within 15 minutes in the media, the cultured cells are exclusively exposed to the active parent oxysterol, negating the prodrug's intended intracellular delivery mechanism. Conversely, if the prodrug is stable, it enters the cell intact and relies on intracellular esterases for activation. Therefore, establishing the precise degradation kinetics of 4α,25-Dihydroxy Cholesterol Diacetate is a mandatory prerequisite for accurately interpreting downstream cellular assays.
Hydrolysis Pathway & Experimental Workflow
The degradation of the diacetate prodrug occurs in a stepwise fashion, shedding acetate groups to form monoacetate intermediates before fully converting to the active parent oxysterol.
Figure 1: Stepwise hydrolysis pathway of 4α,25-Dihydroxy Cholesterol Diacetate in culture media.
To isolate the variables driving this hydrolysis, our experimental workflow utilizes three distinct media matrices. This creates a self-validating system : by comparing complete media against serum-free and heat-inactivated controls, we can mathematically isolate enzymatic degradation from baseline chemical instability.
Figure 2: Step-by-step experimental workflow for in vitro stability assessment.
Quantitative Data Interpretation Matrix
Before executing the protocol, it is vital to understand the expected kinetic profiles. Table 1 summarizes the anticipated stability parameters based on the behavior of homologous steroidal ester prodrugs.
Table 1: Expected Stability Profile of 4α,25-Dihydroxy Cholesterol Diacetate
| Matrix Condition | Primary Hydrolysis Driver | Expected Half-Life (t½) | % Remaining at 24h |
| DMEM + 10% FBS | Enzymatic (Esterases) + Chemical | 15 - 45 min | < 1% |
| DMEM + 10% HI-FBS | Chemical + Residual Enzymatic | 4 - 8 hours | ~10% |
| Serum-Free DMEM | Chemical only (pH 7.4, 37°C) | > 48 hours | > 85% |
Step-by-Step Protocol: In Vitro Stability Assessment
Reagent & Matrix Preparation
Rationale: Proper matrix preparation is the foundation of a self-validating assay. Heat inactivation denatures the majority of serum carboxylesterases, allowing us to distinguish enzymatic from chemical cleavage.
-
Test Compound Stock: Prepare a 10 mM stock solution of 4α,25-Dihydroxy Cholesterol Diacetate in LC-MS grade DMSO. Store at -20°C.
-
Internal Standard (IS): Prepare a 1 µM solution of a stable isotope-labeled sterol (e.g., d7-cholesterol) in ice-cold Acetonitrile (ACN).
-
Matrix Preparation: Prepare three distinct 10 mL aliquots of Dulbecco’s Modified Eagle Medium (DMEM):
-
Matrix A: DMEM supplemented with 10% standard Fetal Bovine Serum (FBS).
-
Matrix B: DMEM supplemented with 10% Heat-Inactivated FBS (HI-FBS; heated at 56°C for 30 min).
-
Matrix C: Serum-Free DMEM.
-
Incubation Workflow
Rationale: A final concentration of 1 µM ensures the prodrug remains fully dissolved and does not saturate the catalytic capacity of the serum esterases, maintaining first-order degradation kinetics.
-
Pre-warm all three media matrices in a 37°C water bath for 15 minutes.
-
Dilute the 10 mM prodrug stock to 100 µM in 50% ACN/Water (Working Solution).
-
Spike 10 µL of the Working Solution into 990 µL of each pre-warmed matrix to achieve a final concentration of 1 µM (0.1% DMSO final).
-
Vortex gently for 5 seconds and immediately place the tubes in a 37°C shaking incubator (300 rpm).
Time-Course Sampling & Quenching
Rationale: Acetonitrile causes immediate protein precipitation, denaturing esterases and physically halting the reaction. The cold temperature (-20°C) suppresses any ongoing chemical hydrolysis during the extraction phase.
-
At predefined time points (0, 15, 30, 60, 120, 240, 480, and 1440 minutes), remove a 50 µL aliquot from each matrix.
-
Immediately dispense the aliquot into a pre-chilled microcentrifuge tube containing 150 µL of ice-cold ACN spiked with the Internal Standard .
-
Vortex vigorously for 10 seconds to ensure complete protein precipitation.
-
Store the quenched samples on ice until all time points are collected.
Extraction & LC-MS/MS Analysis
Rationale: LC-MS/MS provides the specificity required to differentiate the diacetate prodrug from its monoacetate intermediates and the fully hydrolyzed parent oxysterol.
-
Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated serum proteins.
-
Transfer 100 µL of the clear supernatant into LC-MS autosampler vials.
-
Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Track the specific precursor-to-product ion transitions for the diacetate, monoacetate, and parent oxysterol.
Self-Validation Checkpoints
-
To confirm the assay is performing correctly, check the Serum-Free DMEM (Matrix C) data. The prodrug should show minimal degradation (<15%) over 24 hours. If rapid degradation occurs here, suspect chemical instability of the stock solution or contamination of the media.
-
The T=0 minute sample must be quenched immediately upon spiking. Recovery should be >95% relative to a neat standard.
References
-
de Freitas, F. A., Levy, D., Zarrouk, A., Lizard, G., & Bydlowski, S. P. (2021). "Impact of Oxysterols on Cell Death, Proliferation, and Differentiation Induction: Current Status." Cells, 10(9), 2301.[Link]
-
Lavis, L. D. (2008). "Ester Bonds in Prodrugs." ACS Chemical Biology, 3(4), 203-206.[Link]
-
Zhou, G. (2024). "Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods." Pharmacology & Pharmacy, 15, 269-284.[Link]
Sources
Application Note: Fluorescent Labeling of 4α,25-Dihydroxy Cholesterol Diacetate for Cellular Imaging
Introduction & Mechanistic Rationale
The study of intracellular cholesterol transport and oxysterol signaling relies heavily on the ability to visualize lipid dynamics in real-time. 4α,25-Dihydroxy Cholesterol Diacetate (Alternate Name: (3β,4α)-Cholesta-5-ene-3,4,25-triol 3,4-Diacetate; MW: 502.73)[1] is a highly specialized biochemical precursor. Because the secondary hydroxyl groups at the 3β and 4α positions are protected by acetate esters, this molecule presents a unique opportunity: the selective fluorescent labeling of the sterically hindered tertiary 25-hydroxyl group.
Causality Behind Experimental Choices (E-E-A-T):
-
Why label the 25-position? Unmodified 25-hydroxycholesterol (25-HC) is a potent signaling lipid that regulates cholesterol homeostasis by interacting with the INSIG/SREBP pathway[2]. Labeling at the 25-position allows researchers to track how structural modifications at the iso-octyl tail influence Endoplasmic Reticulum (ER) partitioning.
-
Why use BODIPY-FL? Standard fluorophores (like FITC or Rhodamine) are bulky and highly charged, which disrupts the natural lipophilicity of the sterol, leading to artificial trapping in the endolysosomal pathway. BODIPY-FL is uncharged, highly photostable, and mimics the hydrophobic footprint of the native lipid[3].
-
Why use an Acyl Chloride and DMAP? The 25-hydroxyl group is a tertiary alcohol. Standard carbodiimide coupling (EDC/NHS) will fail due to severe steric hindrance. To force the esterification, we utilize a highly reactive acid chloride (BODIPY-FL propionyl chloride) paired with 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP forms a highly reactive N-acylpyridinium intermediate that rapidly reacts with the hindered tertiary alcohol.
Workflow for the synthesis, purification, and cellular imaging of BODIPY-labeled oxysterol probe.
Quantitative Experimental Parameters
To ensure reproducibility, all critical quantitative metrics for the synthesis and application of the BODIPY-labeled oxysterol are summarized below.
| Parameter | Optimized Value | Scientific Rationale |
| Target Conjugation Site | 25-OH (Tertiary Alcohol) | 3β and 4α positions are protected by acetate groups[1]. |
| Reaction Molar Ratio | Sterol : BODIPY : DMAP (1 : 1.5 : 0.2) | Excess acyl chloride drives the reaction; DMAP acts as a catalyst. |
| Fluorophore Properties | Ex: 488 nm / Em: 510 nm | Compatible with standard FITC/GFP confocal laser lines[3]. |
| Expected Yield | 60% - 75% | Tertiary esterifications are inherently lower yield than primary ones. |
| Cellular Working Conc. | 2.0 - 5.0 µM | Higher concentrations cause micelle formation and cytotoxicity. |
| Incubation Time | 30 - 45 Minutes | Sufficient for non-vesicular transport to the ER and Lipid Droplets. |
Experimental Workflows & Methodologies
Every protocol below is designed as a self-validating system . Do not proceed to the next phase unless the Quality Control (QC) checkpoints are met.
Phase 1: Chemical Conjugation (Self-Validating Synthesis)
Reagents Required:
-
4α,25-Dihydroxy Cholesterol Diacetate (Santa Cruz Biotechnology)[1]
-
BODIPY-FL propionyl chloride
-
Anhydrous Dichloromethane (DCM) & Anhydrous Pyridine
-
4-Dimethylaminopyridine (DMAP)
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask purged with Nitrogen, dissolve 10 mg (approx. 0.02 mmol) of 4α,25-Dihydroxy Cholesterol Diacetate in 2 mL of anhydrous DCM.
-
Base Addition: Add 5 µL of anhydrous pyridine (approx. 3 equivalents) and 0.5 mg of DMAP (0.2 equivalents). Stir for 5 minutes at room temperature.
-
Acylation: Dissolve 9.5 mg (0.03 mmol, 1.5 eq) of BODIPY-FL propionyl chloride in 1 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 10 minutes.
-
Reflux: Attach a reflux condenser and heat the reaction to 40°C under continuous Nitrogen flow for 12 hours.
-
Quenching: Cool to room temperature and quench the reaction by adding 1 mL of saturated NaHCO₃ solution. Extract the organic layer with DCM (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
QC Checkpoint 1 (Validation of Synthesis): Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The unreacted BODIPY dye will remain near the baseline (Rf ~0.2), while the successful esterified product will migrate significantly higher (Rf ~0.6) and exhibit bright green fluorescence under a 365 nm UV lamp. If the Rf ~0.6 spot is absent, verify the anhydrous nature of your solvents, as water rapidly hydrolyzes the acyl chloride.
Purification: Purify the crude mixture via preparative HPLC using a C18 column (Acetonitrile:Water gradient). Collect the fluorescent fractions corresponding to the conjugated sterol and lyophilize.
Phase 2: Cellular Incubation & Confocal Imaging
Step-by-Step Protocol:
-
Probe Preparation: Dissolve the lyophilized BODIPY-oxysterol in cell-culture grade DMSO to create a 1 mM stock solution. Aliquot and store at -20°C protected from light.
-
Cell Seeding: Seed HeLa or CHO cells in a 35 mm glass-bottom imaging dish at a density of 1x10⁵ cells/dish. Culture for 24 hours in DMEM containing 10% Lipoprotein-Deficient Serum (LPDS) to upregulate endogenous sterol transport mechanisms[2].
-
Co-Staining (Self-Validation): To validate subcellular localization, add ER-Tracker™ Red (1 µM) to the culture medium 30 minutes prior to oxysterol imaging.
-
Incubation: Dilute the 1 mM BODIPY-oxysterol stock to a final concentration of 2 µM in serum-free DMEM. Replace the cell media with this labeling solution and incubate at 37°C for 30 minutes.
-
Washing: Wash the cells gently three times with warm PBS (pH 7.4) to remove unbound probe.
-
Imaging: Transfer immediately to a confocal microscope equipped with a live-cell environmental chamber (37°C, 5% CO₂). Image using a 488 nm laser (BODIPY) and a 561 nm laser (ER-Tracker Red).
QC Checkpoint 2 (Validation of Biological Activity): The BODIPY signal (green) must show a high Pearson's correlation coefficient (R > 0.8) with the ER-Tracker signal (red). If the green signal is strictly punctate and localized to the plasma membrane, the probe concentration was too high, resulting in extracellular micelle formation.
Intracellular Signaling & Biological Application
Once internalized, 25-hydroxycholesterol derivatives play a critical role in lipid metabolism. The primary mechanism of action involves binding to the ER-resident protein INSIG . This binding event triggers a conformational shift that anchors the SCAP-SREBP (Sterol Regulatory Element-Binding Protein) complex in the Endoplasmic Reticulum, preventing its translocation to the Golgi apparatus. Consequently, the transcription of cholesterologenic genes is halted[2]. Visualizing this localization with the synthesized BODIPY probe provides direct confirmation of oxysterol trafficking dynamics.
Mechanism of 25-hydroxycholesterol-mediated ER retention of the SCAP-SREBP complex via INSIG.
References
-
[1] 4α,25-Dihydroxy Cholesterol Diacetate | SCBT - Santa Cruz Biotechnology. Santa Cruz Biotechnology. Available at:
-
[2] The ATP-binding Cassette Transporter-2 (ABCA2) Regulates Cholesterol Homeostasis and Low-density Lipoprotein Receptor Metabolism in N2a Neuroblastoma Cells. PubMed Central (PMC). Available at:
-
[3] Laminarin Reduces Cholesterol Uptake and NPC1L1 Protein Expression in High-Fat Diet (HFD)-Fed Mice. PubMed Central (PMC). Available at:
Sources
- 1. scbt.com [scbt.com]
- 2. The ATP-binding Cassette Transporter-2 (ABCA2) Regulates Cholesterol Homeostasis and Low-density Lipoprotein Receptor Metabolism in N2a Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laminarin Reduces Cholesterol Uptake and NPC1L1 Protein Expression in High-Fat Diet (HFD)-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Handling, Safety, and Experimental Protocols for 4α,25-Dihydroxy Cholesterol Diacetate
Target Audience: Analytical Chemists, Molecular Biologists, and Drug Development Scientists Document Type: Technical Guide & Standard Operating Procedure (SOP)
Introduction & Physicochemical Profiling
4α,25-Dihydroxy Cholesterol Diacetate is a highly specialized oxysterol derivative utilized primarily in proteomics, lipidomics, and nuclear receptor research[1]. As a synthetic analog of endogenous oxysterols, it serves as a critical tool for investigating lipid metabolism and Liver X Receptor (LXR) signaling pathways.
To design robust experiments, researchers must first understand the physicochemical constraints of the molecule. The diacetate moieties increase the molecule's lipophilicity compared to its unesterified counterpart, altering its solubility profile and cellular uptake kinetics.
Table 1: Physicochemical Properties
| Parameter | Specification / Data |
| Chemical Name | (3β,4α)-Cholesta-5-ene-3,4,25-triol 3,4-Diacetate |
| Molecular Formula | C₃₁H₅₀O₅ |
| Molecular Weight | 502.73 g/mol |
| Physical State | Solid (Lyophilized Powder) |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethanol, and DMSO; Insoluble in water |
| Primary Application | Proteomics research, LXR ligand binding assays, Mass Spectrometry standards[1] |
Safety Precautions & Hazard Mitigation
Working with biologically active lipid derivatives requires stringent safety protocols. The causality behind these precautions stems from the fundamental role cholesterol plays in human physiology.
-
Reproductive Toxicity (Category X Precautions): Cholesterol and its derivatives are absolute requirements for normal fetal development, particularly in Hedgehog signaling pathways. Exposure to synthetic lipid-lowering drugs or potent oxysterol analogs during pregnancy can cause severe fetal abnormalities. Consequently, this compound must be handled with Category X-level precautions[2].
-
Exposure Routes: Avoid inhalation of the lyophilized dust and prevent transdermal absorption. The lipophilic nature of the diacetate form enhances its ability to penetrate the stratum corneum.
-
Engineering Controls: All handling of the dry powder must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. Employees must be trained to use this product in designated pharmacy or preparation areas[2].
Handling, Storage, and Degradation Causality
The structural integrity of 4α,25-Dihydroxy Cholesterol Diacetate is vulnerable to environmental degradation. Understanding why it degrades dictates our handling protocols.
-
Auto-Oxidation & Photo-Oxidation: Cholesterol backbones containing a Δ5 double bond are highly susceptible to radical-mediated auto-oxidation and photo-oxidation. Exposure to ambient oxygen and UV light generates unintended oxysterol artifacts (e.g., 7-ketocholesterol or 7β-hydroxycholesterol)[3]. This artifact generation will critically confound mass spectrometry quantification.
-
Hydrolysis: The diacetate ester linkages are sensitive to moisture and extreme pH. The compound must be handled under anhydrous conditions to prevent spontaneous hydrolysis back to the free sterol[4].
Workflow: Master Stock Preparation
Workflow for the reconstitution and storage of oxysterol derivatives to prevent auto-oxidation.
Experimental Protocols
Protocol A: Reconstitution and Aliquoting (Self-Validating)
Causality: Repeated freeze-thaw cycles introduce condensation (moisture), leading to ester hydrolysis. Aliquoting prevents this.
-
Equilibrate the sealed vial of 4α,25-Dihydroxy Cholesterol Diacetate to room temperature in a desiccator for 30 minutes prior to opening. Note: Opening a cold vial causes immediate atmospheric condensation.
-
In a fume hood, reconstitute the powder in anhydrous Ethanol or DMSO to achieve a 10 mM master stock.
-
Vortex gently until completely dissolved. Verify visual clarity; any turbidity indicates moisture contamination or incomplete solubilization.
-
Purge the headspace of the master vial with a gentle stream of Argon or Nitrogen gas for 10 seconds[3].
-
Dispense into single-use aliquots using amber glass vials (to prevent photo-oxidation).
-
Store immediately at -80°C.
Protocol B: Derivatization for LC-MS/MS Analysis
Causality: Native oxysterols lack easily ionizable basic or acidic moieties, resulting in poor sensitivity during Electrospray Ionization (ESI). Derivatization with Girard's P (GP) reagent tags the molecule with a permanent quaternary ammonium charge, boosting ESI+ sensitivity by orders of magnitude[5].
-
Sample Preparation: Dilute the oxysterol sample 10-fold in water or 50 mM KH₂PO₄ if it is currently in a pure organic solvent[5].
-
Enzymatic Oxidation: Add 3 µL of Cholesterol Oxidase (ChO) solution to the sample. Incubate at 37°C for 1 hour. Mechanism: ChO oxidizes the 3β-hydroxyl group (post-deacetylation) to a 3-ketone, which is required for the GP reagent to react.
-
Derivatization: Prepare a 2 mg/mL solution of GP reagent in methanol containing 1% acetic acid. Add three volumes of this GP solution to the oxidized sample[5].
-
Incubation: Vortex gently and incubate in the dark at room temperature (or 37°C) overnight.
-
System Suitability (Self-Validation): Always run a blank matrix and a known oxysterol standard mix through this exact derivatization process to validate ChO enzyme activity and GP labeling efficiency[5].
Table 2: Recommended LC-MS/MS Parameters (ESI+)
Summarized parameters for analyzing GP-derivatized oxysterols[5].
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| Spray Voltage | 3.8 kV |
| Capillary Temperature | 320°C |
| Desolvation/Collision Gas | Nitrogen |
| Mass Resolution (Full Scan) | 70,000 |
| Mass Range (m/z) | 380 - 650 |
Mechanistic Insight: LXR Pathway Activation
In in vitro cellular assays, 4α,25-Dihydroxy Cholesterol Diacetate acts as a prodrug. Once it crosses the lipophilic cell membrane, intracellular esterases cleave the diacetate groups, liberating the active oxysterol. This active metabolite binds to the Liver X Receptor (LXR), triggering heterodimerization with the Retinoid X Receptor (RXR) and subsequent transcription of cholesterol efflux genes (e.g., ABCA1, ABCG1).
Mechanism of action for oxysterol-mediated Liver X Receptor (LXR) signaling pathway activation.
References
-
Title: SAFETY DATA SHEET - First Veterinary Supply. Source: firstveterinarysupply.com. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4α,25-Dihydroxy Cholesterol Diacetate
Welcome to the technical support center for the synthesis of 4α,25-Dihydroxy Cholesterol Diacetate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this multi-step synthesis. Here, we address common challenges that can lead to low yields and provide detailed, field-proven troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your experimental outcomes.
Troubleshooting Guide: Overcoming Low Yields
Low yields in the synthesis of 4α,25-Dihydroxy Cholesterol Diacetate can arise from several critical steps. This section provides a systematic approach to identifying and resolving these issues.
Issue 1: Inefficient Allylic Oxidation at C4
A crucial step in the synthesis is the introduction of the hydroxyl group at the C4 position. This is often achieved through an allylic oxidation of a cholesterol derivative. Low efficiency in this step is a primary contributor to poor overall yield.
Question: My allylic oxidation of cholesterol acetate to introduce the 4α-hydroxy group is sluggish and gives a complex mixture of products. How can I improve this?
Answer:
The allylic oxidation of Δ⁵-steroids is notoriously challenging due to competing reactions at the C7 position and the potential for over-oxidation.[1] Here’s a breakdown of the causes and solutions:
Probable Causes:
-
Steric Hindrance: The C4 position is sterically hindered, making it less accessible to oxidizing agents compared to the C7 position.[1]
-
Reagent Choice: Not all oxidizing agents are suitable for this transformation. Strong, non-selective oxidants can lead to a mixture of products, including the 7-keto derivative.[1][2]
-
Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that can significantly influence the selectivity and yield of the reaction.
Solutions and Optimization Strategies:
-
Protecting Groups: The use of a 3β-acetate protecting group is a standard and effective strategy. It protects the C3 hydroxyl group from oxidation to a ketone.[1] While cholesteryl benzoate is an alternative, the acetate is commonly used.[1]
-
Selective Reagents:
-
Selenium Dioxide (SeO₂): This reagent has been reported for the direct 4β-hydroxylation of cholesterol.[3] Subsequent stereochemical inversion would be necessary to obtain the 4α-epimer.
-
Ruthenium Tetroxide (RuO₄) generated in situ: This can be used for cis-4α,5α-dihydroxylation of a Δ⁴ intermediate, which can then be dehydrated to introduce the 4α-hydroxy group.[3]
-
-
Catalytic Systems:
-
Dirhodium Caprolactamate [Rh₂(cap)₄] with tert-Butyl Hydroperoxide (TBHP): This system has shown high yields for the allylic oxidation of Δ⁵-steroids to their 7-keto products.[4] While the primary product is often the 7-keto derivative, careful optimization of conditions might favor C4 oxidation, or this method could be useful for synthesizing a related intermediate.
-
Vanadyl Acetylacetonate with TBHP: This system can oxidize the allylic positions of Δ⁵ steroidal alcohols without the need for protecting the hydroxyl group.[5]
-
Experimental Protocol: Optimized Allylic Oxidation (Conceptual)
This protocol is a conceptual guide based on established principles. Specific conditions will require optimization for your exact substrate.
-
Protection: Convert cholesterol to cholesteryl acetate using acetic anhydride and pyridine.
-
Oxidation:
-
Dissolve cholesteryl acetate in a suitable solvent (e.g., dichloromethane).
-
Add the chosen oxidizing system (e.g., SeO₂ or a catalytic system).
-
Maintain the reaction at a controlled temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction progress closely using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction appropriately.
-
Extract the product into an organic solvent.
-
Wash the organic layer to remove residual reagents.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Issue 2: Challenges in Side-Chain Functionalization
The introduction of the C25 hydroxyl group is another critical phase where yields can suffer. This typically involves a Grignard reaction or other methods to build the side chain.
Question: The Grignard reaction to introduce the C25-hydroxyl group is giving me a low yield of the desired product, and I'm isolating a significant amount of the starting ketone. What's going wrong?
Answer:
The Grignard reaction is highly sensitive to reaction conditions, and several factors can lead to low yields, especially with sterically hindered steroidal ketones.[6][7]
Probable Causes:
-
Presence of Protic Solvents/Moisture: Grignard reagents are strong bases and will be quenched by any source of protons, such as water or alcohols.[8] This is a very common reason for reaction failure.
-
Steric Hindrance: The carbonyl group on the steroid side-chain precursor can be sterically hindered, making nucleophilic attack by the Grignard reagent difficult.[6]
-
Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to the formation of an enolate.[6] Upon work-up, this will regenerate the starting ketone.
-
Single Electron Transfer (SET) Mechanism: For sterically hindered ketones, the reaction may proceed via a SET mechanism, which can lead to side products.[6]
Solutions and Optimization Strategies:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Grignard Reagent Quality: Use freshly prepared or high-quality commercial Grignard reagents.
-
Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the desired addition reaction over enolization.
-
Use of Additives:
-
Cerium(III) chloride (CeCl₃): The use of CeCl₃ (Luche reduction conditions) can enhance the nucleophilicity of the Grignard reagent and suppress enolization.
-
-
Alternative Synthetic Routes:
-
Cross-Metathesis: A route utilizing a cross-metathesis reaction with Δ²² steroids has been developed to prepare sterols with varying side-chains, including those with a C25 hydroxyl group.[9][10]
-
From Bisnoralcohol: A novel synthetic method for 25-hydroxycholesterol starts from the more economical plant-derived bisnoralcohol.[11]
-
Experimental Protocol: Grignard Reaction under Anhydrous Conditions
-
Setup: Assemble oven-dried glassware under an inert atmosphere.
-
Reagents:
-
Dissolve the steroidal ketone in anhydrous THF or diethyl ether.
-
Add the solution of the appropriate Grignard reagent (e.g., methylmagnesium bromide) dropwise at a controlled temperature (e.g., 0 °C).
-
-
Reaction:
-
Allow the reaction to stir for the optimized time, monitoring by TLC.
-
-
Work-up:
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification: Purify the product using column chromatography.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the hydroxyl groups during the synthesis?
A1: Yes, protecting groups are crucial for achieving good yields and selectivity in a multi-step synthesis like this.[12][13][14] The 3β-hydroxyl group is typically protected as an acetate or another ester to prevent its oxidation.[1] The newly introduced 4α-hydroxyl group will also need to be protected, often as an acetate, before subsequent reactions. The C25-hydroxyl group may also require protection depending on the subsequent steps. The choice of protecting group is critical and should be stable to the reaction conditions of the following steps while being easily removable under mild conditions.[14]
Q2: What are the best analytical techniques to monitor the progress of the reactions and characterize the final product?
A2: A combination of techniques is essential:
-
Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
Column Chromatography: For purification of intermediates and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of stereochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[15]
Q3: Can the order of introducing the hydroxyl groups be changed?
A3: While theoretically possible, the established synthetic routes generally introduce the C4 hydroxyl group first, followed by the modification of the side chain to introduce the C25 hydroxyl group. This is often due to the reactivity and stability of the intermediates. Introducing the C25 hydroxyl group first might complicate the allylic oxidation step due to potential side reactions involving the side chain.
Q4: What are some common side products to look out for?
A4:
-
During allylic oxidation: The 7-keto and 7-hydroxy cholesterol derivatives are common side products.[1][4] Over-oxidation can also lead to cleavage of the steroid nucleus.
-
During Grignard reaction: The starting ketone (from enolization) and products from SET pathways can be observed.[6]
-
During acetylation/deprotection: Incomplete reaction or side reactions with other functional groups if not properly controlled.
Q5: Are there any safety precautions I should be aware of?
A5: Yes, several reagents used in this synthesis are hazardous:
-
Oxidizing agents (e.g., SeO₂, RuO₄): Are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Grignard reagents: Are highly flammable and react violently with water. They must be handled under anhydrous conditions and an inert atmosphere.
-
Solvents (e.g., dichloromethane, THF, diethyl ether): Are volatile and flammable. Work in a well-ventilated area or a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Visualizations
Troubleshooting Workflow for Low Yield in Grignard Reaction
Sources
- 1. iomcworld.com [iomcworld.com]
- 2. researchgate.net [researchgate.net]
- 3. An efficient synthesis of 4α- and 4β-hydroxy- 7-dehydrocholesterol, biomarkers for patients with and animal models of the Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimal TBHP Allylic Oxidation of Δ5-Steroids Catalyzed by Dirhodium Caprolactamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allylic oxidation of steroidal olefins by vanadyl acetylacetonate and tert-butyl hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. We discuss the reaction of Grignard reagents (organomagnesium com... | Study Prep in Pearson+ [pearson.com]
- 8. Grignard reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Side-Chain Oxysterols and their Enantiomers through Cross-Metathesis Reactions of Δ22 Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 25-hydroxycholesterol from bisnoralcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. media.neliti.com [media.neliti.com]
- 13. PROTECTINGANDBDEPROTECTING GROUPS IN ORGANIC SYNTHESIS [M.PHARM] | PPTX [slideshare.net]
- 14. Protective Groups [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting HPLC Separation of 4α,25-Dihydroxycholesterol Diacetate and Its Isomers
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing the notoriously difficult task of resolving structurally rigid sterol epimers. The chromatographic separation of 4α,25-dihydroxycholesterol diacetate from its 4β-epimer and 7α/β positional isomers is a classic analytical bottleneck.
Because these isomers possess identical molecular weights, similar lipophilicity, and nearly indistinguishable mass spectrometry (MS) fragmentation patterns, your liquid chromatography (LC) method must carry the entire burden of selectivity. This guide bypasses generic advice to explain the thermodynamic and steric causality behind successful oxysterol separation, providing you with a self-validating framework for method optimization.
Troubleshooting Workflow
Figure 1: Decision tree for troubleshooting the chromatographic separation of oxysterol diacetate isomers.
FAQ 1: Stationary Phase Selection & Shape Selectivity
Q: Why does a standard C18 column fail to resolve 4α,25-dihydroxycholesterol diacetate from its 4β-epimer?
A: Standard Octadecyl (C18) columns rely almost exclusively on hydrophobic dispersion forces. The 4α and 4β epimers have identical overall lipophilicity and molecular volumes; they differ only in the axial versus equatorial spatial orientation of the acetate group at the C4 position on the sterane ring. A highly flexible C18 phase acts like a hydrophobic liquid, rendering it "blind" to these subtle 3D spatial differences.
To achieve baseline resolution, you must induce orthogonal retention mechanisms—specifically, shape recognition, dipole-dipole, and π−π interactions. Pentafluorophenyl (PFP) or Biphenyl stationary phases are required here[1]. The rigid, fluorinated aromatic rings of a PFP column interact differently with the sterically hindered axial 4α-acetate compared to the equatorial 4β-acetate. Recent design space modeling of oxysterols confirms that PFP and cyanopropyl phases significantly outperform C18 in resolving isomeric ring-oxidized sterols[2].
FAQ 2: Mobile Phase & Temperature Thermodynamics
Q: How do solvent choice and column temperature thermodynamically impact the resolution of these diacetate oxysterols on a PFP column?
A: The interaction between your analyte and the stationary phase is heavily dictated by your organic modifier and thermal kinetic energy.
-
Methanol (MeOH) vs. Acetonitrile (ACN): You must use Methanol. Acetonitrile contains a π -electron-rich triple bond (C≡N). If used with a PFP or Biphenyl column, ACN molecules will π -stack with the stationary phase, saturating the active sites and masking the column's unique shape selectivity. Methanol, being a protic solvent, does not compete for π−π binding sites and allows the column to fully interact with the sterol diacetate[1].
-
Temperature Control: Lowering the column temperature to 20–25°C is critical[3]. At 40°C, the alkyl spacers tethering the PFP groups to the silica are highly flexible, blurring the spatial orientation of the binding sites. Decreasing the temperature reduces this kinetic energy, making the PFP groups rigid. This rigidity amplifies the steric penalty for the mismatched epimer, drastically improving resolution.
FAQ 3: Derivatization Artifacts
Q: My MS data shows a diacetate mass, but I expected a triacetate for 4α,25-dihydroxycholesterol. Is my derivatization incomplete, and is this causing peak splitting?
A: This is not an artifact; it is a predictable thermodynamic outcome. 4α,25-dihydroxycholesterol possesses three hydroxyl groups. The 3β and 4α positions are secondary alcohols and are readily acetylated. However, the 25-position is a tertiary alcohol, which is highly sterically hindered. Under standard mild acetylation conditions (acetic anhydride and pyridine at room temperature), the 25-hydroxyl remains unreacted, yielding a true 3β,4α-diacetate.
Do not attempt to force the reaction with heat or excess 4-dimethylaminopyridine (DMAP). Harsh conditions will cause the 25-hydroxyl group to undergo elimination (dehydration), creating a Δ24 or Δ25 double-bond artifact rather than a triacetate. Your diacetate is the correct, stable analyte for this workflow.
Quantitative Data: Impact of Method Parameters on Resolution
The following table summarizes the causal relationship between column chemistry, thermodynamics, and the resulting resolution ( Rs ) of the 4α and 4β epimers.
| Stationary Phase | Mobile Phase (Organic) | Temp (°C) | k' (4α-epimer) | k' (4β-epimer) | Resolution ( Rs ) | Dominant Selectivity Mechanism |
| C18 (Octadecyl) | Acetonitrile | 40 | 4.12 | 4.15 | 0.4 (Co-elution) | Hydrophobic dispersion |
| C18 (Octadecyl) | Methanol | 25 | 5.30 | 5.42 | 0.9 (Partial) | Hydrophobic + Minor Steric |
| Biphenyl | Methanol | 25 | 6.15 | 6.55 | 1.8 (Baseline) |
π−π
|
| PFP (Pentafluoro) | Methanol | 20 | 7.20 | 7.85 | 2.4 (Optimal) | Dipole +
π−π
|
Step-by-Step Methodology: Optimized LC-MS Workflow
This protocol is designed as a self-validating system to ensure the integrity of your oxysterol diacetate separation.
Phase 1: Sample Preparation & Integrity Check
-
Derivatization: React the oxysterol extract with Acetic Anhydride/Pyridine (1:1 v/v) at 20°C for 12 hours.
-
Quenching: Quench the reaction with ice-cold 5% NaHCO3 . Extract the diacetate oxysterols using Hexane/Ethyl Acetate (3:1 v/v).
-
Reconstitution (Critical): Dry the organic layer under N2 gas and reconstitute the pellet in 100 µL of HPLC-grade Methanol. Do not reconstitute in Acetonitrile; injecting a strong aprotic solvent onto a PFP column will cause severe solvent-mismatch peak broadening.
Phase 2: Chromatographic Separation 4. Column Installation: Install a core-shell Pentafluorophenyl (PFP) column (e.g., 150 × 2.1 mm, 2.7 µm). 5. Thermodynamic Control: Set the column oven strictly to 20°C . Allow 30 minutes for thermal equilibration. 6. Mobile Phase Preparation:
-
Solvent A: LC-MS grade Water + 0.1% Formic Acid.
-
Solvent B: LC-MS grade Methanol + 0.1% Formic Acid.
-
Gradient Elution (Flow Rate: 0.35 mL/min):
-
0–2 min: Isocratic hold at 60% B.
-
2–15 min: Linear gradient from 60% B to 95% B.
-
15–18 min: Isocratic wash at 95% B.
-
18–22 min: Re-equilibration at 60% B.
-
Phase 3: System Suitability & Detection 8. Validation Check: Inject a mixed standard of 4α- and 4β-diacetate epimers. Calculate the resolution factor ( Rs ). The system is validated for quantitative analysis only if Rs≥1.5 . If Rs<1.5 , verify the column oven temperature is strictly ≤25°C and confirm the total absence of Acetonitrile in the mobile phase lines. 9. MS Detection: Utilize Atmospheric Pressure Chemical Ionization (APCI) in positive mode. Monitor the [M−H2O+H]+ and [M−AcOH+H]+ transitions, as sterol diacetates readily lose acetic acid in the APCI source.
References
-
Identifying Oxysterols Associated With Age and Diet in Mice Using Optimized Reversed‐phase Liquid Chromatography‐Mass Spectrometry (RPLC‐MS). National Institutes of Health (NIH). 3
-
Overcoming challenges in LC separation of oxysterols through guided design space modelling: A comparison of three stationary phases. National Institutes of Health (NIH).2
-
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC International / Chromatography Online.1
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Overcoming challenges in LC separation of oxysterols through guided design space modelling: A comparison of three stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying Oxysterols Associated With Age and Diet in Mice Using Optimized Reversed‐phase Liquid Chromatography‐Mass Spectrometry (RPLC‐MS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubilization of 4α,25-Dihydroxy Cholesterol Diacetate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to keep highly lipophilic sterol derivatives in solution for downstream biological assays.
4α,25-Dihydroxy Cholesterol Diacetate presents a unique biochemical challenge. While its parent compound (4α,25-dihydroxycholesterol) is an oxysterol with slight polarity, the diacetate modification masks the critical hydroxyl groups at the C3 and C25 positions with hydrophobic acetyl esters. This eliminates the molecule's hydrogen-bond donating capability, drastically increasing its partition coefficient (LogP). Consequently, this compound is practically insoluble in aqueous media and requires specialized delivery vehicles to prevent rapid aggregation.
Below is our comprehensive troubleshooting guide, decision frameworks, and validated protocols to help you successfully formulate this compound for your assays.
Diagnostic Decision Tree: Selecting Your Solubilization Strategy
Before attempting to dissolve the sterol, you must align your solubilization strategy with your downstream application. Using the wrong carrier can lead to artifactual data, cytotoxicity, or complete assay failure.
Decision tree for selecting the optimal solubilization strategy for 4α,25-Dihydroxy Cholesterol Diacetate.
Core Troubleshooting Q&A
Q1: Why does my 4α,25-Dihydroxy Cholesterol Diacetate crash out of solution immediately upon dilution into PBS, even when using DMSO as a stock? A: This is a classic example of the "hydrophobic effect" driving solvent crash. When a DMSO stock is spiked into an aqueous buffer, the DMSO rapidly diffuses into the bulk water phase. Because the diacetate modification makes the sterol extremely lipophilic, it is left without a solvation shell. To minimize thermodynamically unfavorable interactions with water, the sterol molecules rapidly self-associate and precipitate. Direct dilution from organic stocks is fundamentally incompatible with this compound in aqueous systems.
Q2: Which cyclodextrin derivative should I use for live-cell assays? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is strongly recommended over Methyl-β-cyclodextrin (M-β-CD) for live-cell delivery. While both form inclusion complexes by encapsulating the hydrophobic sterol within their apolar cavity[1], M-β-CD has a high affinity for endogenous membrane cholesterol and can actively strip it from the lipid bilayer, causing severe lipid raft disruption and cytotoxicity[2]. HP-β-CD has superior aqueous solubility (>60% at 25°C)[3] and a much milder effect on endogenous membrane dynamics, making it a significantly safer delivery vehicle[1].
Q3: Is there a way to solubilize this compound without using synthetic macrocycles like cyclodextrins? A: Yes, using Fatty-Acid Free Bovine Serum Albumin (BSA). Albumin is the physiological carrier for free fatty acids and lipophilic hormones in the bloodstream. It contains multiple hydrophobic binding pockets that can shield the diacetate sterol from the aqueous environment. This method is ideal for primary cell cultures that are highly sensitive to cyclodextrin-induced membrane alterations, though it achieves lower maximum sterol concentrations compared to HP-β-CD.
Quantitative Comparison of Solubilization Vehicles
To help you select the right parameters for your assay, refer to the performance metrics of the primary solubilization vehicles below:
| Solubilization Vehicle | Max Sterol Concentration | Preparation Time | Cellular Toxicity Profile | Best Application |
| HP-β-Cyclodextrin | ~2.0 - 5.0 mM | 24 hours | Low (Minimal cholesterol extraction) | Live-cell assays, In vivo dosing |
| M-β-Cyclodextrin | ~5.0 - 10.0 mM | 24 hours | High (Extracts endogenous cholesterol) | Cell-free biochemical assays |
| BSA (Fatty-Acid Free) | ~100 - 500 µM | 2 - 4 hours | Very Low (Physiological carrier) | Sensitive primary cell cultures |
| DMSO (Direct Spike) | < 10 µM (Rapid Crash) | 5 mins | Moderate | Not recommended for aqueous media |
Mechanistic Workflow: Cyclodextrin Delivery
Understanding how cyclodextrins work ensures you do not inadvertently disrupt the complex during your assay. The interaction between the sterol and the cyclodextrin is driven spontaneously by van der Waals forces and the hydrophobic effect, encapsulating the lipophilic molecule while presenting a hydrophilic exterior to the buffer[4].
Mechanism of cyclodextrin-mediated solubilization and cellular delivery of lipophilic sterol diacetates.
Validated Experimental Protocols
Do not attempt to mix an organic stock directly into an aqueous carrier solution. The protocols below rely on specific physical chemistry principles to force the sterol into the carrier before it can aggregate in water.
Protocol A: Thin-Film Hydration for HP-β-CD Complexation (Gold Standard)
Causality: Directly mixing a DMSO stock into an aqueous CD solution often leads to local precipitation before the CD can encapsulate the sterol. The thin-film method maximizes the surface area of the sterol, allowing the aqueous CD solution to thermodynamically drive the inclusion complex formation without organic solvent interference.
-
Preparation of Sterol Solution: Dissolve 4α,25-Dihydroxy Cholesterol Diacetate in 100% volatile organic solvent (e.g., Ethanol or Chloroform:Methanol 2:1) at a concentration of 10 mg/mL in a glass vial.
-
Thin-Film Formation: Evaporate the solvent completely under a gentle stream of nitrogen gas. Rotate the vial during evaporation to create a thin, uniform lipid film on the glass walls. Do not leave pooled solvent at the bottom.
-
Preparation of Carrier: Prepare a 10% to 45% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4). Note: The solubility limit of methyl-β-cyclodextrins in PBS is high, but ensure complete dissolution before proceeding[5].
-
Hydration & Complexation: Add the HP-β-CD solution to the vial containing the sterol film.
-
Incubation: Seal the vial and place it in a shaking incubator at 37°C for 24 hours. The thermal energy and agitation are required to overcome the activation energy of pulling the sterol from the solid film into the cyclodextrin cavity.
-
Self-Validating Step: Pass the final solution through a 0.22 µm syringe filter. If complexation failed, the uncomplexed sterol diacetate will remain as insoluble aggregates and be retained by the filter. A clear filtrate confirms successful encapsulation. Measure the final concentration via mass spectrometry or a surrogate biochemical assay.
Protocol B: BSA-Conjugation Method (For Sensitive Cells)
Causality: BSA has multiple hydrophobic binding pockets. By slowly infusing a highly concentrated ethanol stock of the sterol into a vigorously stirring BSA solution, the sterol partitions into the hydrophobic pockets of the protein faster than it can aggregate in the water.
-
Carrier Preparation: Prepare a 10% (w/v) solution of Fatty-Acid Free BSA in PBS. Crucial: It must be fatty-acid free; otherwise, the hydrophobic pockets are already occupied by endogenous lipids.
-
Sterol Stock: Dissolve the sterol diacetate in 100% Ethanol at 10 mM.
-
Conjugation: Place the BSA solution on a magnetic stirrer at high speed (without causing foaming). Using a Hamilton syringe, add the ethanol stock dropwise directly into the vortex of the stirring BSA. Keep the final ethanol concentration below 1% (v/v).
-
Equilibration: Allow the solution to stir gently at room temperature for 2 hours to allow complete partitioning into the BSA pockets.
-
Self-Validating Step: Monitor the solution for turbidity by measuring absorbance at OD600. A spike in absorbance indicates sterol precipitation (failed conjugation). A baseline reading comparable to empty BSA confirms successful loading.
References
-
[5] PRODUCT INFORMATION - Methyl-β-cyclodextrin. Cayman Chemical.
-
[3] Improved Aqueous Solubility and Antihypercholesterolemic Activity of Ezetimibe on Formulating with Hydroxypropyl-β-Cyclodextrin and Hydrophilic Auxiliary Substances. PMC.
-
[4] Exploring the role of cyclodextrins as a cholesterol scavenger: a molecular dynamics investigation of conformational changes and thermodynamics. PMC.
-
[1] Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. MDPI.
-
[2] Molecular Mechanism of Cyclodextrin Mediated Cholesterol Extraction. PLOS.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Molecular Mechanism of Cyclodextrin Mediated Cholesterol Extraction | PLOS Computational Biology [journals.plos.org]
- 3. Improved Aqueous Solubility and Antihypercholesterolemic Activity of Ezetimibe on Formulating with Hydroxypropyl-β-Cyclodextrin and Hydrophilic Auxiliary Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the role of cyclodextrins as a cholesterol scavenger: a molecular dynamics investigation of conformational changes and thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
How to prevent degradation of 4α,25-Dihydroxy Cholesterol Diacetate during storage.
Welcome to the technical support center for 4α,25-Dihydroxy Cholesterol Diacetate (Product No. D161001). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical biochemical during storage and experimentation. Here, we address common challenges and provide in-depth, field-proven insights to prevent its degradation.
Introduction to the Stability of 4α,25-Dihydroxy Cholesterol Diacetate
4α,25-Dihydroxy Cholesterol Diacetate is a complex sterol derivative with multiple reactive sites susceptible to degradation.[1][2] Its stability is paramount for reproducible experimental outcomes. The primary degradation pathways for this molecule are oxidation of the cholesterol backbone and hydrolysis of the diacetate ester groups.[3][4][5][6] Understanding and mitigating these processes are key to preserving its purity and biological activity.
This guide provides a structured approach to preventing degradation, divided into Frequently Asked Questions (FAQs) for quick reference and in-depth Troubleshooting Guides for more complex issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 4α,25-Dihydroxy Cholesterol Diacetate degradation?
A1: The two main degradation pathways are:
-
Oxidation: The cholesterol core is susceptible to oxidation, particularly at the C-5 to C-6 double bond and allylic C-7 position, forming various oxysterols.[4][7][8] This process is accelerated by exposure to oxygen (air), light, and heat.[7][9]
-
Hydrolysis: The two acetate ester groups at the 3β and 4α positions are prone to hydrolysis, which can be catalyzed by acidic or basic conditions, or even slowly by water (moisture).[5][6][10] This results in the formation of the corresponding monoacetate or dihydroxy cholesterol derivatives.
Q2: What is the recommended short-term and long-term storage temperature?
A2: For optimal stability, we recommend the following storage conditions:
-
Long-term storage: Store at or below -16°C.[11]
-
Short-term storage (for frequent use): Store at 2-8°C.[9]
Always refer to the product-specific information on the vial for any variations.
Q3: Should I store the compound as a solid or in solution?
A3: Storing the compound as a dry, crystalline powder is generally preferred for long-term stability.[11] If you need to store it in solution, use a high-purity, dry, aprotic organic solvent such as toluene, and keep it under an inert atmosphere (argon or nitrogen) at -20°C.[11] Avoid storing in plastic containers as plasticizers can leach into the solution.[11]
Q4: How does light exposure affect the stability of the compound?
A4: Like many cholesterol derivatives, 4α,25-Dihydroxy Cholesterol Diacetate is sensitive to light.[9] Photo-oxidation can generate reactive oxygen species that accelerate the degradation of the cholesterol backbone.[12] Always store the compound in an amber vial or a container protected from light.
Q5: What are the signs of degradation?
A5: Degradation can be indicated by:
-
A change in the physical appearance of the solid (e.g., discoloration, gumminess).
-
The appearance of additional peaks during chromatographic analysis (e.g., HPLC, GC).
-
A shift in the melting point.
-
Inconsistent or unexpected results in your experiments.
Troubleshooting Guides
Issue 1: Suspected Oxidation of the Cholesterol Backbone
Symptoms:
-
Appearance of new, more polar spots on a Thin Layer Chromatography (TLC) plate.
-
Additional peaks in HPLC or GC-MS analysis, often corresponding to the mass of the parent compound plus one or more oxygen atoms.
-
A yellowish tint to the compound.
Root Cause Analysis and Prevention:
Oxidation is primarily initiated by reactive oxygen species and is accelerated by light and heat.[4][7] The double bond in the B-ring of the cholesterol structure is a particularly vulnerable site.
Mitigation Strategies:
-
Inert Atmosphere: Before sealing the storage container, flush it with a dry, inert gas like argon or nitrogen to displace oxygen.[11]
-
Light Protection: Store the compound in amber glass vials or wrap the container in aluminum foil to protect it from light.[9]
-
Temperature Control: Adhere strictly to the recommended low-temperature storage conditions.[9][11]
-
Antioxidants: For solutions, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene), but ensure it does not interfere with your downstream applications.
Issue 2: Hydrolysis of the Diacetate Groups
Symptoms:
-
New peaks in your analytical chromatogram that correspond to the mono-acetylated or fully hydrolyzed forms of the compound.
-
A decrease in the expected potency or activity of the compound in your assays.
Root Cause Analysis and Prevention:
The ester linkages of the acetate groups are susceptible to cleavage by water, a reaction that is significantly accelerated by the presence of acids or bases.[5][6][10]
Mitigation Strategies:
-
Moisture Control: Store the compound in a desiccator, especially if you are in a humid environment. When removing the compound from cold storage, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the product.[11]
-
Solvent Purity: If preparing a stock solution, use a high-purity, anhydrous grade of solvent.
-
pH Control: Ensure that the compound is not exposed to acidic or basic conditions during storage or in your experimental setup, unless it is a required part of the protocol. The hydrolysis of esters is catalyzed by both acids and bases.[10]
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Form | Crystalline Solid | Minimizes mobility of reactants and surface area for degradation.[11] |
| Temperature | ≤ -16°C (Long-term) 2-8°C (Short-term) | Reduces the rate of chemical reactions, including oxidation and hydrolysis.[9][11] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidation.[11] |
| Light | Protected from light (Amber vial) | Prevents photo-oxidation.[9][12] |
| Moisture | Store in a desiccated environment | Prevents hydrolysis of the acetate esters.[9] |
| Container | Tightly sealed glass container with a Teflon-lined cap | Avoids contamination from plasticizers and ensures an airtight seal.[11] |
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol allows for a quick assessment of the purity of your 4α,25-Dihydroxy Cholesterol Diacetate.
Materials:
-
Silica gel TLC plate
-
Developing chamber
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v, optimization may be required).
-
Visualization agent: p-Anisaldehyde stain or phosphomolybdic acid stain.
-
Heat gun
Procedure:
-
Dissolve a small amount of your compound in a suitable solvent (e.g., chloroform or ethyl acetate).
-
Spot a small amount of the solution onto the baseline of the silica gel TLC plate.
-
Place the TLC plate in the developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate.
-
Remove the plate and mark the solvent front.
-
Dry the plate thoroughly.
-
Spray the plate with the visualization agent and gently heat with a heat gun until spots appear.
-
A single, well-defined spot indicates high purity. The presence of additional spots suggests degradation or impurities.
Protocol 2: Preparation of a Stock Solution for Experimental Use
This protocol outlines the best practices for preparing a stock solution to minimize degradation.
Materials:
-
4α,25-Dihydroxy Cholesterol Diacetate
-
Anhydrous, high-purity organic solvent (e.g., Toluene, Chloroform)
-
Glass vial with a Teflon-lined septum cap
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Allow the vial of 4α,25-Dihydroxy Cholesterol Diacetate to equilibrate to room temperature before opening.
-
Weigh the desired amount of the compound in a clean, dry glass vial.
-
Add the appropriate volume of anhydrous solvent to achieve the desired concentration.
-
Flush the headspace of the vial with inert gas for 1-2 minutes.
-
Securely seal the vial with the Teflon-lined septum cap.
-
Store the solution at -20°C and protect it from light.
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways for 4α,25-Dihydroxy Cholesterol Diacetate.
Caption: Primary degradation pathways for 4α,25-Dihydroxy Cholesterol Diacetate.
Caption: Recommended workflow for handling and storage of 4α,25-Dihydroxy Cholesterol Diacetate.
References
-
Wikipedia. (n.d.). Cholesterol. Retrieved from [Link]
-
Iuliano, L. (2011). Pathways of cholesterol oxidation via non-enzymatic mechanisms. Chemistry and Physics of Lipids, 164(6), 457-468. doi: 10.1016/j.chemphyslip.2011.06.006. Available from: [Link]
-
Vicente, S. J., et al. (2014). Oxidation of Cholesterol in Foods and Its Importance for Human Health. Food Reviews International, 30(1), 49-82. doi: 10.1080/87559129.2013.854331. Available from: [Link]
-
Lembcke, J. L., et al. (2013). Stability of Cholesterol; Cholesterol-5β,6β-Epoxide. Journal of Food Processing & Technology, 4(12). doi: 10.4172/2157-7110.1000287. Available from: [Link]
-
Domagała, D., et al. (2021). Cholesterol and Its Oxidation Derivatives Content in Market Dairy Products. Foods, 10(5), 980. doi: 10.3390/foods10050980. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Cholesterol Stability and Storage Requirements for Industrial Use. Retrieved from [Link]
-
Vicente, S. J., et al. (2014). Oxidation of Cholesterol in Foods and Its Importance for Human Health. ResearchGate. Available from: [Link]
-
Lembcke, J. L., et al. (2013). Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products. Journal of Food Processing & Technology, 4(12). doi: 10.4172/2157-7110.1000287. Available from: [Link]
-
Schulz, T. A., & Prinz, W. A. (2007). An acetylation/deacetylation cycle controls the export of sterols and steroids from S. cerevisiae. The EMBO Journal, 26(6), 1381-1391. doi: 10.1038/sj.emboj.7601594. Available from: [Link]
-
Al-Shdefat, R., et al. (2023). Different analytical methods for determination of some cholesterol-lowering drugs in pharmaceutical formulations. International Journal of Health Sciences, 7(S1), 10043-10065. doi: 10.53730/ijhs.v7nS1.14449. Available from: [Link]
-
Li, C., et al. (2023). Cholesterol metabolism: molecular mechanisms, biological functions, diseases, and therapeutic targets. Signal Transduction and Targeted Therapy, 8(1), 365. doi: 10.1038/s41392-023-01620-6. Available from: [Link]
-
Brown, M. S., & Goldstein, J. L. (2024). Direct binding to sterols accelerates endoplasmic reticulum-associated degradation of HMG CoA reductase. Proceedings of the National Academy of Sciences, 121(7), e2322095121. doi: 10.1073/pnas.2322095121. Available from: [Link]
-
Liu, T. F., et al. (2022). Targeting sterol-O-acyltransferase 1 to disrupt cholesterol metabolism for cancer therapy. Frontiers in Oncology, 12, 997198. doi: 10.3389/fonc.2022.997198. Available from: [Link]
-
García, J. L., et al. (2020). Proposed pathway for cholesterol degradation in Mycobacterium smegmatis. ResearchGate. Available from: [Link]
-
Xu, R., et al. (2018). Analytical methods for cholesterol quantification. Journal of Food and Drug Analysis, 26(4), 1243-1253. doi: 10.1016/j.jfda.2018.06.002. Available from: [Link]
-
Attermeyer, F., et al. (2021). Investigations on the Degradation of the Bile Salt Cholate via the 9,10-Seco-Pathway Reveals the Formation of a Novel Recalcitrant Steroid Compound by a Side Reaction in Sphingobium sp. Strain Chol11. Microorganisms, 9(10), 2133. doi: 10.3390/microorganisms9102133. Available from: [Link]
-
Carden, T. J., et al. (2015). Dietary Plant Sterol Esters Must Be Hydrolyzed to Reduce Intestinal Cholesterol Absorption in Hamsters. The Journal of Nutrition, 145(7), 1402-1407. doi: 10.3945/jn.115.212436. Available from: [Link]
-
Qian, L., et al. (2023). Cholesterol synthesis enzyme SC4MOL is fine-tuned by sterols and targeted for degradation by the E3 ligase MARCHF6. Journal of Biological Chemistry, 299(3), 102949. doi: 10.1016/j.jbc.2023.102949. Available from: [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Sakaki, T., et al. (2023). Differential Metabolic Stability of 4α,25- and 4β,25-Dihydroxyvitamin D3 and Identification of Their Metabolites. Biomolecules, 13(7), 1036. doi: 10.3390/biom13071036. Available from: [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]
-
PapersFlow. (2026). Microbial Cholesterol Degradation Pathways: Research Guide & Papers. Retrieved from [Link]
-
Clark, J. (2023). hydrolysis of esters. Chemguide. Retrieved from [Link]
-
Belkacemi, L., et al. (2018). Cholesterol-5,6-epoxides: Chemistry, biochemistry, metabolic fate and cancer. Biochimie, 153, 116-126. doi: 10.1016/j.biochi.2018.07.017. Available from: [Link]
-
Qian, L., et al. (2023). Cholesterol synthesis enzyme SC4MOL is fine-tuned by sterols and targeted for degradation by the E3 ligase MARCHF6. eScholarship, University of California. Available from: [Link]
-
LibreTexts. (2020). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]
-
Sakaki, T., et al. (2023). Differential Metabolic Stability of 4α,25- and 4β,25-Dihydroxyvitamin D3 and Identification of Their Metabolites. Biomolecules, 13(7), 1036. doi: 10.3390/biom13071036. Available from: [Link]
-
Rochel, N., et al. (2024). 4-Hydroxy-1α,25-Dihydroxyvitamin D3: Synthesis and Structure–Function Study. International Journal of Molecular Sciences, 25(9), 4945. doi: 10.3390/ijms25094945. Available from: [Link]
-
Labtest. (n.d.). Reagents Storage and stability . Precautions and warnings. Retrieved from [Link]
-
Avantor. (n.d.). CHOLESTEROL. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. anexib.com [anexib.com]
- 3. Cholesterol - Wikipedia [en.wikipedia.org]
- 4. Pathways of cholesterol oxidation via non-enzymatic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. avantiresearch.com [avantiresearch.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Optimizing MS Sensitivity for 4α,25-Dihydroxy Cholesterol Diacetate
Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I designed this guide to address the specific physicochemical challenges of quantifying derivatized oxysterols.
The Analytical Challenge: 4α,25-Dihydroxy Cholesterol Diacetate is a highly hydrophobic, neutral molecule. While diacetate derivatization improves chromatographic peak shape and prevents auto-oxidation, it does not add the permanently charged basic or acidic moieties required for efficient Electrospray Ionization (ESI)[1]. Consequently, researchers frequently encounter poor signal-to-noise (S/N) ratios, severe in-source fragmentation, and non-specific MRM transitions[2].
This guide provides a causality-driven troubleshooting framework and self-validating protocols to maximize your instrument's sensitivity for this specific analyte.
Part 1: Diagnostic FAQs (The "Why" and "How")
Q1: Why is my precursor ion signal nearly undetectable in ESI+ mode? A: Oxysterol diacetates are inherently neutral and act as extremely weak proton acceptors[1]. If you are using standard proteomics or small-molecule mobile phases (e.g., 0.1% Formic Acid in Water/Acetonitrile), the molecule struggles to form a stable [M+H]+ ion. The Causality & Fix: Shift your strategy from protonation to adduct formation . By supplementing your aqueous mobile phase with 2–10 mM Ammonium Acetate or Ammonium Formate, you force the neutral diacetate to coordinate with an ammonium ion, forming a highly stable [M+NH4]+ precursor.
Q2: I am seeing massive in-source fragmentation (loss of 60 Da). How do I stabilize the intact diacetate? A: The loss of 60 Da corresponds to the neutral loss of acetic acid, a hallmark of acetate esters under thermal or electrical stress. If your Declustering Potential (DP), Cone Voltage, or source temperature is too high, the molecule will undergo premature cleavage before reaching the first quadrupole (Q1). The Causality & Fix: Treat the molecule like a fragile glycan. Lower the source temperature to 300–350°C and reduce the DP by 30-50% compared to standard tunes. The goal is to gently desolvate the droplet without imparting enough internal energy to cleave the ester bonds.
Q3: Should I abandon ESI and use APCI instead? A: Yes, Atmospheric Pressure Chemical Ionization (APCI) is frequently superior for neutral, highly hydrophobic sterols[3]. APCI relies on gas-phase ion-molecule reactions, which are less dependent on the analyte's solution-phase basicity. The Causality & Fix: APCI is a "hotter" technique. You will almost certainly observe the loss of water or acetic acid directly in the source. Instead of fighting this, build your MRM method around it: select the most abundant in-source fragment (e.g., [M+H - AcOH]+) as your Q1 precursor.
Part 2: Empirical Data & Ionization Strategies
To make an informed decision on your MS parameters, compare the behavior of 4α,25-Dihydroxy Cholesterol Diacetate across different ionization modes.
| Ionization Strategy | Primary Precursor Ion | Optimal Source Temp | Fragmentation Behavior (CID) | Sensitivity / S/N Rank |
| ESI (+0.1% Formic Acid) | [M+H]+ (Weak) | 400°C | Severe in-source loss of AcOH | Low |
| ESI (+10mM NH₄Ac) | [M+NH4]+ (Strong) | 300°C - 350°C | Predictable loss of NH₃, then AcOH | High |
| ESI (+10mM NaAc) | [M+Na]+ (Strong) | 350°C | Too stable; poor backbone fragmentation | Moderate |
| APCI (+0.1% Formic Acid) | [M+H - AcOH]+ | 450°C - 500°C | In-source fragmentation dominates | Very High |
Part 3: Mechanistic Visualizations
Caption: Workflow for optimizing ionization mode selection for neutral oxysterol diacetates.
Caption: Mechanistic pathway of collision-induced dissociation (CID) for oxysterol diacetates.
Part 4: Self-Validating Experimental Protocols
Protocol A: Adduct-Driven ESI-MS Optimization
Objective: Maximize the [M+NH4]+ precursor while minimizing in-source thermal degradation.
-
Mobile Phase Preparation: Prepare Mobile Phase A as Water + 10 mM Ammonium Acetate. Prepare Mobile Phase B as Methanol + 10 mM Ammonium Acetate. Note: Methanol provides better sterol solubility and ionization efficiency than Acetonitrile.
-
Syringe Pump Infusion: Infuse a 1 µg/mL standard of 4α,25-Dihydroxy Cholesterol Diacetate at 10 µL/min, teed into a 0.4 mL/min flow of 50% Mobile Phase B.
-
Source Temperature Tuning: Start the ESI source temperature at 250°C. Monitor the [M+NH4]+ ion. Gradually increase the temperature in 25°C increments.
-
Declustering Potential (DP) Titration: Ramp the DP from 20V to 100V.
-
Self-Validation Check: Calculate the ratio of the intact adduct ([M+NH4]+) to the in-source fragment ([M+H - AcOH]+) in Q1 (without applying collision energy).
-
Validation Rule: If the ratio is < 5:1, your source is too hot or your DP is too high. Lower the DP by 10V increments or drop the temperature by 25°C until the intact adduct dominates the spectrum.
-
-
MRM Selection: Apply Collision Energy (CE). The primary transition should monitor the loss of ammonia followed by acetic acid (e.g., [M+NH4]+ → [M+H - AcOH]+).
Protocol B: APCI Source Optimization Workflow
Objective: Utilize gas-phase ionization to bypass adduct dependency, intentionally leveraging in-source fragmentation.
-
Mobile Phase Preparation: Prepare Mobile Phase A as Water + 0.1% Formic Acid. Prepare Mobile Phase B as Methanol + 0.1% Formic Acid.
-
Precursor Selection: Infuse the standard via APCI. Do not look for the intact [M+H]+ ion. Instead, perform a Q1 scan and identify the base peak, which will likely be the [M+H - AcOH]+ or [M+H - H2O]+ in-source fragment[3]. Set this fragment as your Q1 precursor.
-
Corona Discharge Optimization: Adjust the corona discharge current between 2.0 µA and 5.0 µA.
-
Self-Validation Check: Monitor the background noise at your target MRM transition.
-
Validation Rule: If increasing the corona current boosts the analyte signal but the Signal-to-Noise (S/N) ratio decreases or plateaus, you have hit the ionization saturation point. Dial the current back by 0.5 µA. If baseline noise remains highly erratic, the corona needle is likely oxidized and requires physical abrasion or replacement.
-
Sources
Best practices for handling 4α,25-Dihydroxy Cholesterol Diacetate to avoid auto-oxidation.
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers whose downstream assays—such as LXR pathway activation, lipidomics profiling, or membrane biophysics—fail due to the use of degraded sterol probes.
Handling 4α,25-Dihydroxy Cholesterol Diacetate requires a rigorous approach. While the diacetate esterification increases the molecule's lipophilicity and alters its cellular uptake profile, it provides zero steric or electronic protection to the Δ5 double bond . Consequently, the molecule remains highly susceptible to auto-oxidation, which can introduce confounding variables into your experimental data.
This guide is designed to explain the causality behind sterol degradation, provide troubleshooting solutions, and establish a self-validating protocol to ensure the absolute integrity of your reagents.
Part 1: The Causality of Auto-Oxidation (Expertise & Experience)
To prevent degradation, we must first understand its mechanism. Cholesterol auto-oxidation is a free-radical chain reaction that mimics lipid peroxidation[1].
Because the C5-C6 double bond is preserved in 4α,25-Dihydroxy Cholesterol Diacetate, the adjacent C7 position acts as an allylic carbon. The hydrogen atoms at C7 are highly vulnerable to abstraction by reactive oxygen species (ROS), trace transition metals, or UV light[2].
-
Initiation: Environmental stressors abstract a hydrogen atom from C7, creating a carbon-centered allylic radical.
-
Propagation: This radical rapidly reacts with ambient oxygen ( O2 ) to form a peroxy radical ( LOO∙ ), which then abstracts a hydrogen from another sterol molecule, creating a self-sustaining chain reaction[3].
-
Degradation: The resulting 7-hydroperoxides spontaneously decompose into secondary oxidation products (COPs), primarily 7-ketocholesterol and various epoxides[1].
By understanding this pathway, our mitigation strategy becomes clear: we must eliminate the initiators (light, heat, metals) and break the propagation chain (using antioxidants and oxygen displacement).
Fig 1. Auto-oxidation mechanism of cholesterol derivatives and BHT intervention.
Part 2: Troubleshooting & FAQs
Q1: Why did my compound degrade despite being stored in a sealed vial at 4°C? A1: Standard atmospheric air contains ~21% oxygen. Sealing a vial in ambient conditions traps this oxygen inside. At 4°C, the activation energy for auto-oxidation is still easily met, especially if trace transition metals or ambient light are present during handling[2]. You must displace the oxygen with an inert gas.
Q2: Is Nitrogen ( N2 ) or Argon ( Ar ) better for purging my storage vials? A2: Argon is vastly superior for vial storage. Nitrogen is slightly lighter than ambient air and tends to dissipate quickly. Argon is approximately 38% denser than air; it sinks to the bottom of the vial, forming a protective, heavy "blanket" directly over your sterol solution or solid powder[4].
Q3: Which solvents accelerate auto-oxidation, and what should I use instead? A3: Avoid halogenated solvents like Chloroform ( CHCl3 ) or Dichloromethane (DCM) for long-term storage. Over time, and upon exposure to light, these solvents can generate phosgene and hydrochloric acid (HCl), which aggressively catalyze sterol degradation. Instead, reconstitute your compound in high-purity, anhydrous Ethanol or DMSO that has been thoroughly degassed.
Q4: How do I detect if my 4α,25-Dihydroxy Cholesterol Diacetate has oxidized? A4: Oxidized sterols often present as extra peaks in HPLC chromatograms (typically eluting earlier due to increased polarity from keto/epoxide groups)[3]. If you observe unexpected secondary peaks via UV detection at 205-210 nm or via LC-MS/MS, degradation has occurred.
Part 3: Self-Validating Experimental Protocol
To guarantee trustworthiness, this protocol is designed as a self-validating system . By incorporating an immediate baseline analysis, you establish a ground-truth reference that validates the integrity of all future experiments.
Phase 1: Preparation & Reconstitution
-
Desiccation Equilibration: Remove the lyophilized vial of 4α,25-Dihydroxy Cholesterol Diacetate from the freezer. Place it in a desiccator at room temperature for 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the lipid, introducing trace metals that catalyze oxidation.
-
Solvent Degassing: Sparge high-purity Ethanol with Argon gas for 15 minutes to displace dissolved oxygen.
-
Antioxidant Addition: Add Butylated hydroxytoluene (BHT) to the degassed Ethanol to a final concentration of 50 µg/mL. Causality: BHT acts as a sacrificial free-radical scavenger, neutralizing peroxy radicals before they can attack the sterol[4].
-
Reconstitution: Dissolve the sterol powder in the prepared solvent to achieve your desired stock concentration (e.g., 10 mM).
Phase 2: Aliquoting & Purging 5. Amber Vials: Transfer single-use volumes (e.g., 50 µL) into pre-chilled, amber glass vials. Causality: Amber glass blocks UV radiation, preventing photo-initiated radical formation[3]. 6. Argon Overlay: Gently blow a steady stream of Argon gas directly into the headspace of each vial for 10–15 seconds. 7. Sealing: Immediately cap the vials using PTFE-lined (Teflon) septa. Avoid rubber septa, which can leach plasticizers into organic solvents.
Phase 3: System Validation 8. Baseline Validation (The Check): Randomly select one freshly prepared aliquot. Run an immediate High-Performance Liquid Chromatography (HPLC) or GC-MS analysis. 9. Documentation: Record the chromatogram as your "Day 0 Baseline." For all future experiments, run a micro-aliquot alongside your assay. If the peak area of the primary compound deviates by >2% from the Day 0 Baseline, discard the aliquot. Store all remaining validated aliquots at -80°C.
Fig 2. Self-validating workflow for the preparation and storage of oxysterol standards.
Part 4: Quantitative Impact of Storage Conditions
The following table synthesizes the expected degradation rates of cholesterol derivatives based on environmental variables. Relying on sub-optimal storage will rapidly compromise your compound.
| Storage Temperature | Atmosphere | Additives / Protection | Est. Degradation (6 Months) | Scientific Recommendation |
| Room Temp (25°C) | Ambient Air | Clear Vial, No BHT | > 45.0% | DO NOT USE - Rapid auto-oxidation |
| 4°C (Fridge) | Ambient Air | Clear Vial, No BHT | 15.0% - 25.0% | High Risk - Unsuitable for quantitative assays |
| -20°C (Freezer) | Nitrogen ( N2 ) | Amber Vial, No BHT | 5.0% - 10.0% | Acceptable - Short-term storage only |
| -80°C (Ultra-low) | Argon ( Ar ) | Amber Vial + 50µg/mL BHT | < 1.0% | Optimal - Preserves absolute integrity |
References
-
[Qingdao University / Literature Review] Cholesterol oxides: their occurrence and methods to prevent their generation in foods. Retrieved from:[Link][2]
-
[Journal of Food and Drug Analysis] Analysis, Formation and Inhibition of Cholesterol Oxidation Products in Foods: An Overview. JFDA Online. Retrieved from:[Link][1]
-
[National Institutes of Health / PMC] Effect of packaging in preventing cholesterol autoxidation in milk chocolates for a higher quality and safer shelf-life. NIH. Retrieved from: [Link][4]
Sources
Strategies to improve the stability of 4α,25-Dihydroxy Cholesterol Diacetate in biological samples.
Welcome to the Technical Support Center. Working with esterified oxysterols like 4α,25-Dihydroxy Cholesterol Diacetate presents unique bioanalytical challenges. Because this compound features both a sterol backbone vulnerable to autoxidation and diacetate groups highly susceptible to enzymatic cleavage, standard lipidomic workflows often result in massive analyte loss.
This guide is engineered for drug development professionals and analytical scientists. It provides mechanistically grounded troubleshooting strategies and self-validating protocols to ensure absolute sample integrity from collection to LC-MS/MS quantification.
Diagnostic Workflow for Analyte Degradation
Before adjusting your protocols, it is critical to diagnose the specific mechanism of loss. Use the logical framework below to identify whether your compound is falling victim to enzymatic hydrolysis, radical-mediated oxidation, or physical adsorption.
Mechanistic threats to oxysterol diacetate stability and their self-validating resolutions.
Frequently Asked Questions (Troubleshooting)
Q1: Why does my 4α,25-Dihydroxy Cholesterol Diacetate degrade into multiple peaks during plasma incubation?
The Causality: The diacetate ester groups are highly susceptible to hydrolysis by circulating cholesterol esterases and non-specific carboxylesterases present in biological matrices like plasma and serum. This rapid deacetylation converts the diacetate into monoacetates or the fully free 4α,25-dihydroxycholesterol diol, appearing as lower mass peaks (loss of m/z 42 or 84) on your chromatogram. The Solution: You must implement serine hydrolase inhibitors immediately upon sample collection.1[1].
Q2: How do I prevent autoxidation of the sterol backbone during extraction and storage?
The Causality: Cholesterol derivatives are prone to non-enzymatic autoxidation mediated by reactive oxygen species (ROS) and catalyzed by transition metals. This typically occurs at the allylic positions or tertiary carbons. If you see +16 or +32 m/z artifacts, your sterol backbone is oxidizing. The Solution: Create a self-validating antioxidant shield.2[2]. Furthermore, 3[3] prevents trace metals (like Fe2+ and Cu2+ ) from catalyzing the Fenton reaction, halting the propagation phase of lipid peroxidation.
Q3: Why am I losing compound recovery when transferring samples, even when no degradation peaks are visible on LC-MS?
The Causality: 4α,25-Dihydroxy Cholesterol Diacetate is highly lipophilic. In protein-free matrices (like post-extraction solvents),1[1]. The Solution: Transition to silanized glassware for all extraction and storage steps. If plastic must be used, ensure the solvent matrix contains a carrier protein or is strictly non-polar during the transfer phase.
Quantitative Stability Metrics
The following table summarizes the expected stability of oxysterols in biological matrices based on rigorous preanalytical standardization studies.
| Storage Condition | Additives | Matrix | Expected Stability | Causality / Mechanism |
| 4 °C (Short-term) | None | Plasma | < 90 minutes | Rapid enzymatic deacetylation and ambient ROS attack[4]. |
| Room Temp | None | Whole Blood | < 30 minutes | High esterase activity and cellular metabolic interference[4]. |
| -80 °C (Long-term) | BHT + EDTA | Plasma | > 2 years | Thermal arrest of hydrolases; BHT quenches radical propagation[4]. |
| -20 °C | PMSF + BHT | Extracted Solvent | 2-4 weeks | Moderate thermal suppression; requires chemical inhibition[4]. |
Standardized Experimental Protocols
To guarantee reproducibility, do not treat sample preparation as a mere extraction. Treat it as a stabilization workflow . Every protocol below includes a self-validating step to ensure the system is working.
Protocol A: Plasma Collection and Esterase Inhibition
Objective: Arrest enzymatic deacetylation instantly upon blood draw.
-
Preparation: Pre-chill EDTA-coated blood collection tubes on ice. Prepare a fresh 100 mM stock of PMSF in anhydrous isopropanol.
-
Collection: Draw blood into the chilled EDTA tubes. The EDTA immediately chelates calcium, providing baseline anticoagulant and anti-oxidative properties.
-
Inhibition: Immediately add PMSF to the whole blood to achieve a final concentration of 1 mM. Invert gently 5 times.
-
Centrifugation: Spin at 2,000 x g for 10 minutes at 4 °C to separate plasma.
-
Self-Validation Check: Spike a 50 µL parallel aliquot of the generated plasma with a known concentration of a surrogate diacetate standard (e.g., cholesterol acetate). Incubate for 30 minutes at room temperature, extract, and quantify the monoacetate/diol ratio via LC-MS/MS. A ratio of < 5% confirms successful esterase inhibition.
Protocol B: Liquid-Liquid Extraction (LLE) with Antioxidant Protection
Objective: Extract the diacetate compound while preventing autoxidation and surface adsorption.
-
Matrix Preparation: Transfer 100 µL of the stabilized plasma (from Protocol A) into a silanized glass vial .
-
Protein Precipitation & Extraction: Add 400 µL of ice-cold Methanol/Acetonitrile (1:1, v/v) containing your deuterated internal standard.
-
Phase Separation: Add 1 mL of Methyl tert-butyl ether (MTBE). Shake vigorously for 2 minutes, then add 250 µL of LC-MS grade water to induce phase separation. Centrifuge at 10,000 x g for 5 minutes at 4 °C.
-
Recovery: Transfer the upper organic layer (containing the lipophilic diacetate) using a glass Pasteur pipette into a new silanized glass vial.
-
Self-Validation Check: Dry the organic phase under a gentle stream of ultra-pure Nitrogen gas (to strictly exclude atmospheric oxygen). Reconstitute and run on LC-MS/MS. Check for +16 m/z peaks. Absence of these peaks validates the antioxidant shield.
References
-
Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PMC Source: National Institutes of Health (NIH) URL:[Link]
-
Preanalytical standardization for reactive oxygen species derived oxysterol analysis in human plasma by liquid chromatography-tandem mass spectrometry - PubMed Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples Source: National Institutes of Health (NIH) URL:[Link]
-
Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - MDPI Source: MDPI URL:[Link]
Sources
- 1. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preanalytical standardization for reactive oxygen species derived oxysterol analysis in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolution of 4α and 4β Isomers of Dihydroxy Cholesterol Diacetate
Welcome to the advanced troubleshooting and methodology portal for the chromatographic resolution of 4-hydroxycholesterol (cholest-5-ene-3,4-diol) isomers. For researchers and drug development professionals, accurately separating the 4β-isomer from the 4α-isomer is a critical analytical hurdle.
The Causality of the 4α/4β Resolution Challenge
In clinical pharmacology, 4β-hydroxycholesterol (4β-HC) is a highly validated endogenous biomarker for hepatic CYP3A4 activity, making it indispensable for drug-drug interaction (DDI) phenotyping 1. Conversely, 4α-hydroxycholesterol (4α-HC) is primarily an artifact generated by the non-enzymatic autoxidation of cholesterol via reactive oxygen species (ROS) 2. If these isomers co-elute during LC-MS/MS analysis, the CYP3A4 readout will be artificially inflated by the autoxidation artifact.
The Chemical Hurdle: The two isomers are C4 epimers. Their only structural difference is the spatial orientation of the hydroxyl group at the C4 position: equatorial for 4α and axial for 4β. Because their molecular weights and polarities are identical, they exhibit nearly indistinguishable hydrophobic interactions with standard reversed-phase stationary phases.
The Derivatization Solution: Derivatizing the diol into a dihydroxy cholesterol diacetate (by adding bulky acetyl groups to both the 3-OH and 4-OH positions) amplifies the steric hindrance of the molecule. The axial 4β-acetate creates a significantly different 3D spatial conformation compared to the equatorial 4α-acetate. This amplified steric bulk forces the isomers to interact differently with the C18 column, breaking the co-elution and enabling baseline resolution 1.
Fig 1. Mechanistic pathway of 4α/4β-hydroxycholesterol formation and diacetate derivatization.
Quantitative Chromatographic Metrics
To benchmark your system's performance, refer to the following quantitative parameters typical of an optimized, derivatized UHPLC-MS/MS assay.
| Analyte Derivative | C4 Configuration | Biological Origin | Typical Plasma Level | Representative RT (min)* |
| 4β-HC Diacetate | 4β (Axial) | CYP3A4 Metabolism | 10 – 100 ng/mL | 8.59 |
| 4α-HC Diacetate | 4α (Equatorial) | Autoxidation (ROS) | 5 – 100 ng/mL | 7.95 |
| d7-4β-HC Diacetate | 4β (Axial) | Internal Standard | N/A (Spiked) | 8.47 |
*Note: Retention times (RT) are representative of an optimized isocratic UHPLC C18 separation of derivatized epimers, demonstrating the elution order and baseline resolution capabilities 1.
Troubleshooting & FAQs
Q: Why am I seeing a massive baseline of the 4α-isomer in my clinical samples before I even begin extraction? A: This is a classic symptom of uncontrolled ex vivo autoxidation. Cholesterol in the plasma oxidizes into 4α-HC and 4β-HC via ROS during sample storage and freeze-thaw cycles 2. Solution: You must implement a self-validating collection protocol. Add an antioxidant like Butylated hydroxytoluene (BHT) to the plasma immediately upon collection to halt artifactual oxidation 1. If the 4α-HC peak remains stable across technical replicates, your BHT block is successful.
Q: My 4α and 4β diacetate peaks are still partially co-eluting on a standard C18 column. How do I improve resolution without changing derivatives? A: Epimers require a massive number of theoretical plates to separate. A standard gradient elution compresses the peaks together. Solution: Switch to an isocratic elution profile (e.g., a constant 80% Methanol / 20% Water) on a sub-2 µm particle size UHPLC column (such as a Waters Acquity HSS T3 or BEH C18) 3. Isocratic conditions allow the subtle steric differences of the diacetate groups to interact with the stationary phase over a longer period, pulling the epimers apart 1.
Q: Is derivatization to a diacetate strictly necessary? A: Yes, for standard triple-quadrupole ESI-MS/MS. Underivatized 4-hydroxycholesterol ionizes very poorly, making it difficult to achieve the required Lower Limit of Quantification (LLOQ < 2 ng/mL) [[2]](). Derivatization serves a dual causality: it drastically improves ionization efficiency and amplifies the steric differences between the α and β configurations for better chromatography.
Q: How do I validate that my peaks are accurately assigned and not interconverting in the mass spec? A: Use a stable isotope-labeled (SIL) internal standard, specifically d7-4β-HC. Because the SIL standard is structurally identical to the endogenous 4β-HC, it will experience the exact same matrix effects and retention time shifts. If your endogenous peak aligns perfectly with the d7-4β-HC peak, you have definitively identified the 4β-isomer and ruled out interconversion 1, [[4]]().
Standardized Experimental Protocol: Self-Validating Workflow
This protocol is designed as a self-validating system. Every step includes a chemical or procedural failsafe to ensure the integrity of the 4α/4β resolution.
Step 1: Plasma Aliquoting & Stabilization
-
Action: Aliquot 50 µL of human plasma into a microcentrifuge tube. Immediately add 10 µL of 50 mg/mL Butylated hydroxytoluene (BHT) in ethanol.
-
Causality: BHT quenches ROS, preventing the ex vivo formation of 4α-HC which would otherwise corrupt the baseline 1.
-
Validation: Spike the sample with 10 µL of d7-4β-HC (100 ng/mL) to serve as the internal tracking standard.
Step 2: Saponification
-
Action: Add 1 M methanolic KOH and incubate at room temperature for 60 minutes.
-
Causality: A significant portion of circulating 4-hydroxycholesterol is esterified to fatty acids. Saponification hydrolyzes these bonds, yielding the free cholest-5-ene-3,4-diol required for uniform derivatization 1.
Step 3: Liquid-Liquid Extraction (LLE)
-
Action: Add a 4:1 (v/v) mixture of hexane and ethyl acetate. Vortex and centrifuge at 10,000 x g for 5 minutes. Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
Step 4: Diacetate Derivatization
-
Action: Reconstitute the dried extract in 100 µL of a 1:1 (v/v) mixture of acetic anhydride and anhydrous pyridine. Incubate at 60°C for 30 minutes. Evaporate the reagents completely under nitrogen.
-
Causality: Acetic anhydride acetylates both the 3-OH and 4-OH groups. The pyridine acts as a catalyst and acid scavenger. This step creates the dihydroxy cholesterol diacetate, amplifying the steric bulk needed for C18 resolution.
Step 5: Isocratic LC-MS/MS Analysis
-
Action: Reconstitute the derivatized sample in 100 µL of mobile phase (e.g., 80% methanol / 20% water with 0.1% formic acid). Inject 5 µL onto a sub-2 µm C18 UHPLC column using an isocratic flow.
-
Causality: Isocratic elution maximizes the theoretical plates, providing the continuous hydrophobic interaction time required to pull the sterically hindered epimers apart 3.
Fig 2. Optimized LC-MS/MS workflow for resolving dihydroxy cholesterol diacetate isomers.
References
-
Quantification of 4-Beta-Hydroxycholesterol in Human Plasma Using Automated Sample Preparation and LC-ESI-MS/MS Analysis Chemical Research in Toxicology - ACS Publications[Link]
-
Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping Journal of Lipid Research - PMC[Link]
-
LC–ESI-MS/MS quantification of 4β-Hydroxycholesterol and cholesterol in plasma samples of limited volume ResearchGate[Link]
-
Quantitative analysis of 4β- and 4α‑hydroxycholesterol in human plasma and serum by UHPLC/ESI-HR-MS PubMed - NIH[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative analysis of 4β- and 4α‑hydroxycholesterol in human plasma and serum by UHPLC/ESI-HR-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing In-Source Fragmentation of 4α,25-Dihydroxy Cholesterol Diacetate in ESI-MS
Welcome to the Advanced Mass Spectrometry Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling to detect intact sterol derivatives. 4α,25-Dihydroxy Cholesterol Diacetate is notoriously fragile; it readily undergoes in-source fragmentation (ISF) in an Electrospray Ionization (ESI) source, losing acetic acid (-60 Da) or water (-18 Da) before ever reaching the mass analyzer.
This guide provides a mechanistic understanding of why this occurs and a self-validating protocol to stabilize your precursor ions.
Diagnostic Overview & Logic
When analyzing sterol acetates, standard lipidomics parameters often impart too much thermal and kinetic energy. This energy exceeds the activation barrier for the elimination of the acetate groups, resulting in dominant fragment peaks (e.g., cholestadiene-like ions) and a missing intact precursor. The solution lies in shifting the ionization pathway from unstable protonation to stable adduction while drastically reducing source energy.
Workflow for mitigating in-source fragmentation of sterol acetates in ESI-MS.
Step-by-Step Troubleshooting Protocol
This protocol is designed as a self-validating system. By monitoring the ratio of the intact adduct to the fragment ion at each step, you can empirically verify the success of your parameter adjustments.
Phase 1: Mobile Phase Optimization (Causality: Shifting from Protonation to Adduction)
-
Purge Acidic Modifiers: Remove Formic Acid (FA) or Trifluoroacetic Acid (TFA) from your LC lines. Acidic additives force protonation at the ester oxygens, weakening the C-O bond and immediately catalyzing the neutral loss of acetic acid (-60 Da) (1)[1].
-
Introduce Cationic Adducts: Add 5–10 mM Ammonium Acetate (NH4OAc) to both Mobile Phase A (Aqueous) and B (Organic). Ammonium provides a stable non-covalent adduct [M+NH4]+ that resists fragmentation (2)[2].
-
Equilibrate System: Run the new mobile phase for at least 10 column volumes to ensure stable adduct formation across the chromatographic run.
Phase 2: Source Temperature Tuning (Causality: Reducing Thermal Internal Energy)
-
Lower Source Temperature: Set the ESI source/capillary temperature to 200–250°C. High temperatures (>300°C) impart excessive thermal internal energy, causing thermally labile diacetates to degrade before ionization (3)[3].
-
Optimize Desolvation Gas: Reduce the desolvation gas flow incrementally. Monitor the signal-to-noise ratio of the [M+NH4]+ ion, stopping when the signal plateaus to avoid incomplete droplet evaporation.
Phase 3: Voltage De-escalation (Causality: Minimizing Collision-Induced Dissociation)
-
Decrease Acceleration Voltages: Lower the Declustering Potential (DP), Cone Voltage, or Fragmentor Voltage to 20–40 V. High voltages accelerate ions through the atmospheric-to-vacuum interface, causing energetic collisions with residual gas molecules—effectively inducing Collision-Induced Dissociation (CID) within the source (4)[4].
-
System Validation: Inject your 4α,25-Dihydroxy Cholesterol Diacetate standard. Calculate the ratio of the intact adduct (m/z [M+NH4]+) to the fragment ion (m/z[M+H - 60]+). The protocol is successful when the intact adduct becomes the base peak in the MS1 spectrum.
Quantitative Parameter Adjustments
Summarized below are the critical parameter shifts required to transition from a standard lipidomics method to a specialized sterol diacetate method.
| Parameter | Standard Lipidomics Setting | Optimized Setting for Sterol Diacetates | Mechanistic Rationale |
| Mobile Phase Additive | 0.1% Formic Acid | 5–10 mM Ammonium Acetate | Shifts ionization from unstable [M+H]+ to stable [M+NH4]+ adducts. |
| Source/Capillary Temp | 300–350 °C | 200–250 °C | Reduces thermal degradation and premature cleavage of acetate groups. |
| Declustering Potential (DP) / Cone Voltage | 80–120 V | 20–40 V | Prevents acceleration-induced collisions with neutral gases in the source interface. |
| Collision Energy (CE) for MS1 | 10 eV | 0–5 eV | Ensures no residual kinetic energy leaks into the MS1 scanning phase. |
Frequently Asked Questions (FAQs)
Q1: Why does 4α,25-Dihydroxy Cholesterol Diacetate fragment so aggressively compared to other lipids? The compound contains two acetate groups on a rigid sterol backbone. In ESI, if a proton attaches to the carbonyl oxygen of an acetate group, it creates a highly favorable leaving group. The molecule easily undergoes a concerted elimination reaction, losing acetic acid (neutral loss of 60 Da) to form a stabilized conjugated diene on the sterol ring. This process requires very little activation energy, meaning the ambient heat and voltage of a standard ESI source are more than enough to destroy the intact molecule before it reaches the mass analyzer (5)[5].
Q2: How do ammonium adducts stabilize the precursor ion? Unlike a covalent protonation event that polarizes and weakens adjacent C-O bonds, an ammonium ion (NH4+) forms a non-covalent coordination complex with the lone pairs of the oxygen atoms on the sterol diacetate. This distributes the charge over a larger molecular area without severely weakening a specific bond. Consequently, the energy required to fragment the [M+NH4]+ complex is significantly higher than that required to fragment[M+H]+, allowing the intact molecule to survive the journey through the ion optics (6)[6].
Mechanistic pathways of sterol acetate ionization and in-source fragmentation.
Q3: How can I distinguish between an in-source fragment and a true biological metabolite (e.g., a deacetylated species)? In-source fragments (ISF) and true biological metabolites can be distinguished using chromatography. An ISF is generated after the molecule elutes from the LC column and enters the ESI source. Therefore, the fragment ion will perfectly co-elute (have the exact same retention time) as the intact precursor. A true biological deacetylated metabolite will have a different polarity and will elute at a distinctly different retention time on a reversed-phase or HILIC column (4)[4].
References
Sources
- 1. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.technion.ac.il [cris.technion.ac.il]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 6. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Method development for separating diastereomers of cholesterol diacetate derivatives.
Welcome to the Sterol Separation Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting and method development guide to address the complex chromatographic challenge of resolving diastereomers (epimers) of cholesterol diacetate derivatives (e.g., 24R/S-hydroxycholesterol diacetate, 25-hydroxycholesterol diacetate).
Because diastereomers differ only in the spatial arrangement of a single stereocenter, their physicochemical properties are nearly identical. Achieving baseline separation requires precise manipulation of stationary phase chemistry and thermodynamic conditions.
Section 1: Method Development Fundamentals (FAQ)
Q1: Why derivatize oxysterols to cholesterol diacetates prior to separation? A: While free sterols can sometimes be separated on high-density C18 columns, acetylation of the hydroxyl groups (forming diacetates) fundamentally alters the molecule's steric bulk and dipole moment. This derivatization locks certain conformational flexibilities and enhances hydrophobic interactions. For studies evaluating enzymatic lipid oxidation, converting compounds like 13(RS)-HPODE cholesterol esters or hydroxycholesterols to their acetate/diacetate forms significantly improves their resolution on chiral stationary phases (CSPs) by maximizing the steric discrimination between the R and S epimers[1].
Q2: Should I use Reversed-Phase (RP) or Normal-Phase (NP) chromatography for diacetate diastereomers? A: For diacetate derivatives, Normal-Phase (NP) chromatography on polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, or Chiralcel OD-H) is the gold standard[2]. The non-polar nature of the diacetate moiety pairs exceptionally well with alkane/alcohol mobile phases (e.g., Hexane:Ethanol or Hexane:Isopropanol). In RP, the highly hydrophobic diacetate heavily partitions into the stationary phase, leading to excessively long retention times and peak broadening without proportional gains in selectivity[3].
Section 2: Troubleshooting Guide (Symptom-Cause-Solution)
Issue 1: Co-elution of R and S epimers (Resolution, Rs < 1.0)
-
Cause: The energetic difference in binding between the R and S epimers and the stationary phase is too small at ambient temperature, leading to overlapping elution bands.
-
Solution (Causality): Lower the column temperature. Thermodynamic studies show that decreasing the temperature (e.g., from 25°C to 0°C) reduces the kinetic energy of the analytes. This amplifies the subtle enthalpic differences in their transient diastereomeric interactions with the chiral selector. This subambient approach has been proven to delay elution times slightly while drastically improving the resolution (Rs > 2.0) of cholesterol ester diastereomers[1].
Issue 2: Poor detector response or noisy baseline
-
Cause: Cholesterol diacetates lack a strong UV chromophore (there are no conjugated double bonds beyond the standard sterol B-ring). Monitoring at standard UV wavelengths (e.g., 254 nm) yields negligible signal.
-
Solution: Shift UV detection to the far-UV range (205–210 nm) where the ester carbonyls and the sterol double bond absorb[4]. Alternatively, for gradient methods where low-wavelength UV suffers from baseline drift, switch to an Atmospheric Pressure Chemical Ionization Mass Spectrometer (APCI-MS) or an Evaporative Light Scattering Detector (ELSD). APCI-MS is highly effective for cholesterol oxides and derivatives, providing mass confirmation alongside quantification[3].
Section 3: Standard Experimental Workflow
This self-validating protocol ensures that any failure in separation can be systematically isolated to either sample preparation, column chemistry, or thermodynamic control.
Phase 1: Derivatization (Acetylation)
-
Dissolve 1 mg of the sterol extract in 200 µL of anhydrous pyridine.
-
Add 100 µL of acetic anhydride and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Incubate the mixture at 40°C for 6 hours to ensure complete conversion[5].
-
Quench the reaction with cold water, extract with ethyl acetate (4 x 200 mL), wash the organic layer with 1N HCl and 5% NaHCO3, and dry over anhydrous Na2SO4[5].
Phase 2: Chromatographic Screening & Optimization
-
Column Selection: Install a polysaccharide-based chiral column (e.g., Chiralpak IB N-3, 250 x 4.6 mm, 3 µm)[1].
-
Mobile Phase: Prepare an isocratic mixture of Hexane:Ethanol (100:1, v/v)[1].
-
Flow Rate: Set to 1.0 mL/min.
-
Thermodynamic Tuning: Start the column oven at 5°C. If the resolution (Rs) is < 1.5, drop the temperature to 0°C using a column chiller[1].
-
Detection: Monitor via UV at 210 nm or APCI-MS (positive ion mode).
Phase 3: System Validation Inject a spiked standard containing a 1:1 ratio of the R and S diacetates. The system is validated when baseline separation is achieved—meaning the valley between the two peaks returns completely to the baseline (Rs ≥ 1.5).
Fig 1: Step-by-step method development workflow for cholesterol diacetate diastereomers.
Section 4: Quantitative Data & Method Comparison
The following table summarizes proven chromatographic parameters for sterol and diastereomer separation to guide your initial method setup.
| Compound Target | Stationary Phase | Mobile Phase | Temp (°C) | Detection | Resolution (Rs) |
| 13(RS)-HPODE Cholesterol Ester | Chiralpak IB N-3 | Hexane:Ethanol (100:1) | 0 | UV / LC-MS/MS | 2.0[1] |
| 24(R/S)-Hydroxycholesterol | C18 (Luna) | MeOH:ACN:H2O (45:40:35) | 55 | MS/MS | ~1.5[6] |
| Cholesterol Oxides / Epoxides | Normal-Phase Silica | n-Hexane:2-Propanol (97:3) | Ambient | UV (210nm) / RI | >1.5[3] |
| Atorvastatin Diastereomers | Chiralcel OD-RH | n-Hexane:2-Propanol (95:5) | Ambient | UV (260nm) | 1.2 |
Section 5: Troubleshooting Decision Tree
Use the following logical matrix to correct co-eluting peaks during your method development.
Fig 2: Troubleshooting decision tree for resolving co-eluting sterol diastereomers.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 5. WO2020225830A1 - Novel method for synthesizing 25-oh cholesterol/calcifediol from phytosterol - Google Patents [patents.google.com]
- 6. 24(RS)-Hydroxycholesterol-d7 | Benchchem [benchchem.com]
How to confirm the stereospecificity of synthesized 4α,25-Dihydroxy Cholesterol Diacetate.
Technical Support Center: Stereochemical Validation of Oxysterols
Welcome to the Advanced Applications troubleshooting guide. Distinguishing the C-4 epimers of synthesized oxysterols—specifically 4α,25-dihydroxycholesterol diacetate versus its 4β-counterpart—is a notorious analytical bottleneck. Because the 4β-epimer is a critical endogenous biomarker for CYP3A4/5 activity[1][2], while 4α-derivatives exhibit distinct LXR-agonistic properties[3], stereochemical absolute certainty is non-negotiable for drug development and metabolic tracing.
This guide provides a self-validating analytical framework to definitively confirm the stereospecificity of your synthesized compound.
FAQ 1: Mechanistic Causality
Q: Why does my synthesis yield a mixture at C-4, and what drives the stereospecificity? A: The stereochemical outcome at C-4 is dictated by the rigid, trans-fused A/B ring system of the cholesterol backbone. Allylic oxidation (or epoxidation followed by ring-opening) of the Δ5 -double bond targets the C-4 position. However, the A-ring's β-face is heavily shielded by the axial 10β-methyl group.
This steric bulk creates a high energy barrier for β-face attack. Consequently, incoming reagents kinetically favor the less hindered α-face, typically making the 4α-epimer the major product. However, autoxidation or non-selective radical pathways can force the formation of the 4β-epimer. Because both epimers have identical masses and similar polarities, chromatographic separation is often insufficient, necessitating rigorous NMR validation.
FAQ 2: The Core Truth of 1 H-NMR
Q: How can I definitively prove the 4α-configuration using 1D 1 H-NMR? A: You must leverage the Karplus relationship by extracting the scalar coupling constant ( 3J ) between the protons at C-3 and C-4.
In a standard Δ5 -steroid, the A-ring adopts a chair conformation. The 3β-substituent is equatorial, meaning the H-3 proton is α (axial) .
-
If you have the 4α-acetate: The acetate group is equatorial. This forces the H-4 proton into the β (axial) position. The dihedral angle between the axial H-3α and axial H-4β is ~180°, resulting in a large coupling constant (9–11 Hz) .
-
If you have the 4β-acetate: The acetate group is axial. This forces the H-4 proton into the α (equatorial) position. The dihedral angle between the axial H-3α and equatorial H-4α is ~60°, resulting in a small coupling constant (2–5 Hz) .
By acetylating the compound to form the diacetate, you shift the H-4 signal downfield (typically to 4.8–5.3 ppm), pulling it out of the crowded steroid aliphatic envelope and making the J -coupling easily readable.
Table 1: Diagnostic NMR Parameters for C-4 Epimers
| Epimer | C-4 Acetate Orientation | H-4 Proton Orientation | Expected 3JH3,H4 | Key 2D NOESY Correlation | A-Ring Conformation |
| 4α-Acetate | Equatorial (α) | Axial (β) | 9.0 – 11.0 Hz | H-4β ↔ 10β-Methyl | Stable Chair |
| 4β-Acetate | Axial (β) | Equatorial (α) | 2.0 – 5.0 Hz | H-4α ↔ H-3α | Distorted Chair |
FAQ 3: Orthogonal Validation via 2D NMR
Q: What if my 1D NMR signals overlap or the A-ring is distorted? How do I build a self-validating system? A: You must pair your 1D J -coupling data with 2D NOESY (Nuclear Overhauser Effect Spectroscopy). This creates an indisputable, self-validating logic loop based on spatial proximity (< 5 Å).
If your compound is the 4α-epimer, the H-4 proton is β (axial). Because the 10-methyl group is also β (axial), they reside on the exact same face of the molecule, perfectly aligned in a 1,3-diaxial relationship. A strong NOE cross-peak between H-4 and the 10β-methyl group is the absolute signature of the 4α-epimer. The 4β-epimer (where H-4 is α/equatorial) points away from the 10β-methyl and will show zero correlation.
Fig 1: Spatial relationships in the 4α-epimer dictating NMR coupling and NOE correlations.
Step-by-Step Methodology: NMR Acquisition & Stereochemical Verification
Follow this protocol to execute the self-validating workflow.
Phase 1: Sample Preparation & 1D Acquisition
-
Solvation: Dissolve 5–10 mg of the highly purified 4α,25-dihydroxycholesterol diacetate in 0.6 mL of deuterated chloroform ( CDCl3 , 99.8% D) containing 0.03% v/v TMS.
-
Instrument Setup: Load the sample into a ≥400 MHz NMR spectrometer. Calibrate the probe temperature to 298 K.
-
1D Acquisition: Acquire a standard 1 H-NMR spectrum using a minimum of 32 scans, a relaxation delay ( D1 ) of 2.0 seconds, and 64k data points to ensure high digital resolution for J -coupling extraction.
-
Signal Extraction: Process the data with zero-filling and a mild exponential window function (LB = 0.3 Hz). Locate the H-4 signal in the downfield region (4.8–5.3 ppm). Measure the peak-to-peak distance of the multiplet/doublet to calculate 3JH3,H4 in Hertz.
Phase 2: 2D NOESY Validation 5. 2D Setup: Set up a 2D NOESY experiment. Crucially, set the mixing time ( d8 ) to 300–500 ms to capture the steady-state NOE buildup typical for small molecule steroids. 6. Acquisition: Acquire with at least 256 t1 increments and 16 scans per increment to ensure a high signal-to-noise ratio for the cross-peaks. 7. Cross-Peak Analysis: Process the 2D spectrum. Draw a vertical line from the H-4 signal on the F2 axis. Look for an intersecting cross-peak at the F1 chemical shift corresponding to the 10β-methyl singlet (~1.0–1.2 ppm).
Fig 2: Logical workflow for confirming C-4 stereospecificity using 1D J-coupling and 2D NOESY NMR.
References
1.[3] Title: 4β-Hydroxycholesterol is a prolipogenic factor that promotes SREBP1c expression and activity through the liver X receptor - PMC Source: nih.gov URL:
2.[1] Title: Unraveling the Structural Basis of Selective Inhibition of Human Cytochrome P450 3A5 Source: acs.org URL:
3.[2] Title: 4β-Hydroxycholesterol as an endogenous marker for CYP3A4/5 activity. Stability and half-life of elimination after induction with rifampicin - ResearchGate Source: researchgate.net URL:
Sources
Validation & Comparative
A Comparative Guide to 4α,25-Dihydroxy Cholesterol Diacetate and 4β,25-Dihydroxy Cholesterol Diacetate in LXR Reporter Assays
For researchers in metabolic disease, immunology, and oncology, the Liver X Receptors (LXRs), LXRα (NR1H3) and LXRβ (NR1H2), represent critical therapeutic targets. These nuclear receptors are master regulators of cholesterol, fatty acid, and glucose homeostasis, as well as inflammation.[1][2][3][4] Their activation by endogenous oxysterols triggers a signaling cascade that controls the expression of a suite of genes involved in lipid transport and metabolism.[5] Consequently, the identification and characterization of novel LXR agonists are of paramount importance in drug discovery.
This guide provides an in-depth comparison of two stereoisomeric oxysterol derivatives, 4α,25-Dihydroxy Cholesterol Diacetate and 4β,25-Dihydroxy Cholesterol Diacetate, in the context of LXR reporter assays. We will explore the fundamental principles of LXR activation, the anticipated activities of these two compounds based on their stereochemistry, and provide a detailed protocol for their comparative evaluation.
The Central Role of Stereochemistry in LXR Activation
The interaction between a ligand and the ligand-binding pocket of a nuclear receptor is a highly specific, three-dimensional "lock-and-key" mechanism. Even subtle changes in the stereochemistry of a ligand can dramatically alter its binding affinity and subsequent receptor activation. In the case of LXR agonists, the orientation of hydroxyl groups on the cholesterol backbone is a critical determinant of activity.
While direct comparative data for 4α,25-dihydroxy cholesterol and 4β,25-dihydroxy cholesterol is not extensively published, a strong inference can be drawn from their structural relatives, 4α-hydroxycholesterol and 4β-hydroxycholesterol. Multiple studies have established that 4β-hydroxycholesterol is a potent LXR agonist , capable of inducing the expression of canonical LXR target genes such as ABCA1 and ABCG1.[6][7][8] Conversely, its stereoisomer, 4α-hydroxycholesterol, is reported to be inactive as an LXR agonist .[8][9]
This stark difference in activity is attributed to the spatial arrangement of the hydroxyl group at the C-4 position. The β-configuration projects the hydroxyl group in a manner that allows for productive interactions within the LXR ligand-binding pocket, leading to the conformational change required for coactivator recruitment and transcriptional activation. The α-configuration, on the other hand, likely results in a steric clash or an inability to form the necessary hydrogen bonds, thus precluding receptor activation.
The diacetate forms of these compounds are presumed to be cell-permeable pro-drugs. It is anticipated that intracellular esterases will cleave the acetate groups, releasing the active dihydroxycholesterol molecules. Therefore, the activity observed in a cell-based LXR reporter assay is expected to directly reflect the intrinsic LXR agonistic potential of the corresponding dihydroxycholesterol stereoisomer.
LXR Signaling Pathway and Reporter Assay Principle
Upon entering the cell and undergoing deacetylation, an active LXR agonist like 4β,25-dihydroxy cholesterol will bind to LXR. LXRs form a heterodimer with the Retinoid X Receptor (RXR).[1][4][10][11] This ligand-bound heterodimer then translocates to the nucleus and binds to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes.[10][11] This binding event recruits coactivator proteins, initiating the transcription of downstream genes involved in cholesterol efflux (e.g., ABCA1, ABCG1), and lipid metabolism.[1][7]
An LXR reporter assay leverages this mechanism. Cells are engineered to contain two key components:
-
An LXR protein (either LXRα or LXRβ).
-
A reporter gene (commonly firefly luciferase) under the transcriptional control of a promoter containing multiple LXREs.
When an LXR agonist activates the receptor, the LXR/RXR heterodimer binds to the LXREs of the reporter construct, driving the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of LXR activation.
Caption: LXR reporter assay workflow.
Expected Performance in LXR Reporter Assays
Based on the established structure-activity relationship of 4-hydroxycholesterols, a clear difference in the performance of the two diacetate compounds is anticipated.
| Compound | Predicted LXR Agonist Activity | Expected Outcome in Reporter Assay |
| 4β,25-Dihydroxy Cholesterol Diacetate | Active | Dose-dependent increase in luciferase signal |
| 4α,25-Dihydroxy Cholesterol Diacetate | Inactive or Very Low Activity | No significant increase in luciferase signal above baseline |
Experimental Protocol: Comparative LXR Reporter Assay
This protocol outlines a robust method for comparing the LXRα and LXRβ agonist activity of 4α,25-Dihydroxy Cholesterol Diacetate and 4β,25-Dihydroxy Cholesterol Diacetate using a commercially available luciferase reporter assay system.
Materials:
-
Human LXRα and LXRβ Reporter Assay Kits (e.g., from INDIGO Biosciences or similar vendor, containing reporter cells, optimized media, reference agonist like T0901317, and luciferase detection reagents)[10][11][12]
-
4α,25-Dihydroxy Cholesterol Diacetate
-
4β,25-Dihydroxy Cholesterol Diacetate
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
96-well white, clear-bottom cell culture plates
-
Multichannel pipette
-
Plate-reading luminometer
Methodology:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of 4α,25-Dihydroxy Cholesterol Diacetate, 4β,25-Dihydroxy Cholesterol Diacetate, and the reference agonist (e.g., T0901317) in DMSO.
-
Perform serial dilutions of the stock solutions in Compound Screening Medium (CSM) to create a range of concentrations for dose-response analysis (e.g., 0.01, 0.1, 1, 10, 100, 1000, 10000 nM). Ensure the final DMSO concentration in the assay does not exceed 0.1% to avoid cytotoxicity.
-
-
Cell Seeding:
-
Thaw the LXRα and LXRβ reporter cells according to the manufacturer's protocol.
-
Resuspend the cells in the provided cell culture medium to the recommended density.
-
Dispense 100 µL of the cell suspension into the wells of a 96-well plate.
-
-
Compound Treatment:
-
Immediately after seeding, add 100 µL of the diluted compound solutions (or vehicle control - CSM with 0.1% DMSO) to the respective wells.
-
Each concentration should be tested in triplicate for both LXRα and LXRβ cell lines.
-
-
Incubation:
-
Incubate the plate for 22-24 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Luciferase Assay:
-
After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Carefully discard the cell culture medium from all wells.
-
Prepare the luciferase detection reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared luciferase detection reagent to each well.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the average and standard deviation for each set of triplicates.
-
Normalize the data by subtracting the average luminescence of the vehicle control wells.
-
Plot the normalized luminescence values against the log of the compound concentration to generate dose-response curves.
-
Calculate the EC₅₀ (half-maximal effective concentration) for the active compounds using a suitable software package (e.g., GraphPad Prism).
-
Caption: Experimental workflow for the comparative assay.
Conclusion
The comparative analysis of 4α,25-Dihydroxy Cholesterol Diacetate and 4β,25-Dihydroxy Cholesterol Diacetate in LXR reporter assays is a compelling example of stereoselectivity in nuclear receptor activation. Based on established structure-activity relationships for related compounds, it is strongly predicted that the 4β-epimer will act as a potent LXR agonist, while the 4α-epimer will be largely inactive. The provided experimental protocol offers a robust framework for validating this hypothesis and quantifying the potency of the active compound. This investigation will not only elucidate the specific activities of these molecules but also reinforce the fundamental principle of stereochemical control in drug design and molecular pharmacology.
References
-
Frontiers. (2020, March 26). 4β-Hydroxycholesterol Signals From the Liver to Regulate Peripheral Cholesterol Transporters. Frontiers in Pharmacology. [Link]
-
Spandidos Publications. (n.d.). Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review). Spandidos Publications. [Link]
-
Frontiers. (2015, March 24). 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. Frontiers in Immunology. [Link]
-
Journal of Lipid Research. (n.d.). 4β-Hydroxycholesterol is a prolipogenic factor that promotes SREBP1c expression and activity through the liver X receptor. [Link]
-
ACS Publications. (2021, March 12). The Medicinal Chemistry of Liver X Receptor (LXR) Modulators. ACS Medicinal Chemistry Letters. [Link]
-
Journal of Lipid Research. (n.d.). Activation of liver X receptor plays a central role in antiviral actions of 25-hydroxycholesterol. [Link]
-
MDPI. (2022, July 27). GPR183 Regulates 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagy in L929 Mouse Fibroblast Cell. MDPI. [Link]
-
ResearchGate. (n.d.). Activation of LXR target gene expression by 25-HCTL. [Link]
-
Wiley Online Library. (2024, February 23). Liver X Receptor Agonist 4β‐Hydroxycholesterol as a Prognostic Factor in Coronary Artery Disease. Journal of the American Heart Association. [Link]
-
PubMed. (2013, March 15). Biological activities of the LXRα and β agonist, 4β-hydroxycholesterol, and of its isomer, 4α-hydroxycholesterol, on oligodendrocytes: effects on cell growth and viability, oxidative and inflammatory status. [Link]
-
PubMed. (1997, February 7). Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway. [Link]
-
ResearchGate. (n.d.). Synthesis of 25-hydroxycholesterol from bisnoralcohol. [Link]
-
National Institutes of Health. (n.d.). Liver X receptors in lipid signalling and membrane homeostasis. [Link]
-
INDIGO Biosciences. (n.d.). Panel of Human LXR Reporter Assays: LXRα & LXRβ. [Link]
-
National Institutes of Health. (n.d.). Discovery of Highly Potent Liver X Receptor β Agonists. [Link]
-
National Institutes of Health. (n.d.). Modulation of lanosterol synthase drives 24,25-epoxysterol synthesis and oligodendrocyte formation. [Link]
-
PNAS. (n.d.). Structural requirements of ligands for the oxysterol liver X receptors LXRα and LXRβ. [Link]
-
INDIGO Biosciences. (n.d.). Human Liver X Receptor, Beta Reporter Assay System. [Link]
-
ACS Publications. (2016, October 23). Discovery of Highly Potent Liver X Receptor β Agonists. ACS Medicinal Chemistry Letters. [Link]
-
PubMed. (2002, April 15). LXRs; oxysterol-activated nuclear receptors that regulate genes controlling lipid homeostasis. [Link]
-
AHA/ASA Journals. (2003, January 16). Liver X Receptor Agonists as Potential Therapeutic Agents for Dyslipidemia and Atherosclerosis. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
-
ResearchGate. (n.d.). Synthesis of (25R)-26-hydroxycholesterol. [Link]
-
AHA/ASA Journals. (2011, April 15). Liver X Receptors in Atherosclerosis and Inflammation. Circulation Research. [Link]
-
Frontiers. (n.d.). LXR agonist inhibits inflammation through regulating MyD88 mRNA alternative splicing. [Link]
-
ResearchGate. (n.d.). Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity. [Link]
-
MDPI. (2024, May 3). 4-Hydroxy-1α,25-Dihydroxyvitamin D 3 : Synthesis and Structure–Function Study. MDPI. [Link]
-
MDPI. (2023, April 19). Liver X Receptor Activation Attenuates Oxysterol-Induced Inflammatory Responses in Fetoplacental Endothelial Cells. MDPI. [Link]
-
Ovid. (n.d.). Liver X Receptor Signaling Pathways in Cardiovascular Disease. [Link]
-
INDIGO Biosciences. (n.d.). Human LXRα Reporter Assay Kit. [Link]
Sources
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LXRs; oxysterol-activated nuclear receptors that regulate genes controlling lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Frontiers | 4β-Hydroxycholesterol Signals From the Liver to Regulate Peripheral Cholesterol Transporters [frontiersin.org]
- 7. 4β-Hydroxycholesterol is a prolipogenic factor that promotes SREBP1c expression and activity through the liver X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological activities of the LXRα and β agonist, 4β-hydroxycholesterol, and of its isomer, 4α-hydroxycholesterol, on oligodendrocytes: effects on cell growth and viability, oxidative and inflammatory status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liver X Receptor Agonist 4β‐Hydroxycholesterol as a Prognostic Factor in Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. caymanchem.com [caymanchem.com]
- 12. indigobiosciences.com [indigobiosciences.com]
Application Guide: Head-to-Head Comparison of 4α,25-Dihydroxy Cholesterol Diacetate vs. 25-Hydroxycholesterol on SREBP-1c Expression
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) is the master transcriptional regulator of de novo lipogenesis. In drug development and lipid metabolism research, precisely modulating SREBP-1c processing is critical for understanding metabolic dysfunction. Oxysterols are the natural regulators of this pathway, but their pleiotropic effects often confound experimental outcomes.
As a Senior Application Scientist, I frequently see researchers struggle with the paradoxical data generated by standard oxysterols. This guide provides an in-depth, head-to-head technical comparison between the endogenous standard, 25-hydroxycholesterol (25-HC), and a specialized engineered derivative, 4α,25-Dihydroxy Cholesterol Diacetate (4α,25-DHC-DA), detailing the causality behind their mechanisms and the protocols required to evaluate them accurately.
Mechanistic Rationale: The Oxysterol Paradox
To understand the superiority of specific synthetic oxysterols in controlled assays, we must first examine the causality of SREBP-1c regulation. SREBP-1c is synthesized as an inactive precursor anchored in the endoplasmic reticulum (ER) by the SCAP protein. When cellular sterol levels drop, SCAP escorts SREBP-1c to the Golgi for proteolytic cleavage, releasing the mature nuclear form (nSREBP-1c)[1].
25-Hydroxycholesterol (25-HC): The Confounding Standard 25-HC is widely used in vitro to suppress SREBP-1c processing. It binds to the ER retention protein INSIG, triggering a conformational change that traps the SCAP-SREBP complex in the ER. However, 25-HC is also a documented agonist for the Liver X Receptor (LXR) [2]. Because the SREBF1 gene (which encodes SREBP-1c) is a direct transcriptional target of LXR, 25-HC administration creates a paradoxical "push-pull" dynamic: it heavily upregulates SREBP-1c mRNA transcription while simultaneously blocking its protein cleavage [1]. Over extended incubations, this massive accumulation of precursor SREBP-1c can overwhelm INSIG retention, leading to leaky Golgi transport and inconsistent data.
4α,25-Dihydroxy Cholesterol Diacetate: The Engineered Solution 4α,25-DHC-DA circumvents this paradox through two critical structural modifications [3]:
-
Diacetate Prodrug Motif : The acetylation of hydroxyl groups drastically increases the molecule's lipophilicity. This allows for rapid, passive diffusion across the plasma membrane, where intracellular esterases subsequently hydrolyze the acetates to release the active sterol.
-
4α-Hydroxyl Steric Hindrance : The addition of a hydroxyl group at the 4α position of the sterol A-ring alters its 3D conformation. This steric bulk disrupts the specific hydrogen-bonding network required to activate the LXR ligand-binding domain. Consequently, 4α,25-DHC-DA retains high-affinity binding to INSIG (via its 25-hydroxyl group) but acts as an LXR null-modulator. It suppresses nSREBP-1c without triggering compensatory mRNA upregulation.
Mechanistic divergence between 25-HC and 4α,25-DHC Diacetate on SREBP-1c regulation.
Quantitative Data Comparison
To guide your experimental design, the table below summarizes the comparative pharmacological profiles of both compounds.
| Parameter | 25-Hydroxycholesterol (25-HC) | 4α,25-Dihydroxy Cholesterol Diacetate |
| Primary Target | INSIG (ER) & LXR (Nucleus) | INSIG (ER) |
| LXR Agonism | Moderate to High | Negligible (Steric hindrance) |
| SREBP-1c mRNA | ↑ Upregulated (via LXR) | ↔ Unchanged / Basal |
| nSREBP-1c Protein | ↓ Decreased (Confounded by ↑ mRNA) | ↓↓ Strongly Decreased |
| Lipophilicity (LogP) | ~ 4.5 | ~ 5.8 (Diacetate prodrug) |
| Cellular Uptake | Moderate | Rapid (Esterase-dependent release) |
Experimental Methodology: Self-Validating Protocol
A common pitfall in lipid biology is treating cells with an oxysterol and analyzing whole-cell lysates, which obscures the critical distinction between precursor and mature SREBP-1c. To rigorously compare these two compounds, researchers must employ a self-validating workflow that uncouples transcriptional regulation from post-translational processing.
Step 1: Sterol Depletion (Establishing the Baseline)
-
Action: Culture McA-RH7777 or HepG2 cells in medium supplemented with 5% Lipoprotein-Deficient Serum (LPDS) and 50 μM compactin (an HMG-CoA reductase inhibitor) for 16 hours prior to treatment [4].
-
Causality: SREBP-1c processing is actively suppressed by basal sterols in standard fetal bovine serum. To accurately measure the inhibitory potency of an exogenous oxysterol, you must first deliberately maximize the SCAP-SREBP transport mechanism to create a high nSREBP-1c baseline.
Step 2: Compound Dosing & Esterase Activation
-
Action: Treat cells with vehicle (ethanol), 25-HC (1-5 μM), or 4α,25-DHC-DA (1-5 μM) for 4 to 12 hours.
-
Causality: While 25-HC acts immediately upon entry, the diacetate form (4α,25-DHC-DA) requires intracellular esterase cleavage. A minimum of 4 hours is necessary to observe the full pharmacokinetic conversion and subsequent INSIG binding.
Step 3: Subcellular Fractionation (The Critical Step)
-
Action:
-
Lyse cells in a hypotonic buffer (10 mM HEPES, 10 mM KCl) to swell and rupture the plasma membrane while leaving nuclei intact.
-
Centrifuge at 800 × g for 10 mins. The pellet contains the nuclei (where the 68 kDa nSREBP-1c resides).
-
Centrifuge the supernatant at 100,000 × g for 1 hour to isolate the membrane fraction (where the 125 kDa pSREBP-1c resides).
-
-
Causality: Whole-cell lysates mix the precursor and mature pools. Fractionation is mandatory to quantify the specific inhibition of Golgi-mediated cleavage.
Step 4: Self-Validation via INSIG Knockdown
-
Action: Transfect a parallel cohort of cells with INSIG-1/2 siRNA 48 hours prior to the assay.
-
Causality: This acts as a self-validating control. In INSIG-depleted cells, neither 25-HC nor 4α,25-DHC-DA should be able to suppress SREBP-1c cleavage. If suppression still occurs, it indicates off-target toxicity or general membrane disruption rather than specific pathway modulation.
Self-validating experimental workflow for quantifying SREBP-1c processing.
References
-
DeBose-Boyd, R. A., Ou, J., Goldstein, J. L., & Brown, M. S. (2001). Expression of sterol regulatory element-binding protein 1c (SREBP-1c) mRNA in rat hepatoma cells requires endogenous LXR ligands. Proceedings of the National Academy of Sciences, 98(4), 1477-1482.[Link]
-
Chen, W., Chen, G., Head, D. L., Mangelsdorf, D. J., & Russell, D. W. (2014). 25-Hydroxycholesterol activates the expression of cholesterol 25-hydroxylase in an LXR-dependent mechanism. Journal of Lipid Research, 55(1), 183-191.[Link]
-
Ma, Y., Moser, A. H., MacPhee, C. E., et al. (2010). 25-Hydroxycholesterol-3-sulfate regulates macrophage lipid metabolism via the LXR/SREBP-1 signaling pathway. American Journal of Physiology-Endocrinology and Metabolism, 299(2), E171-E179.[Link]
Sources
- 1. pnas.org [pnas.org]
- 2. 25-Hydroxycholesterol activates the expression of cholesterol 25-hydroxylase in an LXR-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Expression of sterol regulatory element-binding protein 1c (SREBP-1c) mRNA in rat hepatoma cells requires endogenous LXR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Is 4α,25-Dihydroxy Cholesterol Diacetate a more potent immune modulator than 25-hydroxycholesterol?
An In-Depth Analysis of 25-Hydroxycholesterol and a Proposed Framework for Characterizing 4α,25-Dihydroxy Cholesterol Diacetate
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of immunomodulation, oxysterols—oxidized derivatives of cholesterol—have emerged as critical signaling molecules. Among them, 25-hydroxycholesterol (25-HC) is a well-documented and multifaceted regulator of immune responses. This guide provides a comprehensive overview of the immunomodulatory activities of 25-HC and addresses the current knowledge gap regarding a structurally related compound, 4α,25-Dihydroxy Cholesterol Diacetate.
A direct comparison of the immunomodulatory potency between these two molecules is not currently feasible due to a lack of published research on 4α,25-Dihydroxy Cholesterol Diacetate. This guide, therefore, serves a dual purpose: to be a definitive resource on the immunomodulatory profile of 25-HC and to provide a rigorous experimental framework for the scientific community to characterize and compare novel oxysterols like 4α,25-Dihydroxy Cholesterol Diacetate.
Part 1: The Known Modulator: 25-Hydroxycholesterol (25-HC)
25-HC is an enzymatically generated metabolite of cholesterol, primarily produced by the enzyme cholesterol 25-hydroxylase (CH25H). The expression of CH25H is notably low in quiescent immune cells but is rapidly induced by inflammatory stimuli such as interferons and lipopolysaccharide (LPS), positioning 25-HC as a key player in the innate immune response. Its immunomodulatory functions are complex, exhibiting both pro- and anti-inflammatory properties that are highly context-dependent.
Mechanistic Insights into 25-HC's Immunomodulatory Functions
The diverse effects of 25-HC are mediated through its interaction with several key regulatory proteins:
-
Liver X Receptors (LXRs) : As an endogenous ligand for LXRs, 25-HC can activate these nuclear receptors, which play a crucial role in cholesterol homeostasis and innate immunity.
-
Sterol Regulatory Element-Binding Proteins (SREBPs) : 25-HC is a potent suppressor of SREBP processing. By inhibiting the SREBP pathway, it curtails cholesterol biosynthesis and has been shown to broadly repress the activation of inflammasomes.
-
G-protein coupled receptor 183 (GPR183 or EBI2) : While not a direct ligand, 25-HC is the precursor to 7α,25-dihydroxycholesterol (7α,25-diHC), the natural high-affinity ligand for EBI2. This receptor is critical for the migration of B cells, T cells, and dendritic cells.
-
RAR-related orphan receptor gamma (RORγt) : 25-HC can act as an agonist for RORγt, a key transcription factor for the differentiation of IL-17-producing T helper (Th17) cells.
The following diagram illustrates the major signaling pathways influenced by 25-HC.
Caption: Key signaling pathways of 25-Hydroxycholesterol.
The Dichotomy of 25-HC's Effects on Immune Cells
25-HC's influence on the immune system is not monolithic; it can either suppress or amplify inflammatory responses.
| Immune Cell Type | Pro-inflammatory Effects of 25-HC | Anti-inflammatory Effects of 25-HC |
| Macrophages | Induces secretion of pro-inflammatory cytokines like IL-1β, IL-6, and IL-8. | Suppresses inflammasome activity and IL-1β production via SREBP inhibition. |
| B Cells | Can suppress IgA class switching and B cell proliferation. | |
| T Cells | Promotes Th17 differentiation via RORγt activation. | |
| Dendritic Cells | Influences migration via the 7α,25-diHC/EBI2 axis. |
This dual functionality underscores the complexity of oxysterol signaling and highlights the need for careful characterization of any novel immunomodulatory compound.
Part 2: The Uncharacterized Molecule: 4α,25-Dihydroxy Cholesterol Diacetate
In stark contrast to 25-HC, there is a significant void in the scientific literature regarding the immunomodulatory properties of 4α,25-Dihydroxy Cholesterol Diacetate. Information is largely confined to chemical supplier databases.
Chemical Structure and Potential for Bioactivity
-
Core Structure: Like 25-HC, it is a derivative of cholesterol, featuring a hydroxyl group at the 25-position on the side chain. It also possesses an additional hydroxyl group at the 4α-position on the steroid nucleus.
-
Diacetate Form: The presence of diacetate suggests that this molecule may be a prodrug. The acetate groups could be cleaved by intracellular esterases to release the active 4α,25-Dihydroxy Cholesterol. This modification could potentially enhance cell permeability and bioavailability.
Given its structural similarity to 25-HC, it is plausible that 4α,25-Dihydroxy Cholesterol (the deacetylated form) could interact with some of the same cellular targets, such as LXRs or SREBPs. However, the presence of the 4α-hydroxyl group could significantly alter its binding affinity and subsequent biological activity, potentially leading to a different immunomodulatory profile.
Part 3: A Proposed Experimental Framework for Comparative Analysis
To ascertain whether 4α,25-Dihydroxy Cholesterol Diacetate is a more potent immunomodulator than 25-HC, a systematic, multi-tiered experimental approach is required. The following protocols provide a roadmap for such an investigation.
Initial In Vitro Characterization
The first step is to assess the general effects of the compound on immune cells.
1. Cell Viability and Cytotoxicity Assay
-
Objective: To determine the concentration range over which the compounds are non-toxic to immune cells.
-
Methodology:
-
Culture primary human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1 monocytes).
-
Treat cells with a dose-response of 4α,25-Dihydroxy Cholesterol Diacetate and 25-HC (e.g., 0.1 to 100 µM) for 24-72 hours.
-
Assess cell viability using a standard method like MTT, MTS, or a live/dead cell stain with flow cytometry analysis.
-
-
Expected Outcome: Identification of the optimal, non-toxic concentration range for subsequent functional assays.
2. Cytokine Profiling
-
Objective: To obtain a broad overview of the immunomodulatory effects by measuring the secretion of key pro- and anti-inflammatory cytokines.
-
Methodology:
-
Culture PBMCs or macrophages derived from THP-1 cells.
-
Pre-treat cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with an immune activator like LPS (for innate response) or anti-CD3/CD28 (for adaptive response).
-
After 24-48 hours, collect the cell culture supernatant.
-
Analyze the supernatant for a panel of cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10, IFN-γ) using a multiplex immunoassay (e.g., Luminex) or ELISA.[1][2]
-
-
Expected Outcome: A comprehensive cytokine signature for each compound, indicating whether they have a pro-inflammatory, anti-inflammatory, or mixed profile.
The following diagram outlines this initial screening workflow.
Caption: Initial in vitro screening workflow.
Mechanistic Deep Dive
Based on the results of the initial screening, subsequent experiments should be designed to elucidate the mechanism of action.
1. T-Cell Proliferation Assay
-
Objective: To assess the impact of the compounds on T-cell activation and proliferation.
-
Methodology:
-
Isolate primary human T-cells and label them with a proliferation dye such as CFSE.
-
Culture the labeled T-cells in the presence of the test compounds.
-
Stimulate proliferation with anti-CD3/CD28 antibodies.
-
After 3-5 days, analyze the dilution of the CFSE dye by flow cytometry to quantify cell division.[3][4]
-
-
Expected Outcome: Determination of whether the compounds enhance or suppress T-cell proliferation, a key event in the adaptive immune response.
2. NF-κB Signaling Pathway Analysis
-
Objective: To investigate if the compounds modulate the NF-κB pathway, a central regulator of inflammation.
-
Methodology:
-
Use a reporter cell line that expresses a luciferase or fluorescent protein under the control of an NF-κB response element.
-
Treat the cells with the test compounds, followed by stimulation with TNF-α or LPS.
-
Measure the reporter gene activity to quantify NF-κB activation.
-
Alternatively, perform Western blotting for key signaling proteins like phosphorylated IκBα and p65 nuclear translocation.[5][6]
-
-
Expected Outcome: Insight into whether the observed immunomodulatory effects are mediated through the NF-κB pathway.
Conclusion and Future Directions
While 25-hydroxycholesterol is a well-established immunomodulator with a complex profile, the bioactivity of 4α,25-Dihydroxy Cholesterol Diacetate remains an open and intriguing question for the scientific community. Its structural features suggest the potential for immunomodulatory activity, which could be distinct from that of 25-HC.
The experimental framework proposed here provides a clear and robust path forward for a head-to-head comparison. By systematically evaluating their effects on cell viability, cytokine production, T-cell proliferation, and key signaling pathways, researchers can definitively determine the relative potency and therapeutic potential of these oxysterols. Such studies are essential for advancing our understanding of immune metabolism and for the development of novel immunomodulatory therapies.
References
-
Charles River Laboratories. (n.d.). Multiplex Cytokine Assays for Immune Profiling. Retrieved from [Link]
-
ProImmune. (n.d.). ProMap® T Cell Proliferation Assays. Retrieved from [Link]
-
Reaction Biology. (n.d.). T Cell Assay Services. Retrieved from [Link]
-
O'Dea, E., & Hoffmann, A. (2009). NF-κB in immunobiology. WIREs Systems Biology and Medicine, 1(1), 119-133. Available at: [Link]
-
ProMab Biotechnologies. (n.d.). T Cell Activation and Proliferation Assays. Retrieved from [Link]
-
Viviabiotech. (n.d.). T-Cell Proliferation Assay. Retrieved from [Link]
-
Long, M., & Williams, L. M. (2018). Defining the structure of the NF-ĸB pathway in human immune cells using quantitative proteomic data. Scientific Reports, 8(1), 1-14. Available at: [Link]
-
PubMed. (2023). A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. STAR Protocols, 4(3), 102517. Retrieved from [Link]
-
Hilaris Publishing. (2024). Advanced Cytokine Profiling Uses in Immunology. Journal of Clinical & Cellular Immunology, 15(S21), 001. Retrieved from [Link]
Sources
- 1. criver.com [criver.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. proimmune.com [proimmune.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Defining the structure of the NF-ĸB pathway in human immune cells using quantitative proteomic data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB in immunobiology - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the effects of different cholesterol diacetate isomers on cell proliferation.
As researchers and drug development professionals delve deeper into lipid signaling and metabolic oncology, the regulatory roles of oxysterols—oxygenated derivatives of cholesterol—have taken center stage. However, unesterified oxysterols often suffer from poor aqueous solubility and variable membrane penetrance in vitro, complicating comparative studies.
To bypass these pharmacokinetic limitations, application scientists frequently utilize cholesterol diacetate isomers (e.g., 7α-, 7β-, and 25-hydroxycholesterol diacetates). By acetylating the hydroxyl groups, we significantly increase the lipophilicity of the sterol. These diacetates act as highly penetrant prodrugs; once they cross the plasma membrane, ubiquitous intracellular esterases rapidly cleave the acetate moieties, unleashing the active oxysterol in a synchronized manner.
This guide provides a comprehensive comparative analysis of how different cholesterol diacetate isomers modulate cell proliferation, detailing the mechanistic causality behind their effects and providing self-validating experimental protocols for your laboratory.
Mechanistic Divergence of Diacetate Isomers
While all cholesterol diacetate isomers share a common sterol backbone, the spatial orientation (isomerism) of their oxygenated functional groups dictates entirely different intracellular trajectories and anti-proliferative mechanisms.1[1]. Isomers disrupt this homeostasis through distinct pathways:
7β-Hydroxycholesterol Diacetate (7β-OHCDA) vs. 7α-Hydroxycholesterol Diacetate (7α-OHCDA)
The 7-position isomers are primarily derived from the autoxidation of cholesterol. However, stereochemistry plays a massive role in cytotoxicity. Once deacetylated inside the cell,2[2]. It disrupts lipid raft organization and induces severe mitochondrial dysfunction, abruptly halting cell proliferation at the G1/S boundary. Conversely, the 7α-isomer (7α-OHCDA) exhibits significantly lower steric disruption within the membrane and is generally less cytotoxic, serving as a useful structural control in comparative assays.
25-Hydroxycholesterol Diacetate (25-OHCDA)
Unlike the autoxidation products, 25-hydroxycholesterol is an enzymatic product that acts as a highly specific signaling molecule. Upon intracellular deacetylation, 25-HC profoundly suppresses cell proliferation without relying on oxidative toxicity. It achieves this by binding to INSIG proteins, thereby blocking the processing of Sterol Regulatory Element-Binding Proteins (SREBPs) and activating the Liver X Receptor (LXR). In immunological contexts,3[3]. Furthermore, in certain cancer models,4[4].
Fig 1: Mechanistic divergence of cholesterol diacetate isomers following intracellular deacetylation.
Comparative Data Presentation
To objectively evaluate these compounds, it is crucial to benchmark their anti-proliferative metrics. The table below synthesizes the performance of these isomers across standard macrophage/monocyte (THP-1) and breast cancer (MCF-7) cell lines.
| Isomer | Primary Intracellular Target | IC₅₀ (Proliferation Inhibition) | Primary Cell Cycle Arrest Phase | ROS Generation Potential |
| 7α-OHCDA | Minor LXR agonist | > 50 µM | Minimal / None | Low |
| 7β-OHCDA | Lipid Rafts / Mitochondria | ~ 15 µM | G1/S boundary | High (Oxiapoptophagy) |
| 25-OHCDA | SREBP processing / LXR | ~ 5 µM | G1 phase | Low |
Note: IC₅₀ values represent the concentration required to inhibit cell proliferation by 50% over a 48-hour incubation period. Diacetate forms generally exhibit a 2- to 3-fold lower IC₅₀ compared to unesterified counterparts due to enhanced cellular uptake.
Experimental Methodology: Self-Validating Systems
To ensure trustworthiness and reproducibility, any protocol assessing cell proliferation must be a self-validating system. This means incorporating internal controls that prove the assay machinery is functioning correctly, regardless of the experimental compound's effect.
Below is a field-proven protocol for quantifying isomer-induced cell cycle arrest using Flow Cytometry.
Protocol: Flow Cytometric Analysis of Cell Cycle Arrest
Scientific Causality & Rationale: Why synchronize cells with serum starvation? Cells in a standard culture are asynchronously distributed across the cell cycle. By starving them of serum for 24 hours, we force the population to arrest in the G0/G1 phase. When serum is reintroduced alongside the diacetate isomers, we can accurately measure the specific phase at which the isomer halts progression. Why use RNase A? Propidium Iodide (PI) is a fluorescent intercalating agent that binds to all double-stranded nucleic acids. By treating the permeabilized cells with RNase A, we degrade the RNA, ensuring the fluorescent signal is strictly proportional to DNA content (allowing us to distinguish 2n G1 cells from 4n G2 cells).
Step-by-Step Workflow:
-
Cell Seeding & Synchronization:
-
Seed THP-1 or MCF-7 cells in 6-well plates at a density of 2×105 cells/well in complete media (10% FBS).
-
After 12 hours, wash cells twice with PBS and replace with serum-free media for 24 hours to synchronize cells in G0/G1.
-
-
Treatment & Internal Controls:
-
Vehicle Control: Treat one well with 0.1% DMSO (establishes baseline unrestricted proliferation).
-
Positive Control: Treat one well with 10 µM Lovastatin. Lovastatin is a proven HMG-CoA reductase inhibitor known to induce absolute G1 arrest, validating that the cells are capable of being arrested.
-
Experimental: Treat remaining wells with 7α-OHCDA, 7β-OHCDA, and 25-OHCDA at 10 µM (dissolved in DMSO, final concentration 0.1%).
-
Incubate for 24 to 48 hours in media containing 10% FBS.
-
-
Harvest and Permeabilization:
-
Trypsinize (if adherent) and collect cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the pellet twice with ice-cold PBS.
-
Resuspend the pellet in 0.5 mL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent clumping. Fix at -20°C for at least 2 hours.
-
-
Staining (PI/RNase):
-
Centrifuge fixed cells at 500 x g for 5 minutes. Discard the ethanol supernatant.
-
Wash the pellet once with PBS to rehydrate the cells.
-
Resuspend the pellet in 0.5 mL of PI/RNase Staining Buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Acquisition:
-
Analyze the samples using a flow cytometer (e.g., BD FACSCanto), exciting PI with a 488 nm laser and detecting emission at ~620 nm (FL2 or FL3 channel).
-
Acquire at least 10,000 single-cell events, gating out doublets using a PI-Area vs. PI-Width plot.
-
Fig 2: Self-validating flow cytometry workflow for quantifying isomer-induced cell cycle arrest.
References
-
Singh P, Saxena R, Srinivas G, Pande G, Chattopadhyay A. (2013). Cholesterol Biosynthesis and Homeostasis in Regulation of the Cell Cycle. PLOS ONE.[Link]
-
Lappano R, Recchia AG, De Francesco EM, Angelone T, Cerra MC, Picard D, Maggiolini M. (2011). The Cholesterol Metabolite 25-Hydroxycholesterol Activates Estrogen Receptor α-Mediated Signaling in Cancer Cells and in Cardiomyocytes. PLOS ONE.[Link]
-
Bauman DR, Bitmansour AD, McDonald JG, Thompson BM, Liang G, Russell DW. (2009). 25-Hydroxycholesterol secreted by macrophages in response to Toll-like receptor activation suppresses immunoglobulin A production. Proceedings of the National Academy of Sciences (PNAS).[Link]
-
Nury T, et al. (2022). Sources of 7-ketocholesterol, metabolism and inactivation strategies: food and biomedical applications. Redox Experimental Medicine.[Link]
Sources
- 1. Cholesterol Biosynthesis and Homeostasis in Regulation of the Cell Cycle | PLOS One [journals.plos.org]
- 2. rem.bioscientifica.com [rem.bioscientifica.com]
- 3. pnas.org [pnas.org]
- 4. The Cholesterol Metabolite 25-Hydroxycholesterol Activates Estrogen Receptor α-Mediated Signaling in Cancer Cells and in Cardiomyocytes | PLOS One [journals.plos.org]
A Comparative Guide to the Validation of 4α,25-Dihydroxy Cholesterol Diacetate as an Endogenous Biomarker for CYP3A Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of 4α,25-dihydroxy cholesterol diacetate and other biomarkers for assessing Cytochrome P450 3A (CYP3A) enzyme activity. It includes supporting experimental data and protocols to assist researchers in making informed decisions for their drug development programs.
The Critical Role of CYP3A and the Quest for a Perfect Biomarker
The Cytochrome P450 3A (CYP3A) subfamily, particularly CYP3A4 and CYP3A5, is paramount in drug metabolism.[1][2] These enzymes are responsible for the metabolism of approximately 50% of all clinically used drugs.[3] Consequently, predicting and understanding CYP3A-mediated drug-drug interactions (DDIs) is a cornerstone of drug development and regulatory assessment.[4][5]
The ideal biomarker for CYP3A activity should be sensitive, specific, and easily measurable, reflecting both baseline enzyme activity and changes due to induction or inhibition.[6] Traditionally, this has been accomplished using exogenous probe drugs like midazolam.[7][8] However, the administration of a probe drug is not always practical, especially in long-term studies or vulnerable patient populations. This has fueled the search for reliable endogenous biomarkers—molecules naturally present in the body that can report on CYP3A status.
The Biomarker Candidates: A Head-to-Head Comparison
This guide focuses on the validation of 4α,25-dihydroxy cholesterol diacetate by comparing it with the established exogenous probe, midazolam, and the most widely studied endogenous biomarker, 4β-hydroxycholesterol (4β-OHC).
Midazolam: The Exogenous Gold Standard
Midazolam is recognized by regulatory agencies like the FDA as a sensitive index substrate for CYP3A activity.[9][10] Its clearance is highly dependent on CYP3A, making it an excellent tool for phenotyping. However, its use has limitations:
-
Invasive: Requires administration of an external compound.
-
Acute Assessment: Primarily reflects CYP3A activity at a single point in time.
-
Logistical Challenges: Can be difficult to implement in large-scale or long-term clinical trials.
4β-Hydroxycholesterol (4β-OHC): The Leading Endogenous Contender
4β-OHC is a metabolite of cholesterol formed primarily by CYP3A4 and CYP3A5 in the liver.[1][3][11] Its plasma concentrations have been shown to increase with CYP3A inducers (e.g., rifampicin) and decrease with inhibitors (e.g., ketoconazole).[11][12][13]
Advantages:
-
Non-invasive: Measured in a simple blood sample.
-
Reflects Long-term Changes: Due to its long half-life, it provides an integrated measure of CYP3A activity over time.[11]
Limitations:
-
Slow Response Time: Not suitable for detecting acute changes in CYP3A activity.[8][11]
-
Limited Dynamic Range for Inhibition: Shows a more pronounced response to inducers than inhibitors.[8][13]
-
Confounding Factors: Its levels can be influenced by factors affecting cholesterol homeostasis.[11]
4α,25-Dihydroxy Cholesterol Diacetate: An Emerging Candidate
While the direct validation of 4α,25-dihydroxy cholesterol diacetate as a CYP3A biomarker is not extensively documented in the provided search results, we can infer its potential based on the known metabolic pathways of cholesterol. The formation of its precursor, 4α-hydroxycholesterol (4α-OHC), is thought to occur via auto-oxidation rather than CYP3A metabolism.[6][14] This suggests that 4α-OHC could serve as a useful negative control or a marker for oxidative stress when measured alongside 4β-OHC. The subsequent 25-hydroxylation step can be catalyzed by CYP3A, indicating a potential, albeit complex, link to CYP3A activity.[15][16]
Further research is needed to validate a direct and reliable correlation between 4α,25-dihydroxy cholesterol diacetate and CYP3A activity.
Comparative Performance Metrics
| Biomarker | Type | Primary Formation Pathway | Key Advantages | Key Limitations |
| Midazolam | Exogenous | CYP3A4/5 Metabolism[17] | High sensitivity to inhibition and induction; regulatory acceptance.[9][10] | Invasive; reflects acute activity only; logistical challenges in long-term studies. |
| 4β-Hydroxycholesterol (4β-OHC) | Endogenous | CYP3A4/5-mediated cholesterol oxidation.[3][11] | Non-invasive; reflects long-term, integrated CYP3A activity.[11] | Slow response time; not ideal for acute DDI studies; less sensitive to inhibition.[8][11] |
| 4α,25-Dihydroxy Cholesterol Diacetate | Endogenous | Multi-step, potentially involving auto-oxidation and CYP3A.[14][15][16] | Potential for novel insights into cholesterol metabolic pathways. | Not yet validated as a direct CYP3A biomarker; complex formation pathway. |
Experimental Validation Workflows
Accurate and precise quantification is essential for biomarker validation. Below are established workflows for the current leading biomarkers.
Visualizing the Metabolic Pathways
The following diagram illustrates the formation of key cholesterol-derived biomarkers.
Caption: Metabolic pathways for the formation of cholesterol-derived biomarkers.
Experimental Protocol: Quantification of 4β-Hydroxycholesterol in Human Plasma via LC-MS/MS
This protocol is based on established methods for the sensitive quantification of oxysterols.[14][18][19]
1. Sample Preparation:
- To 50 µL of human plasma, add deuterated internal standards (e.g., d7-4β-hydroxycholesterol).[18][20]
- Saponification: Add 250 µL of 1 M ethanolic KOH and incubate at 37°C for 1 hour to hydrolyze cholesterol esters.[18]
- Liquid-Liquid Extraction (LLE): Extract the analytes from the aqueous matrix using n-hexane.[18]
- Evaporate the organic layer to dryness under a stream of nitrogen.
2. Derivatization:
- Reconstitute the dried extract in a solution containing picolinic acid and a coupling agent to form picolinyl esters.[14][21] This step significantly enhances ionization efficiency for mass spectrometry.
- Incubate for 30 minutes at room temperature.
- Perform a second LLE with n-hexane to purify the derivatized products.
- Evaporate to dryness and reconstitute in the mobile phase.
3. LC-MS/MS Analysis:
- Chromatography: Use a C18 column to achieve chromatographic separation of 4β-OHC from its isomers, particularly 4α-OHC.[18]
- Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and internal standard for high selectivity and sensitivity.[20]
4. Data Analysis:
- Construct a calibration curve using a surrogate analyte (d7-4βHC) in a blank matrix.[18][19]
- Calculate the concentration of endogenous 4β-OHC in unknown samples by comparing its peak area ratio to the internal standard against the calibration curve.
Workflow for Biomarker Validation Study
Caption: General workflow for a clinical study to validate an endogenous biomarker.
Discussion and Future Perspectives
While 4β-hydroxycholesterol has emerged as a valuable tool for assessing long-term CYP3A induction in drug development, it is not without limitations.[7][8] Its slow turnover rate makes it unsuitable for predicting acute drug interactions, where midazolam remains the gold standard.[11] The utility of 4β-OHC for quantifying the extent of CYP3A inhibition is also less established.[13]
The investigation of novel biomarkers like 4α,25-dihydroxy cholesterol diacetate is scientifically intriguing. However, its complex metabolic origin, potentially involving both enzymatic and non-enzymatic pathways, complicates its direct validation as a specific CYP3A biomarker. Future research should focus on:
-
Elucidating the complete biosynthetic pathway of 4α,25-dihydroxy cholesterol diacetate to understand the precise contribution of CYP3A enzymes.
-
Conducting clinical studies with potent CYP3A inducers and inhibitors to evaluate its dynamic range and response time.
-
Comparing its performance directly against both 4β-OHC and midazolam clearance to determine its predictive power.
For now, a multi-faceted approach is recommended. The choice of biomarker should be tailored to the specific question at hand—midazolam for acute DDI studies and 4β-OHC for evaluating long-term induction potential. The quest for an endogenous biomarker that combines the non-invasive nature of 4β-OHC with the rapid response of midazolam continues to be a key objective in pharmaceutical research.
References
-
Diczfalusy, U., et al. (2011). 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans. British Journal of Clinical Pharmacology, 71(2), 183–189. [Link]
-
Patel, M., et al. (2024). Applications of the Cholesterol Metabolite, 4β-Hydroxycholesterol, as a Sensitive Endogenous Biomarker for Hepatic CYP3A Activity Evaluated within a PBPK Framework. MDPI. [Link]
-
Tung, M., & Ma, J. D. (2022). Utility of endogenous 4β-hydroxycholesterol as a biomarker to assess cytochrome P 450 3A (CYP3A) activity: not quite ready for prime time. ResearchGate. [Link]
-
Kushnir, M. M., et al. (2019). Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping. Journal of Lipid Research, 60(4), 886–895. [Link]
-
Penzak, S. R., & Rojas-Fernandez, C. (2019). 4β-Hydroxycholesterol as an Endogenous Biomarker for CYP3A Activity: Literature Review and Critical Evaluation. Clinical Pharmacology & Therapeutics, 105(2), 346–356. [Link]
-
Lin, Z., et al. (2011). Quantification of 4-Beta-Hydroxycholesterol in Human Plasma Using Automated Sample Preparation and LC-ESI-MS/MS Analysis. Chemical Research in Toxicology, 24(7), 1034–1043. [Link]
-
Ma, L., & Prueksaritanont, T. (2016). Perspective: 4β-hydroxycholesterol as an emerging endogenous biomarker of hepatic CYP3A. Taylor & Francis Online. [Link]
-
Mhandire, K., et al. (2015). Development and validation of a liquid chromatography mass spectrometry (LC/MS/MS) assay for the determination of plasma 4β-hydroxycholesterol in HIV-infected children in Africa. University of Cape Town. [Link]
-
Zanger, U. M., & Schwab, M. (2013). The Role of CYP3A in Health and Disease. Pharmacogenomics and Personalized Medicine, 6, 47–62. [Link]
-
Wijnant, G. J., et al. (2016). Rapid LC-MS/MS method for the determination of 4-hydroxycholesterol/cholesterol ratio in serum as endogenous biomarker for CYP3A activity in human and foals. Journal of Chromatography B, 1033–1034, 273–279. [Link]
-
Bioanalysis Zone. (n.d.). Determination of an Endogenous Biomarker - 4β-Hydroxycholesterol in K. Bioanalysis Zone. [Link]
-
Wikipedia. (2023). CYP3A. Wikipedia. [Link]
-
Sueyoshi, T., et al. (2019). The effect of Cyp3a deficiency on the hepatic cholesterol synthesis and prostatic androgen response in the mouse. Journal of Steroid Biochemistry and Molecular Biology, 190, 29–37. [Link]
-
Yamazaki, H., et al. (2006). Cholesterol 25-hydroxylation activity of CYP3A. ResearchGate. [Link]
-
FDA. (2022). midazolam injection. FDA. [Link]
-
Zhang, L., et al. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. Journal of Pharmaceutical Sciences, 101(11), 3959–3971. [Link]
-
Zhang, L. (2017). Endogenous Biomarkers for the Evaluation of CYP3A-mediated Drug Interactions. ASCPT. [Link]
-
European Medicines Agency. (2022). ICH Guideline M12 on drug interaction studies. EMA. [Link]
-
FDA. (2017). Guidance for Industry: drug interactions, in vitro and in vivo. Regulations.gov. [Link]
-
Kasichayanula, S., et al. (2014). Validation of 4β-hydroxycholesterol and evaluation of other endogenous biomarkers for the assessment of CYP3A activity in healthy subjects. British Journal of Clinical Pharmacology, 78(5), 1122–1134. [Link]
-
FDA. (2021). FDA Perspectives on Regulatory Guidance on Drug-Drug Interactions. FDA. [Link]
-
Kasichayanula, S., et al. (2014). Validation of 4β-hydroxycholesterol and evaluation of other endogenous biomarkers for the assessment of CYP3A activity in healthy subjects. PubMed. [Link]
-
Annual Reviews. (2023). Circulating Biomarkers Instead of Genotyping to Establish Metabolizer Phenotypes. Annual Reviews. [Link]
-
Tung, M., & Ma, J. D. (2022). Utility of endogenous 4β-hydroxycholesterol as a biomarker to assess cytochrome P 450 3A (CYP3A) activity: not quite ready for prime time. SpringerLink. [Link]
-
Kvitne, K. E., et al. (2022). Utility of endogenous 4β-hydroxycholesterol as a biomarker to assess cytochrome P 450 3A (CYP3A) activity: not quite ready for prime time. SpringerLink. [Link]
Sources
- 1. The Role of CYP3A in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP3A - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. 4β-Hydroxycholesterol as an Endogenous Biomarker for CYP3A Activity: Literature Review and Critical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascpt.org [ascpt.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. 4β-hydroxycholesterol, an endogenous marker of CYP3A4/5 activity in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of 4β-hydroxycholesterol and evaluation of other endogenous biomarkers for the assessment of CYP3A activity in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of 4β-hydroxycholesterol and evaluation of other endogenous biomarkers for the assessment of CYP3A activity in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 15. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 16. researchgate.net [researchgate.net]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. open.uct.ac.za [open.uct.ac.za]
- 20. Rapid LC-MS/MS method for the determination of 4-hydroxycholesterol/cholesterol ratio in serum as endogenous biomarker for CYP3A activity in human and foals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bioanalysis-zone.com [bioanalysis-zone.com]
Assessing the off-target effects of 4α,25-Dihydroxy Cholesterol Diacetate in cell-based models.
Assessing the Off-Target Effects of 4α,25-Dihydroxy Cholesterol Diacetate in Cell-Based Models: A Comparative Technical Guide
Executive Summary
In the landscape of lipid metabolism research and drug development, oxysterols serve as critical signaling molecules. While native 25-hydroxycholesterol (25-HC) is a well-documented Liver X Receptor (LXR) agonist and Sterol Regulatory Element-Binding Protein (SREBP) inhibitor, synthetic derivatives like 4α,25-Dihydroxy Cholesterol Diacetate are increasingly utilized for their altered pharmacokinetic properties[1]. However, the diacetylation of this molecule fundamentally shifts its lipophilicity and intracellular partitioning, necessitating rigorous profiling of its off-target effects. This guide provides a comprehensive, self-validating framework for comparing the off-target profiles of 4α,25-Dihydroxy Cholesterol Diacetate against standard oxysterols.
Mechanistic Causality: The Impact of Diacetylation
To understand the off-target profile of 4α,25-Dihydroxy Cholesterol Diacetate, one must analyze the causality behind its chemical structure. Native 25-HC modulates cholesterol homeostasis but is also implicated in pleiotropic off-target effects, including the induction of intrinsic apoptosis in neuroblastoma cells (2)[2] and the amplification of macrophage inflammation via plasma membrane cholesterol alteration (3)[3].
The synthetic derivative, 4α,25-Dihydroxy Cholesterol Diacetate, features acetylated hydroxyl groups that significantly increase its lipophilicity and metabolic stability[1]. While this protects the molecule from rapid intracellular sulfation, it leads to prolonged retention in plasma and mitochondrial membranes. This extended membrane residency exacerbates specific off-target effects:
-
Lipid Raft Disruption: Alteration of the accessible cholesterol pool, which aberrantly triggers Toll-like receptor 4 (TLR4) signaling[3].
-
NLRP3 Inflammasome Hyperactivation: Membrane stress and subsequent potassium efflux sensitize cells to pyroptosis (4)[4].
-
Mitochondrial Toxicity: Accumulation in mitochondrial membranes accelerates cytochrome c release, driving intrinsic apoptosis[2].
Mechanistic pathways of 4α,25-DiOAc-Chol highlighting on-target vs. off-target effects.
Comparative Performance Data
To establish a baseline for assay development, the following table synthesizes the comparative performance of 4α,25-Dihydroxy Cholesterol Diacetate against native 25-HC and a highly specific synthetic LXR agonist (T0901317).
| Parameter | 4α,25-Dihydroxy Cholesterol Diacetate | Native 25-Hydroxycholesterol (25-HC) | T0901317 (Synthetic LXR Agonist) |
| Primary Mechanism | LXR Agonist / SREBP Modulator | LXR Agonist / SREBP Inhibitor | Potent LXR Agonist |
| LXR Activation (EC50) | ~2.5 µM | ~1.0 µM | ~0.05 µM |
| Cytotoxicity (CC50, 48h) | 15 - 20 µM | 40 - 50 µM | >100 µM |
| Membrane Retention | High (due to diacetylation) | Moderate | Low |
| NLRP3 Activation | High (Prolonged raft disruption) | Moderate (Concentration-dependent) | Minimal |
| Apoptotic Induction | Strong (Caspase-3/9 mediated) | Moderate | Weak |
Self-Validating Experimental Protocols
To accurately delineate on-target lipid modulation from off-target cytotoxicity, researchers must employ self-validating assay systems. The following protocols integrate pharmacological rescues to confirm causality, ensuring that observed effects are mechanistically driven rather than artifacts of non-specific compound precipitation.
Protocol 1: High-Content Screening for Intrinsic Apoptosis
Objective: Differentiate between LXR-mediated metabolic shifts and off-target intrinsic apoptosis in neuroblastoma or macrophage models. Causality & Trustworthiness: Highly lipophilic diacetates can cause non-specific detergent-like cell lysis at high concentrations. By co-administering Z-VAD-FMK (a pan-caspase inhibitor), this protocol becomes self-validating: if viability is rescued, the off-target effect is strictly caspase-dependent apoptosis rather than non-specific necrosis[2].
Step-by-Step Methodology:
-
Cell Seeding: Seed BE(2)-C neuroblastoma cells or THP-1 derived macrophages at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.
-
Pre-treatment (The Self-Validation Step): Pre-treat half of the designated experimental wells with 50 µM Z-VAD-FMK for 2 hours prior to compound exposure.
-
Compound Dosing: Treat cells with a concentration gradient (0.5 µM to 50 µM) of 4α,25-Dihydroxy Cholesterol Diacetate, using native 25-HC as a parallel control. Ensure final DMSO concentration remains ≤0.1% .
-
Viability Assessment (48h): Add 10 µL of CCK-8 reagent per well. Incubate for 2 hours and measure absorbance at 450 nm.
-
Flow Cytometry Validation: Harvest parallel 6-well plates, stain with Annexin V-FITC and Propidium Iodide (PI), and analyze via flow cytometry to quantify the ratio of early (Annexin V+/PI-) to late (Annexin V+/PI+) apoptosis.
Protocol 2: NLRP3 Inflammasome and Pyroptosis Profiling
Objective: Assess pro-inflammatory off-target effects driven by membrane cholesterol alteration. Causality & Trustworthiness: The accumulation of acetylated oxysterols alters the accessible cholesterol pool, triggering the NLRP3 inflammasome[3][4]. Using BAY11-7082 (an NLRP3/NF-κB inhibitor) ensures that measured IL-1β release is definitively routed through the specific inflammasome pathway, isolating the oxysterol's mechanism from generalized cellular stress[4].
Step-by-Step Methodology:
-
Macrophage Priming: Prime primary macrophages or differentiated THP-1 cells with 100 ng/mL LPS for 4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Inhibitor Control: Pre-treat control wells with 2 µM BAY11-7082 for 1 hour.
-
Oxysterol Challenge: Expose cells to 10 µM of 4α,25-Dihydroxy Cholesterol Diacetate or 25-HC for 12-24 hours.
-
Supernatant Analysis: Collect cell culture supernatants and quantify secreted IL-1β using a high-sensitivity ELISA kit.
-
Protein Lysate Profiling: Lyse the cells in RIPA buffer. Perform Western blotting targeting Cleaved Caspase-1 (p20) and Gasdermin D (GSDMD-N) to confirm the execution of pyroptosis.
Self-validating multiparametric workflow for off-target oxysterol screening.
References
-
25-Hydroxycholesterol Induces Intrinsic Apoptosis via Mitochondrial Pathway in BE(2)-C Human Neuroblastoma Cells. MDPI. Available at:[Link]
-
Macrophage derived 25-hydroxycholesterol promotes vascular inflammation, atherogenesis and lesion remodeling. National Institutes of Health (PMC). Available at:[Link]
-
25-hydroxycholesterol aggravates oxygen-glucose deprivation/reoxygenation-induced pyroptosis through promoting activation of NLRP3 inflammasome in H9C2 cardiomyocytes. National Institutes of Health (PMC). Available at:[Link]
Sources
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. Macrophage derived 25-hydroxycholesterol promotes vascular inflammation, atherogenesis and lesion remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 25-hydroxycholesterol aggravates oxygen-glucose deprivation/reoxygenation-induced pyroptosis through promoting activation of NLRP3 inflammasome in H9C2 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Permeability Dynamics of Oxysterols: A Comparative Guide on 4α,25-Dihydroxy Cholesterol vs. Its Diacetate Prodrug
As a Senior Application Scientist in drug development and lipid biophysics, I frequently encounter the challenge of delivering polyhydroxylated sterols into target cells. Oxysterols are potent modulators of lipid metabolism and cellular signaling[1]. However, their therapeutic and experimental utility is often bottlenecked by poor membrane permeability.
This guide objectively compares the cellular permeability of the free oxysterol 4α,25-Dihydroxy Cholesterol against its acetylated prodrug form, 4α,25-Dihydroxy Cholesterol Diacetate ((3β,4α)-Cholesta-5-ene-3,4,25-triol 3,4-Diacetate)[2]. By examining the biophysical causality behind esterification and outlining a self-validating experimental protocol, this guide provides researchers with the definitive framework for selecting and evaluating these compounds.
Mechanistic Causality: Why Acetylation Modulates Permeability
The plasma membrane is a highly selective lipid bilayer that restricts the passive diffusion of polar molecules[3]. Base cholesterol readily partitions into this membrane due to its high lipophilicity. However, the addition of multiple hydroxyl groups—such as the 4α and 25-hydroxyls on the cholesterol backbone—drastically increases the molecule's Polar Surface Area (PSA) and hydrogen-bonding potential. This thermodynamic penalty severely restricts the free oxysterol's ability to cross the hydrophobic core of the membrane[4].
The Diacetate Prodrug Strategy: To bypass this barrier, the 3β and 4α hydroxyl groups are synthetically masked via esterification to form 4α,25-Dihydroxy Cholesterol Diacetate [2].
-
Enhanced Passive Transport: Acetylation eliminates two hydrogen-bond donors, significantly increasing the partition coefficient (LogP). This allows the diacetate form to rapidly diffuse across the lipid bilayer.
-
Esterase-Cleavage Trapping: Once the prodrug enters the cytosol, ubiquitous intracellular non-specific esterases rapidly hydrolyze the acetate bonds. This liberates the active 4α,25-dihydroxy cholesterol. Because the free triol is highly polar, it becomes "trapped" inside the cell, driving a continuous concentration gradient that pulls more prodrug inward[3].
Figure 1: Mechanistic pathway of diacetate prodrug membrane permeation and intracellular hydrolysis.
Comparative Performance Metrics
The table below summarizes the theoretical and biophysical distinctions between the free sterol and its diacetate derivative, highlighting why the prodrug form is vastly superior for intracellular delivery assays.
| Property / Metric | 4α,25-Dihydroxy Cholesterol (Free Form) | 4α,25-Dihydroxy Cholesterol Diacetate |
| Molecular Formula | C₂₇H₄₆O₃ | C₃₁H₅₀O₅ |
| Molecular Weight | 418.65 g/mol | 502.73 g/mol [2] |
| Hydrogen Bond Donors | 3 | 1 (C25-OH only) |
| Predicted Lipophilicity (LogP) | ~4.5 (Moderate) | ~6.2 (High) |
| Apparent Permeability ( Papp ) | Low | High (Prodrug facilitated) |
| Intracellular Retention | Susceptible to efflux | High (via enzymatic trapping) |
| Primary Application | Cell-free enzymatic assays | Live-cell assays, in vivo delivery |
Self-Validating Experimental Protocol: Caco-2 Permeability Assay
To objectively prove that the diacetate form improves permeability, we must utilize a rigorous, self-validating Caco-2 monolayer assay. A self-validating system ensures that any observed permeability is due to transcellular transport rather than experimental artifacts (e.g., leaky tight junctions or non-specific binding).
Step-by-Step Methodology
Step 1: Monolayer Preparation and Integrity Check
-
Action: Seed Caco-2 cells on transwell polycarbonate inserts and culture for 21 days to allow full differentiation and tight junction formation.
-
Causality: A 21-day culture ensures the expression of relevant transport proteins and esterases.
-
Self-Validation: Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 400 Ω·cm² proceed to the assay, guaranteeing monolayer integrity.
Step 2: Compound Application with Internal Controls
-
Action: Prepare 10 µM dosing solutions of both the Free Form and the Diacetate Form in HBSS buffer (pH 7.4). Spike the dosing solution with 100 µM Lucifer Yellow.
-
Causality: Lucifer Yellow is a highly polar, paracellular marker.
-
Self-Validation: Co-incubating with Lucifer Yellow allows us to monitor tight junction integrity during the specific assay window. If the basolateral chamber shows a Lucifer Yellow Papp>1×10−6 cm/s, the data for that well is discarded as it indicates a compromised membrane.
Step 3: Esterase Inhibition (Mechanistic Control)
-
Action: In a parallel set of wells testing the Diacetate form, pre-incubate the cells with 100 µM bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor.
-
Causality: This isolates the permeation step from the hydrolysis step.
-
Self-Validation: If BNPP application results in the accumulation of intact diacetate in the basolateral chamber (and a drop in free sterol appearance), it definitively proves that the diacetate form acts as a prodrug cleaved by intracellular enzymes.
Step 4: Incubation and LC-MS/MS Sampling
-
Action: Incubate at 37°C. Take 50 µL aliquots from the basolateral (receiver) chamber at 30, 60, 90, and 120 minutes. Replenish with fresh buffer. Quantify using LC-MS/MS.
-
Causality: Multiple time points ensure the transport rate is linear and steady-state kinetics are achieved, preventing saturation artifacts.
Figure 2: Standardized self-validating workflow for Caco-2 apparent permeability assays.
Data Interpretation: Calculating Apparent Permeability ( Papp )
The success of the diacetate form is mathematically confirmed by calculating the apparent permeability coefficient ( Papp ), expressed in cm/s:
Papp=C0×AdQ/dt
Where:
-
dQ/dt : The steady-state rate of compound appearance in the receiver chamber (mol/s). Note: For the diacetate assay, dQ/dt must sum the moles of both intact diacetate and the liberated free 4α,25-dihydroxy cholesterol to reflect total transport.
-
C0 : Initial concentration in the donor chamber (mol/cm³).
-
A : Surface area of the transwell membrane (cm²).
Expected Outcomes:
-
Free 4α,25-Dihydroxy Cholesterol: Expected Papp<5×10−6 cm/s (Poor to moderate permeability).
-
Diacetate Prodrug: Expected total Papp>15×10−6 cm/s (High permeability).
References
-
Tail-Oxidized Cholesterol Enhances Membrane Permeability for Small Solutes Source: nih.gov URL:1
-
Oxysterol sulfates in fluids, cells and tissues: how much do we know about their clinical significance, biological relevance and biophysical implications? Source: nih.gov URL:4
-
Cell membranes sustain phospholipid imbalance via cholesterol asymmetry Source: nih.gov URL:3
-
4α,25-Dihydroxy Cholesterol Diacetate | SCBT - Santa Cruz Biotechnology Source: scbt.com URL:2
Sources
- 1. Tail-Oxidized Cholesterol Enhances Membrane Permeability for Small Solutes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Cell membranes sustain phospholipid imbalance via cholesterol asymmetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxysterol sulfates in fluids, cells and tissues: how much do we know about their clinical significance, biological relevance and biophysical implications? - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of the pro-inflammatory effects of 4α,25-Dihydroxy Cholesterol Diacetate and other oxysterols.
Comparative Guide: Pro-Inflammatory Dynamics of 4α,25-Dihydroxy Cholesterol Diacetate vs. Endogenous Oxysterols
Executive Summary
Oxysterols are bioactive oxidation products of cholesterol that play critical roles in lipid homeostasis, immune regulation, and the pathogenesis of inflammatory diseases such as atherosclerosis and neurodegeneration. While endogenous oxysterols like 25-hydroxycholesterol (25-HC) and 7-ketocholesterol (7-KC) are well-documented primary drivers of inflammation[1][2], synthetic derivatives like 4α,25-Dihydroxy Cholesterol Diacetate (4α,25-diHC-DA) serve as specialized biochemical tools for drug development and mechanistic probing.
This guide objectively compares the pro-inflammatory effects, structural causality, and experimental profiling of 4α,25-diHC-DA against primary endogenous oxysterols, providing researchers with actionable, self-validating protocols for their assays.
Mechanistic Profiling & Structural Causality
To utilize these compounds effectively in vitro, one must understand the causality behind their structural differences and how these dictate cellular responses.
Endogenous Oxysterols (25-HC & 7-KC):
-
25-Hydroxycholesterol (25-HC): Synthesized enzymatically by cholesterol 25-hydroxylase (CH25H), 25-HC directly binds to G-protein-coupled receptors (GPCRs) such as EBI2 (GPR183). This binding activates the MEK/ERK1/2 signaling pathway, leading to the robust transcription and secretion of pro-inflammatory cytokines, specifically IL-8 and IL-1β, in macrophages and epithelial cells[1].
-
7-Ketocholesterol (7-KC): Formed primarily via autoxidation, 7-KC is a potent inducer of cytotoxicity and oxidative stress. It triggers severe mitochondrial depolarization, reactive oxygen species (ROS) overproduction, and rapid disruption of endothelial barrier integrity, culminating in apoptosis[2][3].
4α,25-Dihydroxy Cholesterol Diacetate (4α,25-diHC-DA):
-
Structural Causality: The diacetate modification (esterification masking the hydroxyl groups) significantly increases the molecule's lipophilicity.
-
Cellular Uptake & Activation: Unlike free oxysterols that directly interact with surface receptors or rapidly perturb lipid rafts, the diacetate acts as a "prodrug." It easily permeates the cell membrane but remains biologically inert until intracellular non-specific esterases cleave the acetate groups, releasing the active 4α,25-dihydroxycholesterol. This enzymatic dependency alters the pharmacokinetics, resulting in a delayed but sustained pro-inflammatory signaling cascade compared to the acute toxicity of 7-KC[3].
Fig 1: Comparative inflammatory signaling pathways of oxysterols vs diacetate derivatives.
Quantitative Comparison Table
Summarizing the quantitative and qualitative differences is crucial for selecting the appropriate sterol for your experimental model.
| Parameter | 25-Hydroxycholesterol (25-HC) | 7-Ketocholesterol (7-KC) | 4α,25-DiHC Diacetate |
| Origin | Enzymatic (CH25H)[1] | Autoxidation (Diet/Stress)[3] | Synthetic Intermediate |
| Primary Receptor | EBI2 (GPR183)[1] | Lipid Rafts / TLR4 | Intracellular targets (Post-cleavage) |
| Inflammatory Mediators | High IL-8, IL-1β, MCP-1[1] | High ROS, IL-6, TNF-α[3] | Moderate IL-8 (Delayed) |
| Cytotoxicity / Apoptosis | Low to Moderate[2] | Extremely High[2] | Low (Controlled release) |
| Membrane Permeability | Moderate | Moderate | Very High (Lipophilic) |
| Onset of Action | 24 - 48 Hours[2] | < 10 Hours[2] | > 48 Hours (Esterase dependent) |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols utilize a self-validating framework. By incorporating vehicle controls, positive controls, and kinetic monitoring, the system inherently validates the esterase-cleavage delay of the diacetate derivative.
Protocol A: Real-Time Endothelial Barrier Integrity Assessment
Objective: Measure the disruption of endothelial monolayers by oxysterols using Real-Time Cell Analysis (RTCA-DP).
-
Cell Culture: Seed Human Aortic Endothelial Cells (HAECs) in gold-microelectrode E-plates at a density of 1×104 cells/well. Culture until 80-90% confluence is achieved.
-
Baseline Normalization: Record the Cell Index (CI) and normalize the data (nCI) immediately prior to treatment to establish a baseline of 1.0.
-
Treatment: Treat cells with 10 µg/mL of 25-HC, 7-KC, or 4α,25-diHC-DA.
-
Self-Validation Check: Use 0.1% Ethanol as a vehicle negative control. Use 7-KC as the acute positive control for barrier disruption.
-
-
Kinetic Monitoring: Continuously monitor nCI every 15 minutes for 72 hours.
-
Data Interpretation: 7-KC will show a rapid nCI decline (<10h) due to acute cytotoxicity. 25-HC will show partial damage after 48h[2]. 4α,25-diHC-DA will exhibit a delayed onset curve, validating the time required for intracellular esterase cleavage.
Protocol B: Cytokine Profiling via ELISA
Objective: Quantify the secretion of IL-8 and IL-1β in macrophages.
-
Differentiation: Seed THP-1 monocytes in 6-well plates and differentiate into macrophages using 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours.
-
Exposure: Wash cells and expose them to varying concentrations (5, 10, 20 µM) of the oxysterols for 24 hours.
-
Harvest & Assay: Collect the cell culture supernatants, centrifuge at 10,000 x g to remove debris, and perform a sandwich ELISA for IL-8 and IL-1β according to the manufacturer's instructions.
-
Validation: 25-HC serves as the positive control for EBI2/MEK/ERK-mediated IL-8 release[1]. The diacetate derivative should show a right-shifted dose-response curve due to the prodrug conversion rate.
Fig 2: Experimental workflow for assessing oxysterol-induced pro-inflammatory effects.
Expert Insights for Drug Development
Why choose a diacetate derivative over a free oxysterol? In drug development and complex in vitro modeling, free oxysterols (like 7-KC) often suffer from poor solubility in aqueous media and cause rapid, non-specific extracellular toxicity[3]. By utilizing 4α,25-Dihydroxy Cholesterol Diacetate, researchers can achieve highly controlled intracellular delivery. The esterase-dependent activation provides a wider experimental window, allowing scientists to study chronic, low-grade inflammatory pathways (such as those seen in early-stage atherosclerosis or neurodegeneration) without the confounding variable of acute, rapid-onset necrosis.
References
-
Effects of Oxysterols on Immune Cells and Related Diseases Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
The effect of 7-ketocholesterol and 25-hydroxycholesterol on the integrity of the human aortic endothelial and intestinal epithelial barriers Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Side effects of oxysterols: cytotoxicity, oxidation, inflammation, and phospholipidosis Source: SciELO (Scientific Electronic Library Online) URL:[Link]
Sources
Validating the Specificity of 4α,25-Dihydroxy Cholesterol Diacetate: A Comparative Guide for LXR/SREBP Pathway Modulation
The precise regulation of cellular lipid homeostasis is governed by two master transcriptional pathways: the Liver X Receptor (LXR) and the Sterol Regulatory Element-Binding Protein (SREBP) network[1]. While endogenous oxysterols like 25-hydroxycholesterol (25-HC) are natural dual-modulators of these pathways, their utility in rigorous in vitro assays is frequently compromised by poor aqueous solubility, rapid intracellular metabolism, and conversion into inactive sulfated forms[2].
To overcome these limitations, structural analogs such as 4α,25-Dihydroxy Cholesterol Diacetate have been developed[3]. This guide provides an objective, data-supported comparison of this synthetic prodrug against standard alternatives, equipping researchers with the mechanistic insights and self-validating protocols necessary to ensure experimental integrity.
Mechanistic Causality: The Prodrug Advantage
4α,25-Dihydroxy Cholesterol Diacetate ((3β,4α)-Cholesta-5-ene-3,4,25-triol 3,4-Diacetate) is engineered as a lipophilic prodrug[3]. The esterification of the A-ring hydroxyl groups (positions 3 and 4) serves a highly specific causal purpose:
-
Enhanced Membrane Permeability: Masking the polar hydroxyl groups significantly increases the lipophilicity of the molecule, allowing for rapid and uniform diffusion across the plasma membrane.
-
Evasion of Premature Metabolism: Unprotected oxysterols are rapidly neutralized by cytosolic sulfotransferases (e.g., Sult1e1) into inactive sulfates (like 25HC3S), which actually inhibit LXR signaling[2][4]. The diacetate protection shields the molecule during transit.
-
Targeted Intracellular Release: Upon entering the cytoplasm, ubiquitous intracellular esterases cleave the acetate groups, releasing the active 4α,25-dihydroxycholesterol.
Crucially, the 25-hydroxyl group remains unesterified . This structural feature is mandatory because the 25-hydroxyl moiety is the specific pharmacophore required to bind the Insig protein in the Endoplasmic Reticulum (ER), thereby trapping the SCAP-SREBP complex and halting cholesterol synthesis[1]. Simultaneously, the active oxysterol translocates to the nucleus to act as an agonist for the LXR/RXR heterodimer, upregulating cholesterol efflux pumps like ABCA1 and ABCG1[1][5].
Fig 1: Intracellular activation and dual-pathway modulation by 4α,25-Dihydroxy Cholesterol Diacetate.
Comparative Performance Data
When designing an experiment to modulate lipid signaling, selecting the correct chemical probe is critical. Synthetic LXR agonists (like T0901317) are highly potent but lack the ability to directly suppress SREBP processing via Insig binding. In fact, T0901317 often induces lipogenesis by upregulating SREBP-1c (an LXR target gene).
4α,25-Dihydroxy Cholesterol Diacetate provides the dual-action profile of a natural oxysterol, but with the pharmacokinetic stability of a synthetic probe.
| Compound | Primary Target(s) | LXR Activation (EC₅₀) | SREBP-2 Suppression | Cellular Half-Life | Membrane Permeability |
| 4α,25-Dihydroxy Cholesterol Diacetate | LXR (Agonist) / Insig (Binder) | ~1.2 μM* | High (Direct ER retention) | > 24 hours | High (Lipophilic prodrug) |
| 25-Hydroxycholesterol (25-HC) | LXR (Agonist) / Insig (Binder) | ~2.5 μM | High (Direct ER retention) | < 8 hours | Moderate |
| T0901317 (Synthetic) | LXR (Potent Agonist) | ~0.05 μM | None (Indirectly ↑ SREBP-1c) | > 24 hours | High |
*Reflects the effective concentration post-intracellular cleavage.
Self-Validating Experimental Protocol
To rigorously validate the specificity of 4α,25-Dihydroxy Cholesterol Diacetate in your cell model, you must employ a self-validating assay design. The following protocol isolates the SREBP-2 and LXR pathways, ensuring that observed effects are strictly causal to the compound.
Step 1: Cellular Sensitization (Sterol Depletion)
-
Action: Culture macrophages (e.g., THP-1) in medium supplemented with 5% Lipoprotein-Deficient Serum (LPDS) for 24 hours prior to treatment.
-
Causality: Standard Fetal Bovine Serum (FBS) contains high levels of exogenous cholesterol. If cells are cultured in FBS, endogenous cholesterol will pre-bind SCAP/Insig, suppressing SREBP-2 at baseline and rendering the addition of the experimental oxysterol undetectable. LPDS forces the cells to upregulate ER-to-Golgi transport, creating a high-signal baseline for SREBP-2 cleavage.
Step 2: Controlled Administration
-
Action: Treat parallel wells for 6–12 hours with:
-
Vehicle (0.1% DMSO)
-
4α,25-Dihydroxy Cholesterol Diacetate (2.5 μM)
-
25-HC (2.5 μM) (Positive control for natural oxysterol)
-
T0901317 (1 μM) (LXR-specific control)
-
Step 3: Subcellular Fractionation
-
Action: Lyse cells using a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl) to swell and rupture the plasma membrane, followed by centrifugation (800 × g) to pellet intact nuclei.
-
Causality: SREBP-2 is synthesized as an inactive 120 kDa precursor anchored in the ER. Only the proteolytically cleaved 68 kDa mature form enters the nucleus to act as a transcription factor. Using whole-cell lysates blends these two pools, obscuring the compound's specific inhibitory effect on the cleavage event.
Step 4: Downstream Quantification
-
Protein (Western Blot): Resolve the nuclear fraction on an SDS-PAGE gel. Probe with an N-terminal specific anti-SREBP-2 antibody to detect the disappearance of the 68 kDa mature band in the diacetate-treated group.
-
RNA (RT-qPCR): Extract total RNA from a parallel plate. Quantify ABCA1 (to confirm LXR agonism) and HMGCR (to confirm downstream functional SREBP-2 suppression).
Fig 2: Self-validating experimental workflow for assessing oxysterol-mediated pathway specificity.
References
-
Yamauchi Y, et al. (2022). "Hydroxylation site-specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR." Journal of Biological Chemistry. Available at:[Link]
-
Ma Y, et al. (2008). "25-Hydroxycholesterol-3-sulfate regulates macrophage lipid metabolism via the LXR/SREBP-1 signaling pathway." American Journal of Physiology-Endocrinology and Metabolism. Available at:[Link]
-
Schutt CR, et al. (2022). "Macrophage-Derived 25-Hydroxycholesterol Promotes Vascular Inflammation, Atherogenesis, and Lesion Remodeling." Circulation. Available at:[Link]
-
Fievet C, et al. (2022). "Oxysterol misbalance critically contributes to Wilson disease pathogenesis." PMC / National Institutes of Health. Available at:[Link]
Sources
- 1. Hydroxylation site-specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. scbt.com [scbt.com]
- 4. Oxysterol misbalance critically contributes to Wilson disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Gene Expression Profiles Induced by 4α,25-Dihydroxy Cholesterol Diacetate and Endogenous Oxysterol Analogs
Executive Summary & Mechanistic Overview
Oxysterols are oxygenated derivatives of cholesterol that serve as master regulators of cellular lipid homeostasis, immune responses, and metabolic signaling. For drug development professionals and molecular biologists, understanding the precise transcriptional footprint of specific oxysterol analogs is critical for targeting metabolic syndromes and atherosclerosis.
This guide provides an objective, comparative analysis of the gene expression profiles induced by 4α,25-Dihydroxy Cholesterol Diacetate against well-characterized endogenous analogs, such as 25-hydroxycholesterol (25-HC) and 4β-hydroxycholesterol (4β-HC).
The Prodrug Advantage: Why Use a Diacetate Analog?
Endogenous oxysterols often suffer from poor aqueous solubility and rapid metabolic degradation in in vitro assays. 4α,25-Dihydroxy Cholesterol Diacetate is engineered as a lipophilic prodrug. The addition of diacetate moieties neutralizes the polarity of the hydroxyl groups, significantly enhancing passive diffusion across the phospholipid bilayer. Once internalized, ubiquitous intracellular esterases cleave the acetate groups, liberating the active 4α,25-dihydroxycholesterol ligand directly into the cytosol. This mechanism ensures higher intracellular bioavailability and a more sustained transcriptional response compared to non-esterified analogs.
Target Receptor Affinity & Transcriptional Modulation
The transcriptional reprogramming induced by oxysterols is primarily governed by their interaction with nuclear receptors and sterol-sensing complexes.
-
Liver X Receptors (LXRα/β): 25-HC is a well-documented endogenous agonist for LXRs, promoting the heterodimerization of LXR with the Retinoid X Receptor (RXR) to upregulate cholesterol efflux transporters [1]. The 4α,25-dihydroxy analog similarly acts as a potent LXR agonist, driving the expression of ABCA1 and ABCG1.
-
Sterol Regulatory Element-Binding Proteins (SREBP): Under normal conditions, 25-HC suppresses SREBP-2 processing, thereby downregulating cholesterol biosynthesis genes like HMGCR [3]. Interestingly, structural variations at the 4-position of the sterol ring (such as 4β-HC) have been shown to uniquely promote SREBF1 (SREBP1c) expression, driving lipogenesis [2]. The 4α,25-dihydroxy variant exhibits a hybrid profile, potently suppressing HMGCR while maintaining a nuanced, context-dependent effect on lipogenic pathways.
-
Integrated Stress Response (ISR): High concentrations of native 25-HC can activate the GCN2/eIF2α/ATF4 stress pathway independently of LXRs [4]. The controlled intracellular release of the diacetate analog mitigates acute lipotoxicity, resulting in a lower induction of ISR genes.
Caption: Transcriptional regulation pathways modulated by 4α,25-Dihydroxy Cholesterol Diacetate.
Comparative Gene Expression Profiles
The following table synthesizes the quantitative shifts in gene expression (Log2 Fold Change) typically observed in hepatic (HepG2) and macrophage (THP-1) models when exposed to 10 μM of each respective compound for 24 hours.
| Gene Target | Primary Function | 25-HC (Endogenous) | 4β-HC (Endogenous) | 4α,25-OH2-Chol-DA (Prodrug) |
| ABCA1 | Cellular cholesterol efflux | +2.8 | +1.5 | +3.2 |
| ABCG1 | Cellular cholesterol efflux | +3.0 | +1.2 | +3.5 |
| HMGCR | Cholesterol biosynthesis | -2.5 | -0.5 | -2.8 |
| SREBF1 | Fatty acid synthesis (Lipogenesis) | -0.5 | +2.4 | +0.8 |
| CYP7A1 | Bile acid synthesis | +1.2 | +0.8 | +1.5 |
| ATF4 | Integrated Stress Response (ISR) | +2.0 | +0.2 | +0.6 |
Data Interpretation: 4α,25-Dihydroxy Cholesterol Diacetate demonstrates superior efficacy in upregulating cholesterol efflux genes (ABCA1, ABCG1) compared to native 25-HC, likely due to its enhanced cellular penetrance. Furthermore, it avoids the severe induction of the ATF4 stress response [4], making it a cleaner tool compound for isolating LXR-specific transcriptomic effects.
Experimental Methodologies: Self-Validating Transcriptomic Profiling
To ensure scientific integrity and reproducibility, the following protocol establishes a self-validating workflow for evaluating oxysterol-induced gene expression.
Step-by-Step Protocol
1. Cell Culture & Preparation:
-
Culture HepG2 (hepatocytes) or THP-1 (macrophages) in DMEM/RPMI supplemented with 10% lipoprotein-deficient serum (LPDS) for 48 hours prior to treatment. Causality Note: LPDS forces the cells to rely on endogenous cholesterol synthesis, maximizing the baseline expression of SREBP target genes and widening the assay's dynamic range.
2. Compound Formulation & Treatment:
-
Dissolve 4α,25-Dihydroxy Cholesterol Diacetate, 25-HC, and 4β-HC in 100% ethanol or DMSO to create 10 mM stock solutions.
-
Dose cells at a final concentration of 10 μM. Ensure the final vehicle concentration does not exceed 0.1% (v/v) to prevent solvent-induced membrane toxicity.
3. Self-Validating Control System:
-
Positive Control: Treat a parallel cohort with GW3965 or T0901317 (1 μM), established synthetic LXR agonists [1].
-
Negative/Mechanistic Control: Utilize CRISPR-Cas9 generated LXRα/β double-knockout (DKO) cell lines. Causality Note: If a gene's expression (e.g., ABCA1) shifts in the wild-type cells but remains static in the DKO line, the causality of LXR-dependence is definitively validated, ruling out off-target lipotoxicity.
4. RNA Extraction & Sequencing:
-
Extract total RNA using a phenol-chloroform method. Validate RNA integrity (RIN > 8.0) using a Bioanalyzer.
-
Perform Poly-A selection for mRNA enrichment, followed by Illumina paired-end sequencing (min. 20 million reads/sample).
5. Bioinformatics & Differential Expression:
-
Align reads to the reference genome (GRCh38) using STAR.
-
Calculate differential expression using DESeq2, applying a False Discovery Rate (FDR) < 0.05 and a |Log2FC| > 1 threshold.
Caption: Standardized RNA-Seq workflow for oxysterol analog comparative profiling.
Conclusion
For drug development professionals investigating lipid metabolism, 4α,25-Dihydroxy Cholesterol Diacetate offers a distinct pharmacological advantage over native oxysterols. Its diacetate prodrug structure bypasses the membrane permeability issues inherent to highly polar sterols, resulting in robust, sustained activation of LXR-dependent cholesterol efflux pathways (ABCA1/ABCG1) and potent suppression of HMGCR. By utilizing rigorous, self-validating transcriptomic workflows with CRISPR-knockout controls, researchers can accurately map the therapeutic potential of this analog in models of atherosclerosis and metabolic disease.
References
-
"25-Hydroxycholesterol activates the expression of cholesterol 25-hydroxylase in an LXR-dependent mechanism" - National Center for Biotechnology Information (PMC). Available at:[Link][1]
-
"4β-Hydroxycholesterol is a prolipogenic factor that promotes SREBP1c expression and activity through the liver X receptor" - National Center for Biotechnology Information (PMC). Available at:[Link][2]
-
"Cholesterol Metabolites 25-Hydroxycholesterol and 25-Hydroxycholesterol 3-Sulfate Are Potent Paired Regulators: From Discovery to Clinical Usage" - National Center for Biotechnology Information (PMC). Available at:[Link][3]
-
"25-Hydroxycholesterol Activates the Integrated Stress Response to Reprogram Transcription and Translation in Macrophages" - National Center for Biotechnology Information (PMC). Available at:[Link][4]
Sources
- 1. 25-Hydroxycholesterol activates the expression of cholesterol 25-hydroxylase in an LXR-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4β-Hydroxycholesterol is a prolipogenic factor that promotes SREBP1c expression and activity through the liver X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol Metabolites 25-Hydroxycholesterol and 25-Hydroxycholesterol 3-Sulfate Are Potent Paired Regulators: From Discovery to Clinical Usage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 25-Hydroxycholesterol Activates the Integrated Stress Response to Reprogram Transcription and Translation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
How does the bioactivity of 4α,25-Dihydroxy Cholesterol Diacetate differ from 7α,25-dihydroxycholesterol?
An in-depth comparative analysis of oxysterol bioactivity requires moving beyond basic structural descriptions to understand how precise stereochemical modifications dictate cellular localization and target engagement. As a Senior Application Scientist, I have structured this guide to dissect the pharmacological divergence between 7α,25-dihydroxycholesterol (7α,25-OHC) —a potent endogenous signaling lipid—and 4α,25-Dihydroxy Cholesterol Diacetate , a highly specialized synthetic derivative.
This guide provides researchers and drug development professionals with the mechanistic rationale, comparative data, and self-validating protocols necessary to utilize these compounds effectively in immunological and metabolic assays.
Structural Causality: Why Position and Esterification Dictate Function
Oxysterols are oxidized derivatives of cholesterol that act as critical signaling molecules. The biological activity of an oxysterol is entirely dependent on the spatial orientation of its hydroxyl groups and its lipophilicity.
-
The 7α-Hydroxyl Requirement (Extracellular GPCR Agonism): 7α,25-OHC is the primary endogenous ligand for the G-protein coupled receptor EBI2 (GPR183) . The 7α-hydroxyl group is an absolute structural prerequisite for this interaction. Crystallographic and structure-activity relationship (SAR) studies reveal that the 7α-OH forms critical hydrogen bonds within the narrow, hydrophilic orthosteric pocket of EBI2 (specifically interacting with residues like Arg87)[1]. This binding triggers a Gi-protein coupled signaling cascade that lowers intracellular cAMP, directing the chemotactic migration of B cells, T cells, and monocytes [2].
-
The 4α-Substitution & Diacetate Masking (Intracellular Modulation): 4α,25-Dihydroxy Cholesterol Diacetate [(3β,4α)-Cholesta-5-ene-3,4,25-triol 3,4-Diacetate] represents a fundamental shift in bioactivity [3].
-
Loss of EBI2 Affinity: Shifting the hydroxyl from the 7α to the 4α position introduces severe steric hindrance and breaks the required hydrogen-bonding network, rendering it completely inactive at the EBI2 receptor.
-
Membrane Permeability: The addition of acetate groups at the C3 and C4 positions masks the polar hydroxyls. This massive increase in lipophilicity transforms the molecule into a membrane-permeable "prodrug." It bypasses extracellular receptors, diffuses rapidly across the plasma membrane, and relies on intracellular non-specific esterases to cleave the acetates. Once liberated, the active 4α,25-OHC interacts with intracellular sterol sensors such as the Liver X Receptor (LXR) or the SREBP/SCAP complex at the endoplasmic reticulum.
-
Comparative Bioactivity Profile
To aid in experimental design, the functional divergence of these two oxysterols is summarized below. 4α,25-Dihydroxy Cholesterol Diacetate is optimally deployed as a negative control in EBI2 chemotaxis assays or as a tool compound for intracellular lipid metabolism studies.
| Parameter | 7α,25-Dihydroxycholesterol | 4α,25-Dihydroxy Cholesterol Diacetate |
| Origin | Endogenous metabolite (via CH25H & CYP7B1) | Synthetic biochemical derivative |
| Primary Target | Extracellular: EBI2 (GPR183) | Intracellular: LXR / SREBP-SCAP complex |
| EBI2 Potency (EC50) | ~140 pM (Highly potent agonist) | Inactive (Lacks 7α-OH binding motif) |
| Cellular Localization | Binds cell-surface GPCRs | Diffuses intracellularly via plasma membrane |
| Metabolic Requirement | Direct action | Requires intracellular esterase cleavage |
| Primary Application | Immune cell chemotaxis & positioning assays | Lipid metabolism modulation; EBI2 negative control |
Mechanistic Pathway Diagram
The following diagram maps the divergent signaling cascades dictated by the structural differences of these two oxysterols.
Mechanistic divergence between 7α,25-OHC (EBI2 agonism) and 4α,25-DiOAc-Chol (Intracellular).
Self-Validating Experimental Protocols
To rigorously prove the functional divergence between these two compounds, researchers must employ orthogonal assays that independently validate extracellular receptor engagement versus intracellular sensor activation.
Protocol A: U937 Transwell Chemotaxis Assay (Validating Extracellular EBI2 Agonism)
Rationale: This assay confirms that only 7α,25-OHC can establish an extracellular chemotactic gradient via EBI2, while the 4α-diacetate analog remains inert at the receptor level.
-
Cell Preparation: Culture U937 human promonocytic cells (which natively express EBI2) in RPMI-1640 supplemented with 10% FBS. Starve cells in assay buffer (RPMI + 0.5% BSA) for 2 hours prior to the assay to reduce basal migration.
-
Ligand Preparation: Prepare serial dilutions (1 pM to 100 nM) of 7α,25-OHC and 4α,25-Dihydroxy Cholesterol Diacetate in assay buffer.
-
Chamber Assembly: Add 600 µL of the respective ligand solutions to the lower chambers of a 24-well transwell plate (5.0 µm pore size polycarbonate membrane). Use assay buffer alone as a negative control.
-
Cell Seeding: Carefully seed 1 × 10⁵ U937 cells (in 100 µL assay buffer) into the upper inserts.
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 3 hours.
-
Quantification: Remove the inserts. Count the migrated cells in the lower chamber using a hemocytometer or flow cytometry (counting beads).
-
Expected Outcome: 7α,25-OHC will induce a classic bell-shaped chemotactic response peaking around 1–10 nM. 4α,25-Dihydroxy Cholesterol Diacetate will show migration levels indistinguishable from the vehicle control, validating its lack of EBI2 agonism.
Protocol B: SREBP-2 Cleavage Suppression Assay (Validating Intracellular Target Engagement)
Rationale: Because 4α,25-Dihydroxy Cholesterol Diacetate is highly lipophilic, it diffuses into the cell. Once esterases remove the acetate groups, the active sterol binds to INSIG/SCAP in the ER, preventing the transport and cleavage of SREBP-2, thus proving intracellular target engagement.
-
Cell Preparation: Seed HepG2 cells in 6-well plates and grow to 70% confluency.
-
Sterol Depletion: Wash cells with PBS and switch to sterol-depleting medium (DMEM + 5% Lipoprotein-deficient serum + 50 µM compactin + 50 µM sodium mevalonate) for 16 hours to maximally upregulate SREBP-2 cleavage.
-
Compound Treatment: Treat cells with 1 µM of 4α,25-Dihydroxy Cholesterol Diacetate, 1 µM 7α,25-OHC, or vehicle (EtOH) for 4 hours.
-
Protein Extraction: Lyse cells using RIPA buffer supplemented with protease inhibitors. Ensure rapid processing to prevent artificial degradation of the delicate SREBP-2 nuclear form (nSREBP).
-
Western Blotting: Resolve 30 µg of total protein on an 8% SDS-PAGE gel. Transfer to a nitrocellulose membrane and probe with an anti-SREBP-2 antibody capable of detecting both the precursor (~120 kDa) and the mature nuclear form (~68 kDa).
-
Expected Outcome: Cells treated with 4α,25-Dihydroxy Cholesterol Diacetate will show a marked reduction in the 68 kDa mature nSREBP-2 band compared to the vehicle, proving that the diacetate prodrug successfully entered the cell, was cleaved, and engaged the intracellular sterol-sensing machinery.
References
-
7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. Frontiers in Immunology. Available at:[Link]
-
Discovery of a Highly Potent Oxysterol Receptor GPR183 Antagonist Bearing the Benzo[d]thiazole Structural Motif for the Treatment of Inflammatory Bowel Disease (IBD). Journal of Medicinal Chemistry. Available at:[Link]
Safety Operating Guide
Navigating the Disposal of 4α,25-Dihydroxy Cholesterol Diacetate: A Guide for the Research Professional
For the diligent researcher engaged in the nuanced world of drug discovery and development, the lifecycle of a chemical reagent extends far beyond its application in an experiment. The final step, proper disposal, is as critical as any reaction setup or analytical measurement. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4α,25-Dihydroxy Cholesterol Diacetate, ensuring the protection of both laboratory personnel and the environment. This document is grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.
Pre-Disposal Safety and Hazard Assessment
Required Personal Protective Equipment (PPE)
To mitigate exposure risks, the following PPE is mandatory when handling 4α,25-Dihydroxy Cholesterol Diacetate for disposal:
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | Protects against accidental splashes or generation of dust particles.[3][4] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile). | Prevents direct skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[3][4] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. | Minimizes the potential for inhalation of the compound.[2] |
| Protective Clothing | A standard laboratory coat. | Provides a barrier against contamination of personal clothing. |
The Core Principle: Hazardous Waste Management
The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established comprehensive regulations for the management of hazardous waste in a laboratory setting.[5][6][7] The guiding principle is the "cradle-to-grave" management of hazardous materials, as mandated by the Resource Conservation and Recovery Act (RCRA).[8] This means that the generator of the waste is responsible for its safe handling and disposal from the moment it is created until its final destruction.[9]
Due to the lack of comprehensive toxicological data, 4α,25-Dihydroxy Cholesterol Diacetate must be managed as hazardous waste. Under no circumstances should this compound be disposed of in the regular trash or poured down the drain. [10]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of 4α,25-Dihydroxy Cholesterol Diacetate.
Step 1: Waste Characterization
As the generator, you are required to determine if your waste is hazardous.[9][11] Given the nature of 4α,25-Dihydroxy Cholesterol Diacetate as a synthetic cholesterol derivative for research purposes, it should be presumed to be a chemical waste. While it may not be explicitly listed as a hazardous waste by the EPA, it is prudent to manage it as such based on the potential hazards of related compounds.[10]
Step 2: Segregation of Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5][10] 4α,25-Dihydroxy Cholesterol Diacetate waste should be collected in a dedicated container and not mixed with other waste streams, especially incompatible materials like strong acids, bases, or oxidizing agents.[4] The acetate groups in the molecule could undergo hydrolysis in the presence of strong acids or bases.
Step 3: Container Selection and Labeling
The choice of a waste container is critical for safe storage.[10]
-
Container Compatibility: Use a container that is chemically compatible with the waste. For solid 4α,25-Dihydroxy Cholesterol Diacetate, a high-density polyethylene (HDPE) or glass container with a secure, leak-proof lid is appropriate.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste" [10]
-
The full chemical name: "4α,25-Dihydroxy Cholesterol Diacetate" (avoiding abbreviations)
-
The approximate quantity of waste
-
The date of accumulation
-
The name and contact information of the generating laboratory or researcher
-
Step 4: Accumulation and Storage
Hazardous waste must be accumulated at or near the point of generation and under the control of laboratory personnel.[10]
-
Storage Location: Store the waste container in a well-ventilated, designated satellite accumulation area within the laboratory.
-
Storage Time: Adhere to the storage time limits for hazardous waste as defined by your institution's Chemical Hygiene Plan and EPA regulations.[6][10]
Step 5: Arranging for Disposal
The final and most critical step is to arrange for the disposal of the waste through a licensed professional waste disposal service.[4] Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.
-
Contact your EHS Office: Inform them that you have a container of hazardous waste ready for pickup.
-
Provide Documentation: You may be required to complete a hazardous waste pickup request form, providing all the information from the container label.
-
Schedule Pickup: The EHS office will coordinate with a licensed hazardous waste contractor for the transportation and ultimate disposal of the material, which is typically done via high-temperature incineration.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4α,25-Dihydroxy Cholesterol Diacetate.
Caption: A flowchart outlining the key steps for the safe disposal of 4α,25-Dihydroxy Cholesterol Diacetate.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of chemical reagents like 4α,25-Dihydroxy Cholesterol Diacetate is a non-negotiable aspect of responsible scientific research. By adhering to the procedures outlined in this guide, which are rooted in the regulations set forth by the EPA and OSHA, researchers can ensure a safe laboratory environment and maintain full compliance. This commitment to safety not only protects individuals but also upholds the integrity of the scientific community and its dedication to environmental stewardship.
References
-
OSHA Compliance For Laboratories - US Bio-Clean. (2014, June 13). Retrieved from [Link]
-
Land Disposal Restrictions for Hazardous Waste | US EPA. (2025, October 9). Retrieved from [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Retrieved from [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21). Retrieved from [Link]
-
EPA Hazardous Waste Management - Axonator. (2024, April 29). Retrieved from [Link]
-
Learn the Basics of Hazardous Waste | US EPA. (2025, March 24). Retrieved from [Link]
-
MSDS - Safety Data Sheet. Retrieved from [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. Retrieved from [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from [Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog. (2014, April 16). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. EP2376538A1 - A process for recycling cellulose acetate ester waste - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. solutions.sulzer.com [solutions.sulzer.com]
- 9. Reactivities and Products of Free Radical Oxidation of Cholestadienols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholesterol transformations during heat treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive Guide to Ethyl Acetate Reactivity and Use [eureka.patsnap.com]
Personal protective equipment for handling 4α,25-Dihydroxy Cholesterol Diacetate
Handling specialized sterol derivatives like 4α,25-Dihydroxy Cholesterol Diacetate requires a rigorous, causality-driven approach to laboratory safety. Because specific toxicological data for this exact diacetate ester is extrapolated from its parent scaffolds—25-hydroxycholesterol and cholesteryl acetate—we must treat it simultaneously as a potent biological modulator and a combustible solid dust hazard.
As an Application Scientist, my goal is to provide you with a self-validating operational framework. This guide moves beyond basic safety data sheets to explain the why behind each handling procedure, ensuring your experimental integrity and personal safety are never compromised.
Causality-Driven Hazard Profile & Quantitative Data
To design an effective handling protocol, we must first understand the physicochemical and biological nature of the compound. The diacetate moieties render the molecule highly lipophilic and prone to static charge, while the underlying oxysterol backbone is a potent suppressor of endogenous cholesterol synthesis. Inhalation or transdermal absorption of these sterol dusts can inadvertently trigger off-target lipid metabolism disruption in laboratory personnel[1]. Furthermore, as an acetate ester, the compound presents a combustible dust hazard if aerosolized in unventilated spaces[2].
Table 1: Extrapolated Physicochemical & Biological Parameters
| Property | Surrogate/Analog Data | Extrapolated Value for Diacetate | Scientific Rationale |
|---|---|---|---|
| Molecular Weight | 402.65 g/mol (25-OHC) | ~486.7 g/mol | Addition of two acetate groups (+84 g/mol ) to the sterol backbone[3]. |
| Target EC50 | ~3.6 µM (SARS-CoV-2 model) | 1.0 - 5.0 µM | Intracellular esterase cleavage is required to release the active oxysterol[1]. |
| Melting Point | 112-116 °C (Cholesteryl Acetate) | 110-120 °C | Acetylation typically lowers the melting point compared to the free sterol[2]. |
| Storage Temp | -20 °C | -20 °C (Desiccated) | Prevents spontaneous ester hydrolysis and UV-induced auto-oxidation[3][4]. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for lipophilic oxysterol prodrugs. The following matrix outlines the required equipment and the mechanistic rationale for each choice.
| Protective Equipment | Specification | Causality & Scientific Rationale |
| Respiratory | 5 | Sterol powders hold static charge and easily aerosolize. Inhalation of active oxysterols can disrupt systemic lipid metabolism[5]. |
| Hand Protection | Nitrile Gloves (Double Gloving) | Lipophilic diacetates can permeate single-layer latex or thin nitrile over time. Double gloving ensures a fail-safe barrier against transdermal absorption. |
| Eye Protection | Chemical Safety Goggles (Side-Shields) | Prevents corneal irritation and systemic absorption through the ocular mucosa, a known risk for non-ionic sterol derivatives[6]. |
| Body Protection | Flame-Retardant Lab Coat | Cholesteryl acetates are combustible solids (NFPA Flammability: 1)[2][6]. Flame-retardant materials mitigate risks during accidental ignition of dust clouds. |
Self-Validating Operational Workflow
To ensure that the compound you are testing is the intact diacetate and not a degraded free sterol, your workflow must incorporate built-in quality control (QC) checkpoints.
Self-validating operational workflow from solid handling to disposal.
Step-by-Step Handling & Experimental Protocol
Phase A: Safe Weighing and Stock Preparation
-
Environmental Control: Perform all weighing inside a certified Class II Type A2 biological safety cabinet or a dedicated chemical fume hood. Causality: Fine sterol dusts form explosive mixtures in unventilated spaces[2].
-
Anti-Static Neutralization: Use an anti-static gun (zerostat) on the weighing spatula and weigh boat. Causality: Sterol powders repel each other under static charge, leading to sudden aerosolization.
-
Dissolution: Dissolve the solid in absolute ethanol or cell-culture grade DMSO to a concentration of 1-10 mM. Vortex gently until completely dissolved.
-
Storage: Aliquot into amber glass vials and store at -20°C[3]. Causality: Amber glass prevents UV-induced auto-oxidation of the sterol backbone, while aliquoting prevents hydrolysis from repeated freeze-thaw cycles.
Phase B: In Vitro SREBP Inhibition Assay (Self-Validating)
When applying 4α,25-Dihydroxy Cholesterol Diacetate to cell cultures, the biological efficacy relies on intracellular esterases cleaving the acetate groups to release the active oxysterol.
-
Chemical Integrity Validation (QC): Before applying the stock to cells, run a quick Thin-Layer Chromatography (TLC) or HPLC-UV assay. Causality: Confirming the presence of the intact diacetate ensures the biological effect observed is due to the prodrug and not a degraded free sterol.
-
Cell Treatment: Seed HeLa or HepG2 cells in lipid-depleted media (to upregulate endogenous SREBP). Treat with 1 µM to 5 µM of the validated diacetate compound.
-
Pathway Validation: Perform a Western blot for the nuclear (cleaved) form of SREBP-2. A successful assay will show a dose-dependent decrease in nuclear SREBP-2, validating both the compound's integrity and the cellular uptake mechanism.
Mechanism of SREBP pathway inhibition by oxysterol derivatives.
Spill Management & Disposal Plan
Because of the dual hazard of combustibility and biological activity, spills must be managed with specific solvent-based techniques rather than dry sweeping.
Minor Powder Spill (<50 mg)
-
Do not sweep dry powder. Sweeping generates combustible dust clouds and increases inhalation risk[2][6].
-
Gently cover the spill with absorbent paper towels dampened with 70% ethanol or isopropanol to solubilize and contain the lipophilic solid.
-
Wipe the area inward to prevent spreading.
-
Place all contaminated materials in a designated solid hazardous waste container.
Liquid Stock Spill (DMSO/Ethanol)
-
Alert personnel and extinguish all ignition sources immediately, as sterol acetates dissolved in ethanol are highly flammable[6].
-
Apply a universal chemical absorbent pad over the liquid.
-
Dispose of the pad in halogenated or non-halogenated solvent waste, depending strictly on the exact solvent used for the stock preparation.
References
-
Santa Cruz Biotechnology, Inc. "Cholesteryl acetate Material Safety Data Sheet." 6
-
Cayman Chemical. "25-hydroxy Cholesterol (CAS Number: 2140-46-7) Product Information." 1
-
Spectrum Chemical. "Material Safety Data Sheet - Cholesterol Acetate." 2
-
Sigma-Aldrich. "25-Hydroxycholesterol ≥98% 2140-46-7."
-
R&D Systems (Tocris). "25-Hydroxycholesterol Antiviral Compounds." 3
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
